N-Desmethyl Asenapine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S,6S)-9-chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO/c17-10-5-6-16-12(7-10)14-9-18-8-13(14)11-3-1-2-4-15(11)19-16/h1-7,13-14,18H,8-9H2/t13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUCRGAOGUQHJQ-ZIAGYGMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H](CN1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659520 | |
| Record name | (3aS,12bS)-5-Chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128915-56-0 | |
| Record name | 1H-Dibenz(2,3:6,7)oxepino(4,5-C)pyrrole, 5-chloro-2,3,3a,12b-tetrahydro-, (3aR,12bR)-rel- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128915560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3aS,12bS)-5-Chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-DIBENZ(2,3:6,7)OXEPINO(4,5-C)PYRROLE, 5-CHLORO-2,3,3A,12B-TETRAHYDRO-, (3AR,12BR)-REL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OH4FCX9R0X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-Desmethyl Asenapine chemical structure and properties
An In-depth Examination of the Chemical Structure, Properties, and Pharmacological Profile of a Key Asenapine (B1667633) Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desmethyl Asenapine is the primary active metabolite of Asenapine, an atypical antipsychotic medication utilized in the management of schizophrenia and bipolar I disorder.[1][2] The metabolic conversion from Asenapine to its N-desmethylated form is predominantly mediated by the cytochrome P450 enzyme CYP1A2, with minor contributions from CYP3A4 and CYP2D6.[3][4] This document provides a detailed technical overview of this compound, encompassing its chemical identity, physicochemical properties, analytical methodologies, and pharmacological characteristics, with a focus on its relationship to the parent compound. While this compound is sometimes referred to as an inactive metabolite, a thorough understanding of its properties is crucial for a complete safety and efficacy profile of Asenapine.[1]
Chemical Structure and Properties
This compound, also known by its synonyms DMA and ORG 30526, is structurally similar to its parent compound, differing by the absence of a methyl group on the nitrogen atom of the pyrrole (B145914) ring.[5] It is available for research purposes as both a free base and a hydrochloride salt.[6]
Chemical Identifiers:
| Identifier | This compound (Free Base) | This compound Hydrochloride |
| IUPAC Name | rel-5-chloro-2,3,3aS,12bS-tetrahydro-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole[5] | (3aR,12bR)-rel-5-Chloro-2,3,3a,12b-tetrahydro-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole hydrochloride |
| CAS Number | 128915-56-0[5] | 1170701-78-6[6][7] |
| Molecular Formula | C₁₆H₁₄ClNO[5] | C₁₆H₁₅Cl₂NO[6] |
| Molecular Weight | 271.7 g/mol [5] | 308.2 g/mol [6] |
| InChI Key | DQUCRGAOGUQHJQ-ZIAGYGMSSA-N[5] | ONMMHDIXIDXKTN-IODNYQNNSA-N |
| SMILES | ClC1=CC=C2OC3=CC=CC=C3--INVALID-LINK--([H])[C@@]4([H])C2=C1[5] | Not available |
Physicochemical Properties:
| Property | Value | Reference |
| Physical State | Solid | [5] |
| Solubility | Soluble in DMSO | [5] |
| Storage Temperature | -20°C | [5] |
Metabolic Pathway
The formation of this compound from its parent compound, Asenapine, is a primary metabolic route.[1] This biotransformation is primarily an oxidative demethylation reaction catalyzed by the cytochrome P450 enzyme CYP1A2.[3][4] Other isoforms, such as CYP3A4 and CYP2D6, play a minor role in this process.[3]
Experimental Protocols
Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, its synthesis can be approached through the N-demethylation of Asenapine. General methods for the N-demethylation of tertiary amines, particularly in the context of alkaloids and related pharmaceutical compounds, can be adapted. These methods often involve reagents such as α-chloroethyl chloroformate followed by methanolysis, or the von Braun reaction using cyanogen (B1215507) bromide. Photochemical and electrochemical methods have also been described for N-dealkylation.
Analytical Methodology: LC-MS/MS for Quantification in Human Plasma
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of Asenapine and its metabolites, including this compound, in human plasma.[1]
Sample Preparation (Liquid-Liquid Extraction):
-
To 300 µL of human plasma, add an internal standard (e.g., Asenapine-¹³C-d₃).
-
Add 500 µL of 5.0 mM ammonium (B1175870) acetate (B1210297) (pH 9.0).
-
Extract with 3.0 mL of methyl tert-butyl ether (MTBE) by vortexing and centrifugation.
-
Transfer the organic layer and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase for LC-MS/MS analysis.[1]
LC-MS/MS Conditions:
| Parameter | Condition | Reference |
| LC System | Shimadzu LC-10ADvp or equivalent | |
| Column | Chromolith Performance RP8e (100 mm × 4.6 mm) | [1] |
| Mobile Phase | Acetonitrile:5.0 mM Ammonium Acetate:10% Formic Acid (90:10:0.1, v/v/v) | [1] |
| Flow Rate | 0.9 mL/min | |
| Injection Volume | 5.0 µL | |
| Column Temp. | 40°C | |
| Autosampler Temp. | 4°C | |
| Mass Spectrometer | Triple quadrupole with positive electrospray ionization (ESI) | [1] |
| MRM Transitions | Asenapine: m/z 286.1 → 166.0Asenapine-¹³C-d₃ (IS): m/z 290.0 → 166.1 | [1] |
Note: The MRM transition for this compound is not explicitly stated in the primary reference but would be determined based on its molecular weight and fragmentation pattern.
Pharmacological Profile
While this compound is a major metabolite of Asenapine, there is limited publicly available information on its specific pharmacological profile, including quantitative receptor binding affinities (Ki values). The activity of Asenapine is primarily attributed to the parent drug.[1] However, understanding the receptor binding profile of Asenapine provides a strong indication of the potential targets of its N-desmethyl metabolite.
Receptor Binding Profile of Asenapine
Asenapine exhibits a complex and high-affinity binding profile for a broad range of neurotransmitter receptors, acting primarily as an antagonist.[8][9][10] This multi-receptor activity is believed to contribute to its therapeutic effects and side-effect profile.
Receptor Binding Affinities (Ki, nM) of Asenapine:
| Receptor Family | Receptor Subtype | Ki (nM) | Reference |
| Dopamine (B1211576) | D₁ | 1.4 | [11] |
| D₂ | 1.3 | [8][11] | |
| D₃ | 0.42 | [8][11] | |
| D₄ | 1.1 | [8][11] | |
| Serotonin (B10506) | 5-HT₁ₐ | 2.5 | [8][11] |
| 5-HT₁ₑ | 4.0 | [8][11] | |
| 5-HT₂ₐ | 0.06 | [8][11] | |
| 5-HT₂ₑ | 0.03 | [8][11] | |
| 5-HT₆ | 0.25 | [8][11] | |
| 5-HT₇ | 0.13 | [8][11] | |
| Adrenergic | α₁ | 1.2 | [8][11] |
| α₂ | 1.2 | [8][11] | |
| Histamine (B1213489) | H₁ | 1.0 | [8][11] |
| Muscarinic | M₁ | 8128 | [8] |
Note: Lower Ki values indicate higher binding affinity.
It is plausible that this compound retains some affinity for these receptors, although the potency may be altered. For instance, N-desmethyl metabolites of other antipsychotics have been shown to have different receptor binding profiles compared to their parent compounds.
Signaling Pathways
The therapeutic effects of Asenapine are thought to be mediated through its antagonist activity at dopamine D₂ and serotonin 5-HT₂ₐ receptors.[8] Its interactions with other serotonin and dopamine receptor subtypes, as well as adrenergic and histamine receptors, also contribute to its overall pharmacological effects.
The direct effects of this compound on these and other signaling pathways have not been extensively characterized in the available literature. Further research is required to delineate its specific pharmacological actions.
Conclusion
This compound is a significant metabolite of the atypical antipsychotic Asenapine. This guide has provided a comprehensive overview of its chemical structure, known physicochemical properties, and detailed analytical methods for its quantification. While its pharmacological profile is not fully elucidated, the extensive data on its parent compound, Asenapine, offers valuable insights into its potential biological targets. Further investigation into the specific receptor binding affinities and functional activity of this compound is warranted to fully understand its contribution to the overall clinical profile of Asenapine.
References
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound Hydrochloride | 1170701-78-6 [smolecule.com]
- 5. caymanchem.com [caymanchem.com]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. Asenapine: a novel psychopharmacologic agent with a unique human receptor signature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
- 10. Effects of asenapine on prefrontal N-methyl-D-aspartate receptor-mediated transmission: involvement of dopamine D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential regional and dose-related effects of asenapine on dopamine receptor subtypes [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of N-Desmethyl Asenapine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Desmethyl Asenapine (B1667633) is the primary human metabolite of the atypical antipsychotic drug Asenapine. Formed via N-demethylation, predominantly by the cytochrome P450 enzyme CYP1A2, it is a key compound in understanding the pharmacokinetics and metabolism of its parent drug.[1][2] This technical guide provides a comprehensive overview of the synthesis and characterization of N-Desmethyl Asenapine, offering detailed experimental protocols and data analysis for researchers in pharmacology and drug development. While generally considered an inactive metabolite, its synthesis and characterization are crucial for use as a reference standard in metabolic studies and for impurity profiling in the manufacturing of Asenapine.[3]
Synthesis of this compound
The synthesis of this compound from its parent compound, Asenapine, can be achieved through established N-demethylation reactions common in organic chemistry. One of the most effective methods involves the use of α-chloroethyl chloroformate (ACE-Cl) in a two-step process.
Proposed Synthesis Pathway
The N-demethylation of Asenapine using ACE-Cl proceeds through a carbamate (B1207046) intermediate, which is subsequently hydrolyzed to yield the secondary amine, this compound.
Caption: Proposed synthesis of this compound via N-demethylation of Asenapine.
Experimental Protocol: Synthesis using α-Chloroethyl Chloroformate
This protocol is a general procedure based on the known reactivity of ACE-Cl with tertiary amines and should be optimized for specific laboratory conditions.
Materials:
-
Asenapine
-
α-Chloroethyl chloroformate (ACE-Cl)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
Step 1: Carbamate Formation
-
In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve Asenapine in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add α-chloroethyl chloroformate (ACE-Cl) (1.1 to 1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude carbamate intermediate.
Step 2: Hydrolysis
-
Dissolve the crude carbamate intermediate in methanol.
-
Heat the solution to reflux for 1-2 hours, monitoring the hydrolysis by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The crude this compound can then be purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using a combination of chromatographic and spectroscopic techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method for the identification and quantification of this compound.
Table 1: LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| Chromatography | |
| Column | C18 reverse-phase column (e.g., 100 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 5.0 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid (gradient elution)[4] |
| Flow Rate | 0.9 mL/min[5] |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[4] |
| Precursor Ion (Q1) | m/z 272.1 |
| Product Ion (Q3) | m/z 166.0[4] |
| Collision Energy | Optimized for the specific instrument |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Aromatic Protons | 6.8 - 7.5 | 115 - 160 |
| CH₂ (pyrrolidine) | 2.8 - 3.5 | 45 - 55 |
| CH (bridgehead) | 3.5 - 4.2 | 40 - 50 |
| NH (pyrrolidine) | Broad singlet, variable | - |
Note: These are predicted values and require experimental verification.
Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of synthesized this compound.
Caption: Workflow for the characterization of synthesized this compound.
Asenapine Metabolism and Signaling
This compound is a product of the metabolic breakdown of Asenapine in the body. Understanding this pathway is crucial for pharmacokinetic and drug interaction studies.
Metabolic Pathway of Asenapine
Asenapine undergoes extensive metabolism, with N-demethylation being one of the major routes.
Caption: Metabolic pathway of Asenapine to this compound and other metabolites.
While Asenapine has a complex pharmacological profile, acting as an antagonist at various dopamine, serotonin, and adrenergic receptors, its N-desmethyl metabolite is generally considered to be pharmacologically inactive.[3][6] Therefore, a distinct signaling pathway for this compound is not typically considered in the therapeutic action of the parent drug.
Conclusion
This technical guide provides a framework for the synthesis and characterization of this compound. The proposed synthesis via N-demethylation with α-chloroethyl chloroformate offers a viable route for obtaining this important metabolite for research and analytical purposes. The detailed characterization protocols, particularly utilizing LC-MS/MS, ensure accurate identification and quantification. A thorough understanding of both the synthesis and characterization of this compound is essential for advancing the study of Asenapine's pharmacology and for maintaining high standards in its pharmaceutical development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Asenapine | C17H16ClNO | CID 163091 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Vitro Metabolism of Asenapine to N-Desmethylasenapine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asenapine (B1667633), an atypical antipsychotic agent, undergoes extensive metabolism in the liver, with N-demethylation being a significant pathway leading to the formation of its primary metabolite, N-desmethylasenapine. Understanding the in vitro metabolic profile of asenapine is crucial for predicting its pharmacokinetic behavior, potential drug-drug interactions, and overall disposition in humans. This technical guide provides an in-depth overview of the in vitro metabolism of asenapine to N-desmethylasenapine, focusing on the enzymatic pathways, kinetic parameters, and experimental methodologies. Quantitative data are summarized in structured tables for comparative analysis, and key experimental workflows are visualized to facilitate comprehension.
Introduction
Asenapine is a second-generation antipsychotic medication utilized in the management of schizophrenia and bipolar I disorder. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic properties, which are largely governed by its metabolic fate. The biotransformation of asenapine is complex, involving multiple enzymatic systems and resulting in numerous metabolites. Among these, N-desmethylasenapine is a major metabolite formed through the oxidative N-demethylation of the parent compound.[1][2] This guide focuses specifically on the in vitro characterization of this metabolic pathway.
Enzymatic Pathways of Asenapine N-Demethylation
The N-demethylation of asenapine is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. In vitro studies utilizing human liver microsomes and recombinant human CYP enzymes (Supersomes) have identified the key isoforms responsible for this biotransformation.
Primary Contributing Enzyme:
Minor Contributing Enzymes:
The metabolic conversion is an oxidative process where the methyl group on the nitrogen atom of the pyrrole (B145914) ring is removed.
Quantitative Analysis of Asenapine Metabolism
The kinetics of asenapine metabolism by individual human CYP enzymes have been characterized to determine the affinity (Km) and maximum velocity (Vmax) of the reactions. This data is essential for understanding the efficiency of each enzyme in metabolizing asenapine and for calculating the intrinsic clearance.
Table 1: Michaelis-Menten Kinetic Parameters for Asenapine Biotransformation by Recombinant Human CYP Enzymes [3]
| CYP Isoform | Km (µM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (Clint) (µL/min/pmol CYP) |
| CYP1A2 | 10.2 | 24.5 | 2.40 |
| CYP2B6 | 100.1 | 333.5 | 3.33 |
| CYP2C19 | 15.9 | 68.5 | 4.31 |
| CYP2D6 | 0.18 | 0.30 | 1.67 |
| CYP3A4 | 139.7 | 936.6 | 6.70 |
Data sourced from an FDA review document referencing a supersome study.[3] The intrinsic clearance is calculated as Vmax/Km.
Table 2: Inhibition Constants (Ki) of Asenapine for Major Human CYP Enzymes [2][4]
| CYP Isoform | Enzyme Source | Ki (µM) | Inhibition Mechanism |
| CYP1A2 | Human Liver Microsomes & Supersomes | 3.2 | Mixed |
| CYP2D6 | Human Liver Microsomes & Supersomes | 1.75 - 1.89 | Competitive |
| CYP3A4 | Human Liver Microsomes & Supersomes | 27.3 - 31.3 | Non-competitive |
These data indicate that asenapine not only serves as a substrate for CYP enzymes but also acts as an inhibitor of several key isoforms, highlighting the potential for drug-drug interactions.
Experimental Protocols
Detailed methodologies are critical for the reproducible in vitro assessment of asenapine metabolism. The following protocols are representative of those cited in the literature.
In Vitro Incubation with Human Liver Microsomes
This protocol is designed to assess the overall metabolism of asenapine in a system that contains a full complement of hepatic CYP enzymes.
Objective: To determine the rate of N-desmethylasenapine formation in pooled human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
Asenapine stock solution
-
N-desmethylasenapine analytical standard
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Magnesium chloride (MgCl2)
-
Termination solution (e.g., ice-cold acetonitrile)
-
Internal standard for LC-MS/MS analysis (e.g., asenapine-¹³C-d₃)[5]
Procedure:
-
Prepare incubation mixtures in microcentrifuge tubes on ice. Each mixture should contain phosphate buffer, MgCl2, and pooled human liver microsomes (final protein concentration typically 0.2-0.5 mg/mL).
-
Add asenapine from the stock solution to achieve a range of final concentrations (e.g., 1-100 µM) to determine kinetic parameters.
-
Pre-incubate the mixtures for 5 minutes at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate for a specific time (e.g., 30 minutes) at 37°C. The incubation time should be within the linear range of metabolite formation.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing the internal standard.
-
Vortex the samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new tube or vial for analysis.
Metabolism Studies with Recombinant Human CYP Enzymes (Supersomes)
This protocol allows for the determination of the specific contribution of individual CYP isoforms to asenapine N-demethylation.
Objective: To quantify the formation of N-desmethylasenapine by specific recombinant human CYP enzymes.
Materials:
-
Recombinant human CYP enzymes (e.g., CYP1A2, CYP2D6, CYP3A4 Supersomes)
-
Asenapine stock solution
-
N-desmethylasenapine analytical standard
-
NADPH regenerating system
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Termination solution (e.g., ice-cold acetonitrile)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Prepare incubation mixtures containing potassium phosphate buffer and the specific recombinant CYP enzyme (e.g., 10-50 pmol/mL).
-
Add asenapine to achieve a range of final concentrations.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a predetermined time at 37°C.
-
Terminate the reaction with ice-cold acetonitrile containing the internal standard.
-
Process the samples as described for the human liver microsome protocol.
Analytical Method: LC-MS/MS Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of asenapine and N-desmethylasenapine.[1][5][6]
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example): [1][6]
-
Column: C18 reverse-phase column (e.g., Chromolith Performance RP8e, 100 mm × 4.6 mm)
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 5.0 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid)[1][6]
-
Flow Rate: 0.5-1.0 mL/min
-
Injection Volume: 5-10 µL
Mass Spectrometric Conditions (Example): [1]
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Asenapine: m/z 286.1 → 166.0
-
N-desmethylasenapine: (requires specific determination)
-
Asenapine-¹³C-d₃ (Internal Standard): m/z 290.0 → 166.1
-
Data Analysis:
-
Construct a calibration curve using known concentrations of the N-desmethylasenapine analytical standard.
-
Quantify the amount of metabolite formed in the experimental samples by interpolating their peak area ratios (metabolite/internal standard) against the calibration curve.
-
Calculate the rate of metabolite formation (e.g., in pmol/min/mg protein or pmol/min/pmol CYP).
-
Determine the kinetic parameters (Km and Vmax) by fitting the rate of formation versus substrate concentration data to the Michaelis-Menten equation using non-linear regression analysis.
Visualizations
Metabolic Pathway of Asenapine to N-Desmethylasenapine
Caption: Asenapine N-demethylation pathway.
Experimental Workflow for In Vitro Metabolism Assay
Caption: In vitro asenapine metabolism workflow.
Conclusion
The in vitro N-demethylation of asenapine to N-desmethylasenapine is a critical metabolic pathway predominantly catalyzed by CYP1A2, with minor contributions from CYP3A4 and CYP2D6. The kinetic parameters and experimental protocols detailed in this guide provide a comprehensive framework for researchers and drug development professionals to investigate this biotransformation. A thorough understanding of asenapine's in vitro metabolism is essential for predicting its in vivo pharmacokinetics and for assessing the potential for clinically significant drug-drug interactions. The methodologies and data presented herein serve as a valuable resource for further non-clinical and clinical investigations of asenapine.
References
- 1. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
The Role of Cytochrome P450 Enzymes in the Formation of N-Desmethyl Asenapine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cytochrome P450 (CYP) enzymes involved in the formation of N-desmethyl asenapine (B1667633), a primary metabolite of the atypical antipsychotic asenapine. This document details the metabolic pathways, presents quantitative kinetic data, outlines experimental protocols for studying asenapine metabolism, and illustrates key processes through signaling pathway and workflow diagrams.
Introduction to Asenapine Metabolism
Asenapine is an atypical antipsychotic used in the treatment of schizophrenia and bipolar I disorder. Its metabolism is extensive and occurs primarily in the liver through two main pathways: direct glucuronidation and oxidative metabolism. The oxidative metabolism is predominantly mediated by the cytochrome P450 enzyme system, leading to the formation of various metabolites, with N-desmethyl asenapine being one of the most significant. Understanding the specific CYP enzymes responsible for this biotransformation is critical for predicting potential drug-drug interactions, understanding inter-individual variability in drug response, and ensuring patient safety.
Cytochrome P450 Enzymes in this compound Formation
The N-demethylation of asenapine to form this compound is primarily catalyzed by CYP1A2 .[1] Minor contributions to this metabolic pathway are also made by CYP3A4 and CYP2D6 .[1] The biotransformation of asenapine is not limited to N-demethylation; other oxidative metabolites and direct glucuronidation products are also formed.[1]
Quantitative Data on Asenapine N-Demethylation
The kinetics of this compound formation have been characterized using in vitro systems, including human liver microsomes and recombinant human CYP enzymes (Supersomes). The following tables summarize the key kinetic parameters, Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), for the metabolism of asenapine by the principal CYP isoforms.
Table 1: Michaelis-Menten Constants (Km) for Asenapine Metabolism by Recombinant Human CYP Enzymes
| CYP Isoform | Substrate/Activity | Km (µM) |
| CYP1A2 | Asenapine | 2.5 |
| CYP2D6 | Asenapine | 0.08 |
| CYP3A4 | Asenapine | 4.4 |
Data sourced from an FDA review of asenapine pharmacology studies.
Table 2: Maximum Velocity (Vmax) for Asenapine Metabolism by Recombinant Human CYP Enzymes
| CYP Isoform | Substrate/Activity | Vmax (pmol/min/pmol CYP) |
| CYP1A2 | Asenapine | 1.8 |
| CYP2D6 | Asenapine | 1.5 |
| CYP3A4 | Asenapine | 10.4 |
Data sourced from an FDA review of asenapine pharmacology studies.
Inhibitory Potential of Asenapine and its Metabolites
Asenapine and its metabolites can also act as inhibitors of CYP enzymes, which is a crucial consideration for predicting drug-drug interactions.
Table 3: Inhibition Constants (Ki) for Asenapine and its Metabolites on Human CYP Enzymes
| CYP Isoform | Inhibitor | Ki (nM) | Type of Inhibition |
| CYP2D6 | Asenapine | 6 | Competitive |
| CYP2D6 | This compound | 85 | Non-competitive |
| CYP2D6 | Asenapine N-oxide | 34 | Competitive |
Data sourced from an FDA review of asenapine pharmacology studies.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of CYP enzymes in this compound formation.
In Vitro Incubation for Determination of Kinetic Parameters (Km and Vmax)
This protocol describes the determination of Km and Vmax for asenapine N-demethylation using recombinant human CYP enzymes (Supersomes) or human liver microsomes.
Materials:
-
Asenapine
-
Recombinant human CYP1A2, CYP2D6, and CYP3A4 (Supersomes) or pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
Internal standard (e.g., deuterated asenapine or a structurally similar compound)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of asenapine in a suitable solvent (e.g., methanol (B129727) or DMSO) and serially dilute to achieve a range of final substrate concentrations (e.g., 0.1 to 50 µM).
-
In microcentrifuge tubes, combine the phosphate buffer, recombinant CYP enzyme (e.g., 10-50 pmol/mL) or HLM (e.g., 0.2-0.5 mg/mL protein), and the asenapine solution.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
-
Initiation of the Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each tube.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Termination of the Reaction:
-
Stop the reaction by adding a cold organic solvent (e.g., 2 volumes of acetonitrile) containing the internal standard.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the protein.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of this compound formed.
-
-
Data Analysis:
-
Calculate the initial velocity (v) of this compound formation at each substrate concentration.
-
Plot the velocity against the substrate concentration and fit the data to the Michaelis-Menten equation (v = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the Km and Vmax values.
-
Analytical Method for Quantification of Asenapine and this compound by LC-MS/MS
This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of asenapine and this compound in in vitro samples.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation of asenapine, this compound, and the internal standard.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Asenapine: e.g., m/z 286.1 → 166.0
-
This compound: e.g., m/z 272.1 → 166.0
-
Internal Standard: Specific to the chosen standard.
-
-
Optimization: Optimize cone voltage and collision energy for each compound to achieve maximum sensitivity.
Method Validation:
The analytical method should be validated according to regulatory guidelines, including assessment of:
-
Selectivity and specificity
-
Linearity and range
-
Accuracy and precision
-
Matrix effect
-
Stability of the analytes in the matrix and stock solutions
Visualizations
Asenapine Metabolic Pathway to this compound
Caption: Asenapine N-demethylation pathway.
Experimental Workflow for Determining CYP-Mediated Metabolism Kinetics
Caption: In vitro metabolism kinetics workflow.
Signaling Pathways Regulating Key CYP Enzymes
Caption: Regulation of key CYP enzymes.
Conclusion
The formation of this compound is a key metabolic pathway for asenapine, primarily mediated by CYP1A2 with minor contributions from CYP3A4 and CYP2D6. The kinetic data presented in this guide provide a quantitative basis for understanding the efficiency of these enzymes in asenapine N-demethylation. Furthermore, the detailed experimental protocols offer a practical framework for researchers to investigate asenapine metabolism and potential drug-drug interactions in a laboratory setting. A thorough understanding of these metabolic pathways and the factors that can influence them is essential for the safe and effective use of asenapine in clinical practice.
References
The Pharmacological Profile of N-Desmethyl Asenapine: A Technical Guide for Drug Development Professionals
Introduction
Asenapine (B1667633) is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar I disorder. Its therapeutic effects are attributed to a complex pharmacological profile, characterized by high-affinity interactions with a broad range of neurotransmitter receptors. Following administration, asenapine is extensively metabolized in the body, primarily through glucuronidation and oxidative metabolism mediated by cytochrome P450 enzymes. One of the key metabolites formed through N-demethylation is N-desmethyl asenapine (also known as ORG 30526). Understanding the pharmacological activity of such metabolites is a critical aspect of drug development, as they can potentially contribute to the therapeutic efficacy or adverse effect profile of the parent drug.
This technical guide provides a comprehensive overview of the available pharmacological data for this compound. It is intended for researchers, scientists, and drug development professionals seeking detailed information on the activity of this metabolite.
Pharmacological Activity of this compound
Current scientific literature and regulatory documentation consistently indicate that the metabolites of asenapine, including this compound, have minimal to no significant pharmacological activity.[1][2][3] These metabolites are reported to exhibit very low affinity for the wide array of dopamine, serotonin, adrenergic, and histamine (B1213489) receptors that asenapine potently modulates.[2] Furthermore, it is suggested that these metabolites do not readily cross the blood-brain barrier, further limiting their potential for central nervous system activity.[2]
While direct, quantitative receptor binding and functional activity data for this compound are not extensively published in the public domain, the consensus from preclinical and metabolic studies is that the pharmacological effects of asenapine are attributable to the parent compound.[4] For contextual reference and to illustrate the pharmacological profile of a pharmacologically active compound in this chemical class, the receptor binding affinity and pharmacokinetic properties of the parent compound, asenapine, are provided below.
Receptor Binding Affinity of Asenapine (Parent Compound)
The following table summarizes the receptor binding affinities of asenapine for a range of human receptors, expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity.
| Receptor Family | Receptor Subtype | Asenapine Ki (nM) |
| Serotonin | 5-HT1A | 2.5 |
| 5-HT1B | 4.0 | |
| 5-HT2A | 0.06 | |
| 5-HT2B | 0.16 | |
| 5-HT2C | 0.03 | |
| 5-HT5A | 1.6 | |
| 5-HT6 | 0.25 | |
| 5-HT7 | 0.13 | |
| Dopamine | D1 | 1.4 |
| D2 | 1.3 | |
| D3 | 0.42 | |
| D4 | 1.1 | |
| Adrenergic | α1A | 1.2 |
| α2 | 1.2 | |
| Histamine | H1 | 1.0 |
| H2 | 6.2 | |
| Muscarinic | M1 | > 5,000 |
Data compiled from publicly available pharmacological studies.
Pharmacokinetic Properties of Asenapine (Parent Compound)
A summary of the key pharmacokinetic parameters of asenapine is provided in the table below.
| Parameter | Value |
| Bioavailability | ~35% (sublingual) |
| <2% (oral) | |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1.5 hours |
| Plasma Protein Binding | ~95% |
| Volume of Distribution (Vd) | ~20 - 25 L/kg |
| Terminal Half-life (t1/2) | ~24 hours |
| Metabolism | Direct glucuronidation (UGT1A4), Oxidation (CYP1A2, with minor contributions from CYP3A4 and CYP2D6), N-demethylation |
Data compiled from pharmacokinetic studies and prescribing information.
Experimental Protocols
The characterization of the pharmacological activity of a compound like this compound involves a series of in vitro assays to determine its receptor binding affinity and functional activity. The following are detailed methodologies for key experiments that would be employed for such a characterization.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for a panel of neurotransmitter receptors.
Methodology:
-
Membrane Preparation:
-
Human embryonic kidney (HEK-293) cells or Chinese hamster ovary (CHO) cells recombinantly expressing the human receptor of interest are cultured and harvested.
-
Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
A fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors, [3H]-Ketanserin for 5-HT2A receptors) is incubated with the prepared cell membranes.
-
Increasing concentrations of the test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-labeled antagonist for the specific receptor.
-
The reaction mixtures are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
-
Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
The radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Assays (e.g., cAMP Accumulation Assay)
Objective: To determine the functional activity (e.g., agonist, antagonist, inverse agonist) and potency (EC50 or IC50) of this compound at G-protein coupled receptors (GPCRs). This example focuses on receptors coupled to adenylyl cyclase.
Methodology:
-
Cell Culture and Transfection:
-
Cells (e.g., HEK-293 or CHO) stably or transiently expressing the receptor of interest are cultured in appropriate media.
-
-
Agonist Mode Assay:
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cyclic adenosine (B11128) monophosphate (cAMP).
-
Increasing concentrations of the test compound (this compound) are added to the cells.
-
For Gi-coupled receptors, adenylyl cyclase is stimulated with forskolin, and the ability of the test compound to inhibit this stimulation is measured.
-
For Gs-coupled receptors, the ability of the test compound to directly stimulate cAMP production is measured.
-
The reaction is incubated for a defined period at 37°C.
-
-
Antagonist Mode Assay:
-
Cells are pre-incubated with increasing concentrations of the test compound (this compound).
-
A known agonist for the receptor is then added at a concentration that produces a submaximal response (e.g., EC80).
-
The ability of the test compound to inhibit the agonist-induced change in cAMP levels is measured.
-
-
cAMP Quantification:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is determined using a commercially available assay kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or LANCE).
-
-
Data Analysis:
-
For agonist activity, the concentration of the test compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve.
-
For antagonist activity, the concentration of the test compound that inhibits 50% of the agonist response (IC50) is determined.
-
The antagonist constant (Kb) can be calculated from the IC50 using the Gaddum equation.
-
Visualizations
Signaling Pathways
The therapeutic effects of asenapine are believed to be mediated through its antagonist activity at D2 and 5-HT2A receptors. The diagram below illustrates the simplified, canonical signaling pathways associated with these receptors.
Caption: Simplified signaling pathways for Dopamine D2 and Serotonin 5-HT2A receptors.
Experimental Workflows
The following diagrams illustrate the typical workflows for the experimental protocols described above.
Radioligand Binding Assay Workflow
References
- 1. Asenapine | C17H16ClNO | CID 163091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Asenapine, a new sublingual atypical antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
N-Desmethyl Asenapine: A Potential Biomarker for Asenapine Metabolism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Asenapine (B1667633) is a second-generation atypical antipsychotic medication utilized in the treatment of schizophrenia and manic or mixed episodes associated with bipolar I disorder.[1][2] Its therapeutic efficacy is attributed to a complex pharmacodynamic profile, primarily involving antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[3][4][5] Due to extensive first-pass metabolism, asenapine is formulated for sublingual or transdermal administration to ensure adequate bioavailability.[1] Understanding the metabolic fate of asenapine is crucial for optimizing therapy, predicting drug-drug interactions, and ensuring patient safety. N-desmethyl asenapine is a principal metabolite of asenapine, and its quantification in biological matrices presents a promising avenue for its use as a biomarker to monitor asenapine metabolism, assess patient adherence, and investigate potential pharmacokinetic variability.[6][7]
Asenapine Metabolism and the Formation of this compound
Asenapine undergoes extensive and rapid metabolism in the body through two primary pathways: direct glucuronidation and oxidative metabolism.[1][8][9][10]
-
Direct Glucuronidation: This is a major metabolic route for asenapine, primarily catalyzed by the enzyme UDP-glucuronosyltransferase 1A4 (UGT1A4).[8][10][11][12] This process conjugates glucuronic acid to the asenapine molecule, forming asenapine N+-glucuronide, a water-soluble metabolite that is readily excreted.[6]
-
Oxidative Metabolism: This pathway is predominantly mediated by the cytochrome P450 (CYP) enzyme system. CYP1A2 is the primary isoenzyme responsible for the oxidative metabolism of asenapine, with minor contributions from CYP3A4 and CYP2D6.[3][10][11] A key reaction in this pathway is N-demethylation, which involves the removal of a methyl group from the asenapine molecule to form its major active metabolite, this compound.[6][10]
Further metabolism of this compound can occur, leading to the formation of other metabolites such as N-desmethylasenapine-N-carbamoyl-glucuronide.[6] However, the focus of this guide is on this compound as a direct product of CYP1A2-mediated metabolism.
The following diagram illustrates the primary metabolic pathways of asenapine.
Pharmacokinetic Profiles of Asenapine and this compound
The pharmacokinetic parameters of asenapine and this compound have been characterized in both adult and pediatric populations. Following sublingual administration, asenapine is rapidly absorbed, with peak plasma concentrations (Tmax) occurring within 0.5 to 1.5 hours.[8][9][11] The terminal half-life of asenapine is approximately 24 hours.[1][9][10] The pharmacokinetic parameters for this compound are similar to the parent drug, although its Tmax is typically delayed.[13]
Table 1: Summary of Pharmacokinetic Parameters for Asenapine and this compound
| Parameter | Asenapine (Adults, 5 mg BID) | This compound (Pediatric) | Asenapine (Pediatric) |
| Tmax (Time to Peak Plasma Concentration) | ~1 hour[9] | Delayed compared to Asenapine[13] | ~1 hour[13][14] |
| Cmax (Peak Plasma Concentration) | ~4.23 ng/mL[13] | Variable | 4.56 ng/mL (5 mg BID) to 8.64 ng/mL (10 mg BID)[13] |
| AUC0–12 (Area Under the Curve) | 26.6 ng·h/mL[13] | Variable | 19.3 ng·h/mL (5 mg BID) to 37.8 ng·h/mL (10 mg BID)[13] |
| t½ (Half-life) | ~24 hours[1][9][10] | Similar to Asenapine[13] | 16-32 hours[13][14] |
Note: Data is compiled from multiple studies and dosing regimens. BID refers to twice-daily dosing. Pediatric data is from patients aged 10-17 years. The ratio of this compound to asenapine AUC has been suggested as an indicator of first-pass metabolism, with higher ratios potentially indicating a greater portion of the dose being swallowed.[13]
Experimental Protocol for the Quantification of this compound
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the preferred approach for the simultaneous determination of asenapine and this compound in biological matrices such as human plasma.[15]
Methodology
-
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 300 µL of human plasma, add an internal standard (e.g., Asenapine-¹³C-d₃).[15]
-
Vortex the sample briefly.
-
Add a suitable organic extraction solvent, such as methyl tert-butyl ether (MTBE).[15]
-
Vortex mix for an extended period (e.g., 10 minutes) to ensure efficient extraction.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions
-
Analytical Column: A reversed-phase column, such as a Chromolith Performance RP8e (100 mm × 4.6 mm), provides good separation.[15]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 5.0 mM ammonium (B1175870) acetate) with an acid modifier (e.g., 0.1% formic acid) is effective. A typical ratio is 90:10:0.1 (v/v/v).[15]
-
Flow Rate: A flow rate of approximately 1.0 to 1.5 mL/min is commonly used.[16][17]
-
Injection Volume: A small injection volume (e.g., 20 µL) is standard.[16]
-
Run Time: A short run time of around 4.5 minutes can achieve baseline separation of asenapine from its metabolites.[15]
-
-
Mass Spectrometric Detection
-
Ionization Mode: Electrospray Ionization (ESI) in the positive mode is used to generate protonated molecular ions.[15]
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is employed for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. For example:
-
Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., ICH). Key validation parameters include:
-
Linearity: Establishing a linear relationship between analyte concentration and instrument response over a defined range (e.g., 0.050–20.0 ng/mL for asenapine).[15]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration that can be reliably detected and quantified, respectively. For asenapine, an LOD of 0.0025 ng/mL and an LOQ of 0.050 ng/mL have been achieved.[15]
-
Precision and Accuracy: Intra- and inter-batch precision (%CV) should be within acceptable limits (e.g., ≤ 5.8%).[15]
-
Recovery: The efficiency of the extraction process should be consistent and high (e.g., mean relative recovery of 87.3%).[15]
-
Matrix Effect: Assessing the influence of endogenous plasma components on the ionization of the analytes.[15]
-
Stability: Evaluating the stability of the analytes in plasma under various storage conditions.[15]
The following diagram provides a visual representation of the experimental workflow for quantifying this compound.
Conclusion
This compound is a significant metabolite formed through the CYP1A2-mediated N-demethylation of asenapine. Its pharmacokinetic profile closely mirrors that of the parent drug, making it a viable candidate as a biomarker for asenapine metabolism. The development and validation of robust analytical methods, such as the LC-MS/MS protocol detailed herein, are essential for accurately quantifying this compound in clinical and research settings. Such measurements can provide valuable insights into individual metabolic differences, adherence to therapy, and the potential for drug-drug interactions involving the CYP1A2 pathway, ultimately contributing to the safer and more effective use of asenapine.
References
- 1. Asenapine: an atypical antipsychotic with atypical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EVALUATION OF THE CLINICAL EFFICACY OF ASENAPINE IN SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Influence of Long-Term Treatment with Asenapine on Liver Cytochrome P450 Expression and Activity in the Rat. The Involvement of Different Mechanisms [mdpi.com]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism and excretion of asenapine in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 10. researchgate.net [researchgate.net]
- 11. api.psychopharmacologyinstitute.com [api.psychopharmacologyinstitute.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Asenapine pharmacokinetics and tolerability in a pediatric population - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Asenapine pharmacokinetics and tolerability in a pediatric population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. thepharmajournal.com [thepharmajournal.com]
In Vivo Dynamics of N-Desmethyl Asenapine: A Technical Guide to its Formation and Clearance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asenapine (B1667633) is an atypical antipsychotic agent utilized in the management of schizophrenia and bipolar I disorder. Its therapeutic action is primarily attributed to the parent compound. However, a comprehensive understanding of its metabolic fate is crucial for optimizing its clinical use and predicting potential drug-drug interactions. This technical guide provides an in-depth exploration of the in vivo formation and clearance of N-desmethyl asenapine, a primary metabolite of asenapine. We will delve into its pharmacokinetic profile, the methodologies for its quantification, and the metabolic pathways governing its biotransformation.
Metabolic Formation of this compound
The biotransformation of asenapine is extensive, with this compound being one of the principal circulating metabolites.[1] The formation of this metabolite occurs primarily in the liver through oxidative metabolism.
The key enzyme responsible for the N-demethylation of asenapine is Cytochrome P450 1A2 (CYP1A2) .[2][3] While other CYP isoenzymes, such as CYP3A4 and CYP2D6, may have minor contributions, CYP1A2 plays the predominant role in this metabolic pathway.[2][3]
Following its formation, this compound can undergo further metabolism, including conjugation reactions. One such reaction is the formation of N-desmethylasenapine N-carbamoyl glucuronide.[1]
Pharmacokinetics of Asenapine and this compound
Asenapine is characterized by rapid absorption following sublingual administration, reaching peak plasma concentrations (Tmax) within 0.5 to 1.5 hours. The terminal half-life of asenapine is approximately 24 hours.[2] Steady-state concentrations are typically achieved within 3 days of twice-daily dosing. The absolute bioavailability of sublingual asenapine is about 35%, whereas oral ingestion results in very low bioavailability (<2%) due to extensive first-pass metabolism.[4]
Pharmacokinetic data for this compound in healthy adults is less extensively reported as the focus is often on the parent drug. However, studies in specific populations provide valuable insights. For instance, in pediatric patients, the ratio of N-desmethylasenapine to asenapine AUC0–12 was found to be between 0.64 and 1.75, depending on the dose.[5]
Data Summary
The following tables summarize the available quantitative pharmacokinetic data for asenapine and this compound.
Table 1: Pharmacokinetic Parameters of Asenapine in Healthy Adults (Single 5 mg Sublingual Dose)
| Parameter | Value | Reference |
| Cmax (ng/mL) | ~4 | |
| Tmax (hours) | 1 | |
| Terminal Half-life (hours) | ~24 | [2] |
| Absolute Bioavailability | 35% | |
| Clearance (L/h) | 52 |
Table 2: Pharmacokinetic Parameters of Asenapine and this compound in a Pediatric Population (Multiple Doses)
| Analyte | Dose | Cmax (ng/mL) | Tmax (hours) | AUC0–12 (ng·h/mL) | Terminal Half-life (hours) |
| Asenapine | 2.5 mg BID | 1.8 (47.1% CV) | 1.0 (0.71-1.5) | 9.0 (52.2% CV) | 26.1 (31.7% CV) |
| 5 mg BID | 3.5 (57.1% CV) | 1.0 (0.75-1.5) | 18.0 (58.3% CV) | 32.1 (41.1% CV) | |
| 10 mg BID | 3.2 (50.0% CV) | 1.5 (1.0-2.0) | 20.3 (44.3% CV) | 16.0 (28.1% CV) | |
| This compound | 2.5 mg BID | 0.4 (50.0% CV) | 4.0 (1.0-8.0) | 3.9 (51.3% CV) | 25.1 (27.5% CV) |
| 5 mg BID | 0.8 (62.5% CV) | 4.0 (1.0-8.0) | 8.8 (60.2% CV) | 27.9 (35.5% CV) | |
| 10 mg BID | 1.1 (54.5% CV) | 4.0 (1.0-8.0) | 13.2 (50.0% CV) | 21.0 (29.5% CV) | |
| Data presented as mean (% coefficient of variation) or median (range). Sourced from a study in pediatric patients aged 10-17 years.[5] |
Table 3: Exposure of this compound in Subjects with Hepatic Impairment (Single 5 mg Asenapine Dose)
| Hepatic Function | Cmax (pg/mL) | AUCinf (pg.h/mL) |
| Normal | 1080 (32.8% CV) | 17900 (34.1% CV) |
| Mild Impairment (Child-Pugh A) | 1110 (45.0% CV) | 18400 (38.6% CV) |
| Moderate Impairment (Child-Pugh B) | 989 (38.8% CV) | 19600 (37.2% CV) |
| Severe Impairment (Child-Pugh C) | 367 (45.8% CV) | 51800 (39.2% CV) |
| Data presented as geometric mean (% coefficient of variation).[6] |
Clearance and Excretion
Asenapine is considered a high clearance drug. The elimination of asenapine and its metabolites occurs through both renal and hepatic routes. Following a single radiolabeled dose of asenapine, approximately 50% of the radioactivity is recovered in the urine and 40% in the feces.[1] Unchanged asenapine is found in feces but not in urine.[1]
The clearance of this compound is tied to its subsequent metabolism, primarily through conjugation, and excretion. In individuals with severe hepatic impairment, a significant increase in the exposure (AUC) to this compound is observed, indicating the liver's critical role in its clearance.[6]
Experimental Protocols
In Vivo Pharmacokinetic Study in Humans
A representative in vivo study to characterize the pharmacokinetics of asenapine and this compound would typically involve the following steps:
-
Subject Recruitment: Healthy adult volunteers, or a specific patient population, are recruited after providing informed consent. Exclusion criteria often include a history of significant medical conditions, use of concomitant medications that could interfere with asenapine metabolism, and smoking (as it can induce CYP1A2).[5]
-
Drug Administration: A single sublingual dose of asenapine (e.g., 5 mg) is administered. Subjects are instructed to allow the tablet to dissolve completely under the tongue and to avoid eating or drinking for a specified period (e.g., 10 minutes) after administration.
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).[5]
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. The plasma is then stored frozen (e.g., at -20°C or -80°C) until analysis.
-
Bioanalysis: Plasma concentrations of asenapine and this compound are determined using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[7][8]
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance using non-compartmental analysis software (e.g., WinNonlin).[5]
Bioanalytical Method for Quantification of this compound in Plasma using LC-MS/MS
The following protocol provides a general framework for the quantification of this compound in human plasma.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 300 µL of human plasma in a microcentrifuge tube, add an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Add 500 µL of a suitable buffer (e.g., 5.0 mM ammonium (B1175870) acetate (B1210297), pH 9.0).
-
Add 3.0 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex the mixture and centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[7]
-
-
Chromatographic Conditions:
-
Column: A reverse-phase column (e.g., Chromolith Performance RP8e, 100 mm × 4.6 mm).[7]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 5.0 mM ammonium acetate with 0.1% formic acid).[7]
-
Flow Rate: A suitable flow rate to achieve good separation (e.g., 0.5 - 1.0 mL/min).
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard are monitored for quantification. For example, for asenapine, the transition m/z 286.1 → 166.0 is often used.[7]
-
-
Method Validation: The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.[7]
Visualizations
Metabolic Pathway of Asenapine
Caption: Metabolic pathway of asenapine to its major metabolites.
Experimental Workflow for In Vivo Pharmacokinetic Analysis
Caption: Workflow for a typical in vivo pharmacokinetic study.
Conclusion
The formation of this compound via CYP1A2-mediated metabolism is a key pathway in the biotransformation of asenapine. While generally considered inactive, understanding its in vivo formation and clearance is essential for a complete pharmacokinetic profile of asenapine. This is particularly important when considering potential drug-drug interactions with inhibitors or inducers of CYP1A2 and in special populations with compromised hepatic function. The detailed experimental protocols provided in this guide offer a framework for the accurate quantification of this compound, facilitating further research into its clinical significance.
References
- 1. Metabolism and excretion of asenapine in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thepharmstudent.com [thepharmstudent.com]
- 5. dovepress.com [dovepress.com]
- 6. Asenapine pharmacokinetics in hepatic and renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of automated SPE-HPLC-MS/MS methods for the quantification of asenapine, a new antipsychotic agent, and its two major metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Desmethyl Asenapine: A Deep Dive into Receptor Binding Affinity Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Asenapine (B1667633), an atypical antipsychotic approved for the treatment of schizophrenia and bipolar I disorder, exerts its therapeutic effects through a complex interaction with a wide range of neurotransmitter receptors.[1] The metabolism of asenapine results in several metabolites, with N-desmethyl asenapine being one of the primary products of N-demethylation, a process primarily mediated by the cytochrome P450 enzyme CYP1A2.[2][3] Understanding the receptor binding profile of this compound is crucial for a comprehensive assessment of the parent drug's overall pharmacological activity and potential for off-target effects. This technical guide provides a detailed overview of the receptor binding affinity studies of this compound, including available data, experimental methodologies, and relevant signaling pathways.
While extensive quantitative data exists for the parent compound, asenapine, specific binding affinities for its metabolite, this compound, are less prevalent in publicly available literature. Regulatory documents and pharmacological reviews consistently characterize this compound as having significantly lower affinity for therapeutically relevant receptors compared to asenapine, often referring to it as an "inactive" metabolite.[1][4][5]
Receptor Binding Affinity Data
The following tables summarize the receptor binding affinities for asenapine and provide a qualitative description for this compound based on available information.
Table 1: Quantitative Receptor Binding Affinity of Asenapine
| Receptor Family | Receptor Subtype | Asenapine Kᵢ (nM) |
| Serotonin (B10506) | 5-HT₁ₐ | 2.5 |
| 5-HT₁ₒ | 2.7 | |
| 5-HT₂ₐ | 0.07 | |
| 5-HT₂ₒ | 0.18 | |
| 5-HT₂C | 0.03 | |
| 5-HT₅ₐ | 1.6 | |
| 5-HT₆ | 0.25 | |
| 5-HT₇ | 0.11 | |
| Dopamine (B1211576) | D₁ | 1.4 |
| D₂ₐ | 1.3 | |
| D₂ₒ | 1.4 | |
| D₃ | 0.42 | |
| D₄ | 1.1 |
Data compiled from publicly available pharmacological studies.[6][7] Kᵢ (inhibition constant) is a measure of binding affinity; a lower Kᵢ value indicates a higher affinity.
Table 2: Qualitative Receptor Binding Profile of this compound
| Compound | Receptor Affinity | Supporting Evidence |
| This compound | Much lower binding affinity for therapeutically relevant receptors compared to asenapine.[4] | Australian Public Assessment Report for Asenapine states that "N-desmethyl-asenapine shows a much lower binding affinity for therapeutically relevant receptors than asenapine".[4] |
| Considered pharmacologically inactive.[1][2][5] | Multiple review articles and pharmacological summaries refer to the metabolites of asenapine, including this compound, as "inactive" or possessing "very low affinity for receptors".[1][5] | |
| Not expected to contribute to CYP450 inhibition in clinical use.[4] | The Australian Public Assessment Report for Asenapine indicates that N-desmethylasenapine is not expected to cause significant CYP450 inhibition.[4] |
Experimental Protocols
The determination of receptor binding affinities for compounds like asenapine and its metabolites is primarily conducted through in vitro radioligand binding assays. These assays are the gold standard for quantifying the interaction between a drug and its target receptor.
General Radioligand Binding Assay Protocol
A competitive radioligand binding assay is typically employed to determine the inhibition constant (Kᵢ) of a test compound. This involves the following key steps:
-
Receptor Preparation: Membranes from cells stably expressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells) or homogenized tissue from specific brain regions are prepared and stored frozen. On the day of the experiment, the membranes are thawed and resuspended in an appropriate assay buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Total Binding: Wells containing the receptor preparation and a specific radioligand (a radioactively labeled drug that binds to the target receptor).
-
Non-specific Binding: Wells containing the receptor preparation, the radioligand, and a high concentration of an unlabeled competing ligand to saturate all specific binding sites.
-
Test Compound: Wells containing the receptor preparation, the radioligand, and varying concentrations of the test compound (e.g., this compound).
-
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. The filters trap the receptor-bound radioligand, while the unbound radioligand is washed away with ice-cold buffer.
-
Detection: Scintillation fluid is added to the dried filter mats, and the radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC₅₀ value.
-
The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Mandatory Visualizations
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathways
Asenapine's primary therapeutic effects are believed to be mediated through its antagonist activity at dopamine D₂ and serotonin 5-HT₂ₐ receptors. The signaling pathways associated with these receptors are complex and involve multiple downstream effectors.
Dopamine D₂ Receptor Signaling Pathway
Caption: Simplified Dopamine D₂ receptor signaling cascade.
Serotonin 5-HT₂ₐ Receptor Signaling Pathway
Caption: Simplified Serotonin 5-HT₂ₐ receptor signaling cascade.
Conclusion
References
- 1. Asenapine, a new sublingual atypical antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tga.gov.au [tga.gov.au]
- 5. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
Toxicology Profile of N-Desmethyl Asenapine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-desmethyl asenapine (B1667633) is a primary metabolite of the atypical antipsychotic drug asenapine. While asenapine has undergone extensive toxicological evaluation, publicly available data focusing specifically on the toxicology of N-desmethyl asenapine is limited. Regulatory assessments have generally concluded that this compound possesses lower affinity for key pharmacological targets compared to the parent compound and is therefore expected to contribute minimally to the overall toxicological profile of asenapine. This guide synthesizes the available information on this compound, placed in the context of the comprehensive toxicology of asenapine, to provide a resource for researchers and drug development professionals. Standardized experimental protocols for key toxicological studies are also detailed to provide a framework for any future investigations.
Introduction to Asenapine and its Metabolism
Asenapine is a second-generation antipsychotic used for the treatment of schizophrenia and bipolar I disorder.[1] Its therapeutic effects are believed to be mediated through a combination of antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[2] Asenapine is extensively metabolized in the body, primarily through direct glucuronidation by UGT1A4 and oxidative metabolism, mainly by CYP1A2.[3][4] One of the metabolites formed through N-demethylation is this compound (also known as ORG 30526).[5][6]
Following administration of asenapine, this compound is one of the circulating metabolites in plasma, along with asenapine N+-glucuronide and N-desmethylasenapine-N-carbamoyl-glucuronide.[1] However, the pharmacological activity of asenapine is primarily attributed to the parent drug itself.[7][8]
Pharmacological and Toxicological Profile of this compound
Receptor Binding Affinity
While a direct quantitative comparison table for this compound is not available, reports consistently describe its receptor affinity as being lower than that of the parent compound, asenapine.[9] For context, the receptor binding profile of asenapine is presented in Table 1. The lower affinity of this compound suggests a reduced potential for both on-target and off-target pharmacological effects, which are often the drivers of toxicity.
Toxicology of Asenapine (Parent Compound)
In the absence of a specific toxicological dataset for this compound, the profile of the parent compound, asenapine, provides the most relevant context for safety assessment. Asenapine has been subjected to a comprehensive battery of toxicology studies.
Acute, Subchronic, and Chronic Toxicity
Repeated-dose toxicity studies of asenapine in rats and dogs have identified the central nervous system (CNS) as a primary target organ, which is consistent with the drug's pharmacological activity.[1][8] Effects observed at high doses included sedation and other CNS-related clinical signs.[1]
Table 1: Summary of Asenapine Receptor Binding Affinities (Ki, nM)
| Receptor Subtype | Asenapine Ki (nM) |
|---|---|
| Serotonin | |
| 5-HT1A | 2.5 |
| 5-HT1B | 4.0 |
| 5-HT2A | 0.06 |
| 5-HT2B | 0.16 |
| 5-HT2C | 0.03 |
| 5-HT5A | 1.6 |
| 5-HT6 | 0.25 |
| 5-HT7 | 0.13 |
| Dopamine | |
| D1 | 1.4 |
| D2 | 1.3 |
| D3 | 0.42 |
| D4 | 1.1 |
| Adrenergic | |
| α1 | 1.2 |
| α2 | 1.2 |
| Histamine | |
| H1 | 1.0 |
| H2 | 6.2 |
Data sourced from Psychopharmacology Institute.[10]
Genotoxicity
Asenapine has been evaluated in a standard battery of in vitro and in vivo genotoxicity assays and was found to be non-genotoxic.[11]
Table 2: Summary of Asenapine Genotoxicity Studies
| Assay Type | Test System | Metabolic Activation | Result |
|---|---|---|---|
| Bacterial Reverse Mutation Assay | S. typhimurium, E. coli | With and without | Negative |
| In vitro Chromosomal Aberration | Human Lymphocytes | With and without | Negative |
| In vivo Micronucleus Test | Rodent Bone Marrow | N/A | Negative |
Information compiled from regulatory submission documents.
Carcinogenicity
Lifetime carcinogenicity studies of asenapine have been conducted in mice and rats. In a study in CD-1 mice, an increased incidence of malignant lymphomas was observed in females at doses resulting in plasma levels approximately 5 times the human exposure at the maximum recommended human dose (MRHD).[11] There was no increase in tumors in male mice.[11] In a lifetime study in Sprague-Dawley rats, asenapine did not cause any increase in tumors at doses up to 5 times the human exposure at the MRHD.[11] The significance of the findings in female mice to humans is considered unknown.[11]
Reproductive and Developmental Toxicity
Reproductive toxicology studies with asenapine have been conducted in rats and rabbits.[7][8] Embryotoxicity, including increased post-implantation loss and effects on pup survival and weight, was observed in rats.[7][8] In rabbits, asenapine administration led to maternal toxicity and slight retardation of fetal skeletal development at high doses.[7][8] Asenapine was not found to be teratogenic in these studies.[7]
Experimental Protocols
Detailed methodologies for key toxicology studies are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).
Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)
This study is designed to provide information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.[12][13][14][15]
-
Principle: The test substance is administered orally on a daily basis to several groups of experimental animals (typically rats) at graded dose levels for 90 days.[13]
-
Animals: Healthy young adult rodents of a standard laboratory strain are used. At least 10 males and 10 females are used for each dose group.[15]
-
Dose Levels: At least three dose levels and a concurrent control group are used. The highest dose should induce toxicity but not death or severe suffering. The lowest dose should not produce any evidence of toxicity (to establish a No-Observed-Adverse-Effect Level, NOAEL).[13]
-
Administration: The substance is typically administered by gavage or in the diet or drinking water.[15]
-
Observations: Animals are observed daily for signs of toxicity. Body weight and food/water consumption are recorded weekly.
-
Clinical Pathology: Hematology and clinical biochemistry analyses are performed on blood samples collected at termination. Urinalysis is also conducted.
-
Pathology: All animals undergo a full gross necropsy at the end of the study. Histopathological examination is performed on the control and high-dose groups, and on all gross lesions. Organs from lower-dose groups are also examined if treatment-related changes are seen at the high dose.
Bacterial Reverse Mutation Test (Ames Test, OECD 471)
This in vitro assay is used to detect gene mutations induced by a chemical.[16][17][18][19][20]
-
Principle: The assay uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to an independent state, allowing growth on an amino acid-deficient medium.[16]
-
Test System: At least five strains of bacteria are used, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or S. typhimurium TA102.
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from the livers of rodents treated with an enzyme-inducing agent.[19]
-
Procedure: Two methods are commonly used: the plate incorporation method and the pre-incubation method. In both, bacteria, the test substance, and (if used) S9 mix are combined and plated on minimal agar.[19]
-
Data Analysis: After incubation for 48-72 hours, the number of revertant colonies is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.
Mammalian Erythrocyte Micronucleus Test (OECD 474)
This in vivo assay detects damage to chromosomes or the mitotic apparatus in erythroblasts.[21][22][23][24]
-
Principle: The test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in developing erythrocytes in the bone marrow.[23]
-
Animals: Typically, mice or rats are used. At least 5 analyzable animals per sex per group are required.[24]
-
Dose Levels: A vehicle control and at least three dose levels of the test substance are used. The highest dose should be the maximum tolerated dose (MTD) or a limit dose of 2000 mg/kg.[24]
-
Administration: The substance is usually administered once or twice, 24 hours apart, by an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Sample Collection: Bone marrow is typically collected 24 and 48 hours after the last administration. Peripheral blood can also be used.
-
Analysis: Bone marrow smears are prepared and stained. At least 4000 immature (polychromatic) erythrocytes per animal are scored for the presence of micronuclei.
-
Data Analysis: The incidence of micronucleated polychromatic erythrocytes (MN-PCE) is compared between treated and control groups. A statistically significant, dose-dependent increase in MN-PCE indicates a positive result.
Relevant Signaling Pathways
The pharmacological and toxicological effects of asenapine and, by extension, its metabolites are related to their interaction with dopamine and serotonin receptor signaling pathways.
Dopamine D2 Receptor Signaling
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to inhibitory G proteins (Gαi/o).[25][26]
-
Canonical Pathway: Activation of D2 receptors by an agonist leads to the inhibition of adenylyl cyclase, which decreases intracellular levels of cyclic AMP (cAMP).[26] This reduction in cAMP leads to decreased activity of Protein Kinase A (PKA), which in turn modulates the phosphorylation state and activity of numerous downstream proteins involved in neuronal excitability and gene expression.[[“]]
-
Gβγ-mediated Signaling: The dissociation of the G protein also releases Gβγ subunits, which can directly modulate the activity of various effector proteins, including ion channels (e.g., G protein-coupled inwardly-rectifying potassium channels - GIRKs) and enzymes like phospholipase C (PLC).[26]
-
β-Arrestin Pathway: Like many GPCRs, D2 receptors can also signal through β-arrestin-dependent pathways, which are involved in receptor desensitization, internalization, and scaffolding of other signaling molecules.[25]
Asenapine acts as an antagonist at D2 receptors, blocking these signaling cascades.
Serotonin 5-HT2A Receptor Signaling
5-HT2A receptors are GPCRs that primarily couple to Gq/11 proteins.[28][29]
-
Primary Pathway: Agonist binding to the 5-HT2A receptor activates the Gαq subunit, which in turn stimulates phospholipase C (PLC).[30] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[29]
-
Second Messengers: IP3 diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+).[30] DAG remains in the membrane and, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).
-
Downstream Effects: Activated PKC and elevated Ca2+ levels lead to the phosphorylation of various cellular proteins, resulting in a wide range of physiological responses, including neuronal excitation and smooth muscle contraction.
Asenapine's antagonism at 5-HT2A receptors blocks this signaling cascade, contributing to its antipsychotic effects.
Conclusion
The available evidence indicates that this compound is a metabolite of asenapine with a lower affinity for key neuroreceptors. Consequently, it is considered to have a low potential to contribute to the overall toxicological profile of the parent drug. A comprehensive toxicological assessment of asenapine has been conducted, revealing a profile consistent with its potent pharmacological activity, with the CNS being the primary target organ. Asenapine is not genotoxic, and its carcinogenic potential appears limited, though a finding in female mice warrants consideration. This technical guide provides a consolidated overview of the known information, contextualizing the limited data on this compound within the broader, well-characterized toxicology of asenapine, and offers standardized protocols as a reference for potential future research.
References
- 1. Summary Basis of Decision for Saphris ™ - Drug and Health Products Portal [dhpp.hpfb-dgpsa.ca]
- 2. thepharmstudent.com [thepharmstudent.com]
- 3. Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. registrasiobat.pom.go.id [registrasiobat.pom.go.id]
- 8. e-lactancia.org [e-lactancia.org]
- 9. tga.gov.au [tga.gov.au]
- 10. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 13. ask-force.org [ask-force.org]
- 14. Oral Toxicity OECD 408 - Toxicology IND Services [toxicology-ind.com]
- 15. oecd.org [oecd.org]
- 16. nib.si [nib.si]
- 17. biosafe.fi [biosafe.fi]
- 18. catalog.labcorp.com [catalog.labcorp.com]
- 19. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]
- 20. The bacterial reverse mutation test | RE-Place [re-place.be]
- 21. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]
- 22. nucro-technics.com [nucro-technics.com]
- 23. catalog.labcorp.com [catalog.labcorp.com]
- 24. oecd.org [oecd.org]
- 25. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. consensus.app [consensus.app]
- 28. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 29. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Solubility and Stability Testing of N-Desmethyl Asenapine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative data on the solubility and stability of N-desmethyl asenapine (B1667633) is limited. This guide provides a comprehensive framework of best-practice experimental protocols for determining these critical physicochemical properties, based on established scientific principles and regulatory guidelines. The data presented in the tables are illustrative examples to guide data presentation.
Introduction
N-desmethyl asenapine is the primary active metabolite of the atypical antipsychotic drug asenapine.[1][2] A thorough understanding of its solubility and stability is paramount for the development of safe, effective, and stable pharmaceutical products, as well as for interpreting non-clinical and clinical data. This technical guide outlines detailed methodologies for the comprehensive evaluation of the solubility and stability of this compound, in accordance with the International Council for Harmonisation (ICH) guidelines.
Physicochemical Properties of this compound
While specific data for this compound is not widely published, some information is available. It is known to be soluble in dimethyl sulfoxide (B87167) (DMSO) and is stable as a solid for at least four years when stored at -20°C.[3] For the parent compound, asenapine maleate (B1232345), the pKa of the protonated base is 8.6, and it is slightly soluble in water (3.7 mg/mL).[4] Asenapine is classified as a Biopharmaceutics Classification System (BCS) Class II drug, indicating low solubility and high permeability.[2][5] This information provides a useful reference point for designing studies for its N-desmethyl metabolite.
Solubility Testing
The determination of aqueous solubility as a function of pH is a critical pre-formulation study. The following protocols are recommended for characterizing the solubility profile of this compound.
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
This method determines the saturation solubility of a compound in a specific solvent system.
Objective: To determine the equilibrium solubility of this compound in various aqueous buffers (pH 1.2, 4.5, 6.8, and 7.4) and relevant organic solvents.
Materials:
-
This compound reference standard
-
Phosphate, acetate, and hydrochloride buffers
-
Purified water
-
Methanol (B129727), ethanol, acetonitrile, propylene (B89431) glycol, polyethylene (B3416737) glycol 400
-
Calibrated pH meter
-
Analytical balance
-
Thermostatically controlled shaker bath
-
Centrifuge
-
Validated stability-indicating analytical method (e.g., HPLC-UV)
Procedure:
-
Prepare a series of buffers at various pH values (e.g., 1.2, 2.0, 4.5, 6.8, 7.4, 9.0).
-
Add an excess amount of this compound to vials containing each buffer or solvent. The solid phase should be visibly present.
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect the samples to confirm the presence of undissolved solid.
-
Centrifuge the samples to separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm PVDF).
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the validated range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC-UV method.
Data Presentation: Solubility of this compound
The following table provides an example of how to present the solubility data obtained from the experimental protocol.
| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) (Example Data) |
| 0.1 N HCl | 1.2 | 25 | 1.5 |
| Acetate Buffer | 4.5 | 25 | 0.8 |
| Phosphate Buffer | 6.8 | 25 | 0.1 |
| Phosphate Buffer | 7.4 | 25 | <0.1 |
| Purified Water | ~7.0 | 25 | <0.1 |
| Methanol | N/A | 25 | >50 |
| Ethanol | N/A | 25 | >30 |
Experimental Workflow: Solubility Determination
Stability Testing
Stability testing is crucial for determining the re-test period or shelf life of a drug substance. Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of the molecule. These studies also aid in the development and validation of stability-indicating analytical methods.[6][7][8]
Experimental Protocol: Forced Degradation Studies
Objective: To investigate the stability of this compound under various stress conditions as per ICH Q1A(R2) guidelines.[8]
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Validated stability-indicating HPLC method
-
Photostability chamber
-
Temperature and humidity controlled oven
Procedure:
-
Solution Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Hydrolytic Degradation (Acid and Base):
-
Acid: Mix the stock solution with 0.1 N HCl and heat at 80°C for a specified duration (e.g., 2, 6, 12, 24 hours). Neutralize the samples with 0.1 N NaOH before analysis.
-
Base: Mix the stock solution with 0.1 N NaOH and heat at 80°C for a specified duration. Neutralize the samples with 0.1 N HCl before analysis.
-
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified duration.
-
Thermal Degradation: Expose the solid this compound to dry heat (e.g., 105°C) for a specified duration. Also, expose a solution of the compound to heat (e.g., 80°C).
-
Photolytic Degradation: Expose the solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: At each time point, withdraw samples and analyze them using a validated stability-indicating HPLC method. The method should be capable of separating this compound from all its degradation products.
Data Presentation: Forced Degradation of this compound
The results of the forced degradation studies should be summarized in a table, as shown in the example below.
| Stress Condition | Duration | % Assay of this compound (Example Data) | % Total Impurities (Example Data) | Major Degradation Products (RT) (Example Data) |
| 0.1 N HCl (80°C) | 24 h | 85.2 | 14.8 | 3.5 min, 4.8 min |
| 0.1 N NaOH (80°C) | 24 h | 90.5 | 9.5 | 6.2 min |
| 3% H₂O₂ (RT) | 24 h | 92.1 | 7.9 | 7.1 min |
| Thermal (105°C, solid) | 7 days | 99.5 | 0.5 | - |
| Photolytic (ICH Q1B) | - | 98.2 | 1.8 | 4.2 min |
Experimental Workflow: Forced Degradation Study
Signaling Pathways and Logical Relationships
While this compound is a metabolite, its interaction with biological systems is of interest. The parent compound, asenapine, has a complex pharmacodynamic profile, acting as an antagonist at multiple dopamine, serotonin, histamine, and α-adrenergic receptors.[9] The formation of this compound is a key metabolic pathway.
Metabolic Pathway of Asenapine
Conclusion
This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. Adherence to these detailed protocols will enable researchers and drug development professionals to generate the high-quality data necessary for regulatory submissions and the successful development of pharmaceutical products containing asenapine and its metabolites. The illustrative data tables and workflows serve as a practical guide for data presentation and experimental planning. Further research to generate and publish specific quantitative data for this compound is highly encouraged to fill the current knowledge gap.
References
- 1. informaticsjournals.co.in [informaticsjournals.co.in]
- 2. Validation of an RP-HPLC Method for the Determination of Asenapine Maleate in Dissolution Media and Application to Study In Vitro Release from Co-Crystals [mdpi.com]
- 3. caymanchem.com [caymanchem.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Enhancement of the Solubility of Asenapine Maleate Through the Preparation of Co-Crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asenapine | C17H16ClNO | CID 163091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 8. Asenapine metabolite, asenapine-11-O-sulfate | C17H16ClNO5S | CID 125314570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pharmacodynamic and pharmacokinetic investigation of cyclodextrin-mediated asenapine maleate in situ nasal gel for improved bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Nervous System Profile of N-Desmethyl Asenapine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-desmethyl asenapine (B1667633) is the primary N-demethylated metabolite of the atypical antipsychotic asenapine. This technical guide provides a comprehensive overview of the function, or lack thereof, of N-desmethyl asenapine within the central nervous system (CNS). Through a detailed examination of its metabolic generation, receptor binding affinity, and pharmacokinetic properties, this document elucidates the current scientific understanding of this metabolite. The available data consistently indicate that this compound is a pharmacologically inactive metabolite with a negligible role in the therapeutic effects of asenapine, primarily due to its low affinity for key CNS receptors and its inability to significantly penetrate the blood-brain barrier. This guide summarizes the existing quantitative data, outlines relevant experimental protocols, and provides visual representations of key pathways to support researchers and professionals in the field of drug development.
Introduction
Asenapine is a second-generation antipsychotic with a complex pharmacodynamic profile, exhibiting high affinity for a broad range of dopamine (B1211576), serotonin (B10506), histamine (B1213489), and α-adrenergic receptors.[1][2] Its therapeutic efficacy in schizophrenia and bipolar disorder is attributed to this multi-receptor antagonism.[2] Asenapine undergoes extensive hepatic metabolism, leading to the formation of numerous metabolites.[3][4] Among these, this compound is a major circulating metabolite, formed through oxidative demethylation.[3][4] Understanding the pharmacological activity of such metabolites is crucial for a complete safety and efficacy profile of the parent drug. This guide focuses specifically on the CNS function of this compound.
Metabolic Pathway of this compound
Asenapine is primarily metabolized in the liver through two main pathways: direct glucuronidation mediated by UGT1A4 and oxidative metabolism, predominantly by the cytochrome P450 isoenzyme CYP1A2.[1][2] N-demethylation of asenapine by CYP1A2, with minor contributions from CYP3A4 and CYP2D6, results in the formation of this compound.[1] This metabolite can be further metabolized, for instance, through conjugation to form N-desmethylasenapine-N-carbamoyl-glucuronide.[3]
Quantitative Data Summary
Table 1: Comparative Pharmacological Profile of Asenapine and this compound
| Feature | Asenapine | This compound | Reference |
| Primary CNS Activity | High-affinity antagonist at multiple dopamine, serotonin, adrenergic, and histamine receptors | Considered pharmacologically inactive | [1][4] |
| Receptor Affinity | High affinity for D2, 5-HT2A, and other receptors (Ki values in the low nM range) | Very low affinity for dopaminergic and serotonergic receptors | [3] |
| Blood-Brain Barrier Penetration | Crosses the blood-brain barrier to exert its effects | Does not significantly cross the blood-brain barrier | [3] |
Table 2: Pharmacokinetic Parameters of Asenapine and this compound
| Parameter | Asenapine | This compound | Reference |
| Tmax (sublingual) | 0.5 - 1.5 hours | Similar trends to asenapine | [2][6] |
| Terminal Half-life | ~24 hours | Similar trends to asenapine | [2][6] |
| Primary Metabolizing Enzyme | CYP1A2, UGT1A4 | Further conjugation | [1][3] |
Central Nervous System Function
-
Low Receptor Affinity: Multiple sources state that this compound possesses very low affinity for the dopamine and serotonin receptors that are central to the therapeutic action of asenapine.[3] Without significant receptor binding, it cannot elicit a pharmacological response.
-
Poor Blood-Brain Barrier Permeability: It is reported that this compound does not cross the blood-brain barrier in significant amounts.[3] The blood-brain barrier is a highly selective semipermeable border that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[7][8] Therefore, even if it had some residual receptor affinity, its limited access to the CNS would prevent any meaningful pharmacological effect.
Experimental Protocols
The determination of the pharmacological activity of a compound and its metabolites involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key experiments relevant to the characterization of this compound.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor.
-
Objective: To quantify the affinity (Ki value) of this compound for various CNS receptors (e.g., dopamine D2, serotonin 5-HT2A).
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cell cultures or animal brain tissue.
-
Assay Setup: In a multi-well plate, the cell membranes are incubated with a specific radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of the test compound (this compound).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The mixture is rapidly filtered to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity of the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
In Vitro Cytochrome P450 Inhibition Assay
This assay determines the potential of a compound to inhibit the activity of CYP enzymes.
-
Objective: To assess the inhibitory potential of this compound on major CYP450 isoenzymes (e.g., CYP1A2, CYP2D6, CYP3A4).
-
Methodology:
-
Incubation System: Human liver microsomes or recombinant human CYP enzymes are used as the enzyme source.
-
Assay Conditions: The enzyme source is incubated with a specific probe substrate for the CYP isoenzyme of interest, a cofactor system (NADPH-generating system), and varying concentrations of the test compound (this compound).
-
Incubation: The reaction is incubated at 37°C for a specific period.
-
Reaction Termination: The reaction is stopped by adding a solvent like acetonitrile.
-
Analysis: The formation of the metabolite of the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The inhibition of enzyme activity at different concentrations of the test compound is used to determine the IC50 and the inhibition constant (Ki).
-
Blood-Brain Barrier Permeability Assay
In vitro models are often used to predict the ability of a compound to cross the blood-brain barrier.
-
Objective: To determine the permeability of this compound across a cell-based model of the blood-brain barrier.
-
Methodology:
-
Cell Culture Model: A monolayer of brain endothelial cells is cultured on a semi-permeable membrane in a transwell plate, which separates an apical (blood side) and a basolateral (brain side) compartment.
-
Compound Application: The test compound (this compound) is added to the apical compartment.
-
Sampling: At various time points, samples are taken from the basolateral compartment.
-
Quantification: The concentration of the test compound in the samples is measured using LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.
-
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Asenapine: an atypical antipsychotic with atypical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and excretion of asenapine in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety assessment of asenapine in the FAERS database: real adverse event analysis and discussion on neurological and psychiatric side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asenapine | C17H16ClNO | CID 163091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Asenapine pharmacokinetics and tolerability in a pediatric population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip - PMC [pmc.ncbi.nlm.nih.gov]
N-Desmethyl Asenapine: A Technical Guide to its Significance as a Process-Related Impurity in Asenapine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Asenapine (B1667633), an atypical antipsychotic, is a critical therapeutic agent for schizophrenia and bipolar disorder. The control of impurities during its synthesis is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth analysis of N-Desmethyl Asenapine, a key process-related impurity and a major metabolite. We will explore its formation pathways, provide detailed analytical protocols for its detection and quantification, discuss its pharmacological profile, and outline the regulatory context for its control. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development, manufacturing, and quality control of Asenapine.
Introduction to this compound
This compound is a molecule that differs from the parent Asenapine structure by the absence of a methyl group on the pyrrolidine (B122466) nitrogen. While it is the primary metabolite of Asenapine in humans, it can also arise as a process-related impurity during the chemical synthesis of the API.[1] Its presence in the final drug substance must be carefully controlled to meet stringent regulatory requirements.
Chemical Structure:
-
Asenapine: (3aRS,12bRS)-rel-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole
-
This compound: (3aR,12bR)-rel-5-Chloro-2,3,3a,12b-tetrahydro-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole hydrochloride
Formation of this compound
The formation of this compound can be understood through two primary lenses: its well-documented metabolic pathway and its potential formation as a byproduct in chemical synthesis.
Metabolic Pathway
In humans, Asenapine is extensively metabolized. One of the primary pathways is N-demethylation, which is carried out predominantly by the cytochrome P450 isoenzyme CYP1A2, with minor contributions from CYP3A4 and CYP2D6.[2][3] This biological transformation is a key route of elimination for the drug.
Caption: Metabolic N-Demethylation of Asenapine.
Synthetic Pathway and Potential for Impurity Formation
While no specific step in published Asenapine syntheses explicitly details the formation of this compound as a primary outcome, its generation as a process-related impurity is plausible. The N-methyl group of the tertiary amine in Asenapine or its precursors can be susceptible to demethylation under certain reaction conditions.
Several synthetic routes to Asenapine have been described, often involving the construction of the tetracyclic ring system followed by manipulations of functional groups.[4][5] A common feature in many of these syntheses is the presence of reagents and conditions that could potentially lead to N-demethylation. For instance, the use of strong Lewis acids or certain reducing agents in the presence of acid could facilitate the cleavage of the N-methyl bond.[6][7]
The classical von Braun reaction, which utilizes cyanogen (B1215507) bromide, and modern variations using chloroformates, are well-established methods for the N-demethylation of tertiary amines.[6][7] While not intentionally used to produce this compound as the main product in Asenapine synthesis, the presence of certain reagents or harsh conditions could lead to this side reaction. For example, a demethylation step is intentionally employed in some published synthesis routes using reagents like BBr3 to remove a methoxy (B1213986) group elsewhere in the molecule; under these conditions, some degree of N-demethylation could also occur.[4]
Caption: Potential Formation of this compound during Synthesis.
Pharmacological and Toxicological Profile
This compound is generally considered to be an inactive metabolite of Asenapine.[1] Studies on its receptor binding profile indicate that it has a significantly lower affinity for the target receptors (dopamine and serotonin) compared to the parent drug.[8] This lack of significant pharmacological activity is a crucial factor in assessing the risk associated with its presence as an impurity.
While specific toxicological data for this compound is not extensively published, its qualification as a major human metabolite provides a basis for its safety assessment. According to ICH guidelines, impurities that are also significant human metabolites are generally considered qualified from a toxicological perspective up to the levels observed in clinical studies.[9][10]
Table 1: Comparative Receptor Binding Affinities (pKi) of Asenapine
| Receptor | Asenapine pKi | This compound pKi |
| Dopamine D2 | 8.9 | Significantly Lower (Data not specified) |
| Serotonin 5-HT2A | 10.2 | Significantly Lower (Data not specified) |
| Serotonin 5-HT2C | 10.5 | Significantly Lower (Data not specified) |
| Histamine H1 | 9.0 | Significantly Lower (Data not specified) |
| (Data for Asenapine sourced from Shahid et al., 2009[11]; this compound data is qualitative based on multiple sources stating its inactivity[1][8]) |
Regulatory Control and Acceptance Criteria
The control of impurities in new drug substances is governed by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2).[9] These guidelines establish thresholds for reporting, identification, and qualification of impurities.
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level at which the structure of an impurity must be determined.
-
Qualification Threshold: The level at which an impurity's biological safety must be established.
For a drug substance with a maximum daily dose of up to 2 grams, the ICH Q3A(R2) qualification threshold is typically 0.15% or 1.0 mg per day total daily intake, whichever is lower. Given Asenapine's typical daily dosage, the 0.15% threshold is a relevant benchmark. Regulatory filings for Asenapine have proposed acceptance criteria for impurities that are in line with these ICH guidelines.[12][13] As this compound is a significant human metabolite, its presence up to clinically observed levels is generally considered qualified.[10]
Experimental Protocols
Synthesis of Asenapine (Illustrative Route)
The following protocol is a generalized representation based on published synthetic routes and should be adapted and optimized for specific laboratory conditions.[14][15] This particular route involves the reduction of a lactam precursor.
Step 1: Reduction of trans-11-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrol-1-one to Asenapine
-
Setup: In a multi-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) and aluminum chloride (AlCl₃) in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere. Cool the suspension to -25°C to -20°C.
-
Addition of Lactam: Dissolve the lactam precursor, trans-11-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrol-1-one, in anhydrous THF. Add this solution dropwise to the cooled LiAlH₄/AlCl₃ suspension, maintaining the temperature below -20°C.
-
Reaction: Stir the reaction mixture at -25°C to -20°C for approximately 1 hour.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of an aqueous solution of sodium hydroxide, keeping the temperature below 15°C.
-
Work-up: Add toluene (B28343) and water to the reaction mixture and stir for 15 minutes. Separate the organic layer. Extract the aqueous layer twice with toluene.
-
Isolation: Combine the organic layers and evaporate the solvent under reduced pressure to yield crude Asenapine base.
Caption: Workflow for the Reduction Step in Asenapine Synthesis.
Analytical Method for Quantification of this compound
A validated High-Performance Liquid Chromatography (HPLC) with UV detection method is suitable for the routine quality control of Asenapine and its impurities.
Table 2: HPLC-UV Method Parameters
| Parameter | Value |
| Instrumentation | HPLC with UV Detector |
| Column | Inertsil C8 (250 mm x 4.6 mm, 5.0 µm) or equivalent |
| Mobile Phase | Mixture of phosphate (B84403) buffer (pH 6.8), water, and acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a standard solution of Asenapine and a separate standard solution of this compound of known concentrations in the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the Asenapine drug substance in the mobile phase to a known concentration.
-
Chromatography: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the peaks for Asenapine and this compound based on their retention times compared to the standards. Calculate the amount of this compound in the sample using the peak area and the response factor relative to Asenapine.
For higher sensitivity and selectivity, especially in biological matrices, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is preferred.
Table 3: LC-MS/MS Method Parameters
| Parameter | Value |
| Instrumentation | LC system coupled to a triple quadrupole mass spectrometer |
| Column | Chromolith Performance RP8e (100 mm × 4.6 mm) or equivalent |
| Mobile Phase | Acetonitrile, 5.0 mM ammonium (B1175870) acetate, and 10% formic acid (e.g., 90:10:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Asenapine: m/z 286.1 → 166.0this compound: (Specific transition to be determined) |
| Internal Standard | Asenapine-¹³C-d₃ (m/z 290.0 → 166.1) |
(Method parameters are illustrative and based on published methods[14])
Conclusion
This compound is a critical impurity to monitor in the synthesis of Asenapine. Although it is pharmacologically inactive, its levels must be controlled to ensure the purity and safety of the final drug product, in accordance with regulatory guidelines. Understanding its potential formation pathways during synthesis allows for process optimization to minimize its generation. The robust analytical methods detailed in this guide provide the necessary tools for its accurate quantification, ensuring that Asenapine API meets the high standards required for therapeutic use.
References
- 1. thepharmstudent.com [thepharmstudent.com]
- 2. researchgate.net [researchgate.net]
- 3. Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. CN102229613A - New process for synthesis of asenapine - Google Patents [patents.google.com]
- 6. gktoday.in [gktoday.in]
- 7. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tga.gov.au [tga.gov.au]
- 9. fda.gov [fda.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Asenapine: a novel psychopharmacologic agent with a unique human receptor signature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. US8227623B2 - Process for the preparation of asenapine and intermediate products used in said process - Google Patents [patents.google.com]
Preliminary Investigation of N-Desmethyl Asenapine Pharmacology: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Asenapine (B1667633) is an atypical antipsychotic medication approved for the treatment of schizophrenia and bipolar I disorder. Its therapeutic effects are attributed to a complex pharmacological profile, characterized by high-affinity interactions with a broad range of dopamine (B1211576), serotonin (B10506), adrenergic, and histamine (B1213489) receptors. Asenapine is primarily metabolized in the liver via direct glucuronidation by UGT1A4 and oxidative metabolism, predominantly by the cytochrome P450 isoenzyme CYP1A2, leading to the formation of several metabolites.
One of the principal metabolites is N-desmethyl asenapine (also known as ORG 30526). Despite its status as a significant metabolite, publicly available information on the specific pharmacological properties of this compound is scarce. Many sources broadly classify asenapine's metabolites as pharmacologically "inactive" or having minimal significant effects, citing lower receptor affinities or a limited ability to cross the blood-brain barrier.
This technical guide serves as a preliminary investigation into the pharmacology of this compound. Given the current data gap, this document will summarize the known pharmacology of the parent compound, asenapine, as a foundational reference. It will also provide detailed experimental protocols for the key in vitro assays required to comprehensively determine the receptor binding and functional activity profile of this compound. This guide is intended to provide a framework for researchers to systematically investigate the pharmacological characteristics of this metabolite.
Data Presentation: Pharmacology of Asenapine
The following tables summarize the quantitative pharmacological data for the parent compound, asenapine. These values provide a benchmark for the anticipated, though likely lower, affinities and potencies of its N-desmethyl metabolite.
Table 1: Receptor Binding Affinities of Asenapine
This table presents the equilibrium dissociation constants (Ki) of asenapine for various human receptors. The Ki value is inversely proportional to the binding affinity of the compound for the receptor.
| Receptor Family | Receptor Subtype | Asenapine Ki (nM) |
| Serotonin | 5-HT1A | 2.5 |
| 5-HT1B | 4.0 | |
| 5-HT2A | 0.06 | |
| 5-HT2B | 0.16 | |
| 5-HT2C | 0.03 | |
| 5-HT5A | 1.6 | |
| 5-HT6 | 0.25 | |
| 5-HT7 | 0.13 | |
| Dopamine | D1 | 1.4 |
| D2 | 1.3 | |
| D3 | 0.42 | |
| D4 | 1.1 | |
| Adrenergic | α1A | 1.2 |
| α2 | 1.2 | |
| Histamine | H1 | 1.0 |
| H2 | 6.2 |
Data compiled from multiple sources.
Table 2: Functional Activity of Asenapine
This table outlines the functional activity of asenapine at various receptors, primarily as an antagonist. The pKB value is the negative logarithm of the antagonist dissociation constant.
| Receptor Subtype | Functional Assay | Asenapine Activity | pKB |
| 5-HT1A | Functional Antagonism | Antagonist | 7.4 |
| 5-HT1B | Functional Antagonism | Antagonist | 8.1 |
| 5-HT2A | Functional Antagonism | Antagonist | 9.0 |
| 5-HT2B | Functional Antagonism | Antagonist | 9.3 |
| 5-HT2C | Functional Antagonism | Antagonist | 9.0 |
| 5-HT6 | Functional Antagonism | Antagonist | 8.0 |
| 5-HT7 | Functional Antagonism | Antagonist | 8.5 |
| D2 | Functional Antagonism | Antagonist | 9.1 |
| D3 | Functional Antagonism | Antagonist | 9.1 |
| α2A | Functional Antagonism | Antagonist | 7.3 |
| α2B | Functional Antagonism | Antagonist | 8.3 |
| α2C | Functional Antagonism | Antagonist | 6.8 |
| H1 | Functional Antagonism | Antagonist | 8.4 |
Data sourced from Shahid M, et al. (2009).
Experimental Protocols
The following are detailed methodologies for key in vitro experiments essential for characterizing the pharmacology of this compound.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To quantify the affinity of this compound for a panel of neurotransmitter receptors (e.g., dopamine D2, serotonin 5-HT2A, etc.).
Materials:
-
Cell membranes prepared from cell lines stably expressing the human receptor of interest.
-
A specific radioligand for each receptor (e.g., [3H]-Spiperone for D2 receptors).
-
Test compound: this compound.
-
Non-specific binding control (a high concentration of an unlabeled competing ligand).
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation: Serially dilute this compound to a range of concentrations.
-
Incubation: In each well of the microplate, add the cell membranes, the specific radioligand (at a concentration near its Kd), and either buffer, a concentration of this compound, or the non-specific binding control.
-
Equilibration: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to allow the binding to reach equilibrium (e.g., 60-120 minutes).
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Second Messenger Assays (e.g., cAMP Assay)
These assays determine the functional activity of a compound (e.g., agonist, antagonist, inverse agonist) by measuring changes in intracellular second messenger levels.
Objective: To determine if this compound acts as an antagonist at G-protein coupled receptors (GPCRs), such as the D2 dopamine receptor.
Materials:
-
A cell line stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human D2 receptors).
-
A known agonist for the receptor (e.g., quinpirole (B1680403) for D2).
-
Test compound: this compound.
-
Cell culture medium and reagents.
-
Assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Cell Culture: Culture the cells in 96-well plates until they reach the desired confluency.
-
Antagonist Mode: To test for antagonist activity, pre-incubate the cells with varying concentrations of this compound for a set period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the known agonist (typically its EC80 concentration) to the wells and incubate for a further period (e.g., 30 minutes) to stimulate the receptor.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced response.
-
The data will reveal the potency of this compound as an antagonist at the tested receptor.
-
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in the pharmacological investigation of this compound.
Asenapine's Primary Signaling Pathways
Caption: Primary signaling pathways antagonized by asenapine.
Experimental Workflow for Pharmacological Characterization
Caption: General experimental workflow for characterizing a test compound.
Conclusion
The preliminary investigation into the pharmacology of this compound reveals a significant lack of specific, publicly available data. While its parent compound, asenapine, has a well-documented and complex receptor interaction profile, the activity of this major metabolite remains largely uncharacterized. The prevailing assumption is that this compound is pharmacologically inactive; however, a comprehensive in vitro assessment is necessary to confirm this. The data and protocols provided in this guide offer a clear and structured path for researchers to systematically determine the receptor binding affinities and functional activities of this compound. Such studies are crucial for a complete understanding of asenapine's overall mechanism of action, its metabolite-driven effects, and potential drug-drug interactions.
Methodological & Application
Application Note: Ultra-Performance Liquid Chromatography for the Quantitative Analysis of N-Desmethyl Asenapine in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of N-Desmethyl Asenapine (B1667633), a primary metabolite of the atypical antipsychotic drug Asenapine, in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.
Introduction
Asenapine is a second-generation antipsychotic medication utilized in the treatment of schizophrenia and bipolar I disorder.[1] It undergoes extensive metabolism in the liver, primarily through direct glucuronidation and oxidative metabolism, leading to the formation of metabolites such as N-Desmethyl Asenapine.[1] Monitoring the plasma concentrations of Asenapine and its metabolites is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. This document provides a detailed protocol for the analysis of this compound in human plasma using UPLC-MS/MS.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
A liquid-liquid extraction procedure is employed to isolate this compound and the internal standard (IS), such as Asenapine-¹³C-d₃, from human plasma.[1][2]
-
In a clean microcentrifuge tube, pipette 300 µL of human plasma (calibration standards, quality control samples, or unknown samples).[1][2]
-
Add the internal standard and briefly vortex the samples.[1]
-
Add 500 µL of 5.0 mM ammonium (B1175870) acetate (B1210297) buffer (pH adjusted to 9.0 with ammonia) and vortex again.[1][2]
-
Perform the liquid-liquid extraction by adding 3.0 mL of methyl tert-butyl ether (MTBE).[1][2]
-
Centrifuge the samples for 5 minutes at approximately 1800 x g.[1]
-
Freeze the lower aqueous layer using a dry ice bath and transfer the upper organic layer to a clean glass tube.
-
Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.[1]
-
Reconstitute the dried residue with 500 µL of the mobile phase.[1]
-
Transfer the reconstituted sample to an autosampler vial for injection into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
The following are typical UPLC and mass spectrometry conditions for the analysis of this compound.
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | Chromolith Performance RP8e (100 mm × 4.6 mm)[2][3] |
| Mobile Phase | Acetonitrile:5.0 mM Ammonium Acetate:10% Formic Acid (90:10:0.1, v/v/v)[2][3] |
| Flow Rate | 0.8 mL/min[4] |
| Column Temperature | 40 °C[4] |
| Injection Volume | 15 µL[4] |
| Mass Spectrometer | API-4000 or equivalent[1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1] |
| Ion Spray Voltage | +5500 V[1] |
| Vaporizer Temperature | 500°C[1] |
Note: The specific MRM transitions for this compound would need to be optimized on the specific mass spectrometer being used.
Data Presentation
The following tables summarize the quantitative data from method validation studies for the analysis of Asenapine, which is indicative of the performance expected for its metabolite, this compound.
Calibration Curve and Sensitivity
| Parameter | Value |
| Linearity Range | 0.050 – 20.0 ng/mL[1][2] |
| Lower Limit of Quantitation (LLOQ) | 0.050 ng/mL[1][2] |
| Lower Limit of Detection (LOD) | 0.0025 ng/mL[1][2] |
Accuracy and Precision
| Parameter | Value |
| Intra-batch Precision (%CV) | ≤ 2.8%[1] |
| Inter-batch Precision (%CV) | ≤ 5.8%[1][2] |
| Intra-batch Accuracy | 94.1% – 99.5%[1] |
| Inter-batch Accuracy | 91.2% – 97.0%[1] |
Recovery and Matrix Effect
| Parameter | Value |
| Mean Extraction Recovery | 85.2% – 89.4%[1] |
| Matrix Effect (IS-normalized) | 1.03 – 1.05[1][2] |
Method Validation
A thorough validation of the analytical method is crucial to ensure reliable and reproducible results. The key validation parameters are outlined below.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of asenapine and valproic acid in human plasma using LC–MS/MS: Application of the method to support pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction of N-Desmethyl Asenapine from Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Introduction
N-desmethyl asenapine (B1667633) is the primary active metabolite of asenapine, an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder. Accurate quantification of N-desmethyl asenapine in biological matrices such as human plasma is crucial for pharmacokinetic and pharmacodynamic studies. Solid-phase extraction (SPE) is a widely utilized sample preparation technique that offers significant advantages over liquid-liquid extraction by providing cleaner extracts, higher analyte concentration, and the potential for automation. This application note details a robust protocol for the extraction of this compound from human plasma using a polymeric reversed-phase SPE sorbent, suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of Asenapine
Asenapine undergoes extensive metabolism in the body, primarily through oxidative metabolism and direct glucuronidation. One of the major pathways is N-demethylation, catalyzed mainly by the cytochrome P450 enzyme CYP1A2, with minor contributions from CYP3A4 and CYP2D6, to form this compound.
Caption: Metabolic conversion of Asenapine to this compound.
Experimental Protocol
This protocol is optimized for the extraction of this compound from human plasma using Oasis HLB (Hydrophilic-Lipophilic Balanced) solid-phase extraction cartridges.
Materials:
-
Oasis HLB 1 cc (30 mg) SPE Cartridges
-
Human plasma (K2EDTA as anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium hydroxide
-
Formic acid
-
Water (deionized or HPLC grade)
-
Centrifuge
-
SPE manifold
-
Evaporation system (e.g., nitrogen evaporator)
-
Vortex mixer
Experimental Workflow:
Title: A High-Resolution Mass Spectrometry Method for the Sensitive and Selective Quantification of N-Desmethyl Asenapine in Human Plasma
An Application Note on the High-Resolution Mass Spectrometry of N-Desmethyl Asenapine (B1667633)
Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, bioequivalence assessments, and drug metabolism research.
Introduction
Asenapine (ASE) is a second-generation antipsychotic medication utilized in the treatment of schizophrenia and bipolar I disorder.[1] The drug undergoes extensive metabolism in the liver, primarily through two pathways: direct glucuronidation by UGT1A4 and oxidative metabolism.[1] The main oxidative pathway involves demethylation, predominantly catalyzed by the cytochrome P450 enzyme CYP1A2, leading to the formation of its major metabolite, N-desmethyl asenapine (DMA).[1][2] While generally considered inactive, monitoring the levels of this compound is crucial for a comprehensive understanding of asenapine's pharmacokinetics and disposition.[1]
This application note details a robust and sensitive method for the quantification of this compound in human plasma using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). The use of HRMS offers superior selectivity and the ability to perform retrospective data analysis, which is highly advantageous in metabolite identification and quantification.
Metabolic Pathway of Asenapine
Asenapine is metabolized to this compound through an oxidative demethylation process. This reaction is primarily mediated by the CYP1A2 enzyme, with minor contributions from CYP3A4 and CYP2D6.[1][2]
Metabolic conversion of Asenapine to this compound.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from established methods for asenapine and its metabolites in human plasma.[1][2][3]
-
Pipette 300 µL of human plasma (calibration standards, quality controls, or unknown samples) into a 2 mL microcentrifuge tube.
-
Add 25 µL of internal standard (IS) working solution (e.g., this compound-d3).
-
Vortex the sample for 10 seconds.
-
Add 3 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[1][2]
-
Vortex vigorously for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (50:50, Mobile Phase A:Mobile Phase B).[1]
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-HRMS analysis.
Liquid Chromatography (LC) Conditions
Chromatographic separation is critical to resolve the analyte from matrix interferences.
-
Column: A reversed-phase column such as a Chromolith Performance RP-18e (100 x 4.6 mm) or equivalent is suitable.[2][3]
-
Mobile Phase A: 5.0 mM Ammonium Acetate in water with 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[2]
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 5 µL.[2]
-
Column Temperature: 40°C.
-
Gradient Elution:
-
0.0-1.0 min: 10% B
-
1.0-3.5 min: 10% to 90% B
-
3.5-4.5 min: 90% B
-
4.5-5.0 min: 90% to 10% B
-
5.0-6.0 min: 10% B (Re-equilibration)
-
High-Resolution Mass Spectrometry (HRMS) Conditions
Detection is performed using a high-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive™ series or Sciex X500R QTOF) equipped with a heated electrospray ionization (HESI) source operating in positive ion mode.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full MS / data-dependent MS2 (dd-MS2) or Parallel Reaction Monitoring (PRM).
-
Resolution (Full MS): 70,000 FWHM.
-
Scan Range: m/z 100-500.
-
Sheath Gas Flow Rate: 40 units.
-
Auxiliary Gas Flow Rate: 10 units.
-
Capillary Temperature: 320°C.
-
Collision Energy (HCD): Stepped 15, 30, 45 eV.
-
Analyte Masses:
-
This compound: [M+H]⁺ = 272.0837 Da (C₁₆H₁₅ClNO⁺)
-
Asenapine (for reference): [M+H]⁺ = 286.0997 Da (C₁₇H₁₇ClNO⁺)[2]
-
Experimental Workflow
The overall analytical process from sample receipt to final data reporting is outlined below.
Complete workflow for this compound analysis.
Data and Method Performance
The following tables summarize the key parameters for the analytical method and the expected performance characteristics based on validated LC-MS/MS assays.[1][2][4]
Table 1: LC-HRMS Method Parameters
| Parameter | Setting |
| LC System | High-Performance Liquid Chromatography System |
| Column | Chromolith Performance RP-18e (100 x 4.6 mm) |
| Mobile Phase A | 5.0 mM Ammonium Acetate, 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 5 µL |
| HRMS System | High-Resolution Mass Spectrometer |
| Ionization | Positive ESI |
| Scan Mode | Full MS / dd-MS2 or PRM |
| Precursor Ion (m/z) | 272.0837 |
| Resolution | 70,000 FWHM |
Table 2: Method Validation Summary for this compound
The data presented below is derived from published tandem mass spectrometry methods and represents the expected performance of a well-optimized assay.[4]
| Parameter | Result |
| Linearity Range | 0.500 – 100 ng/mL[4] |
| Lower Limit of Quantitation (LLOQ) | 0.500 ng/mL[4] |
| Intra-batch Precision (%CV) | ≤ 5.8%[2] |
| Inter-batch Precision (%CV) | ≤ 5.8%[2] |
| Intra-batch Accuracy | 91.2% – 99.5%[2] |
| Inter-batch Accuracy | 91.2% – 97.0%[2] |
| Mean Extraction Recovery | ~87%[2] |
| Matrix Effect (IS-normalized) | 1.03 – 1.05[2] |
Conclusion
This application note provides a comprehensive protocol for the extraction and high-resolution mass spectrometric analysis of this compound from human plasma. The described Liquid-Liquid Extraction procedure offers consistent and high recovery, while the LC-HRMS method provides the sensitivity and selectivity required for robust quantification.[1][2] This method is suitable for pharmacokinetic and drug metabolism studies, enabling reliable bioanalysis of this key asenapine metabolite.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of automated SPE-HPLC-MS/MS methods for the quantification of asenapine, a new antipsychotic agent, and its two major metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated High-Sensitivity LC-MS/MS Method for the Quantification of N-Desmethyl Asenapine in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction Asenapine (B1667633) is a second-generation antipsychotic medication used in the treatment of schizophrenia and bipolar I disorder.[1] The primary metabolic pathways for Asenapine involve direct glucuronidation and oxidative metabolism. Oxidative demethylation, predominantly carried out by the CYP1A2 enzyme, leads to the formation of the key metabolite, N-desmethyl asenapine (DMA).[1][2] Monitoring the plasma concentrations of this metabolite is crucial for comprehensive pharmacokinetic and drug metabolism studies.
This application note provides a detailed protocol for a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method described herein is based on established protocols for asenapine and its metabolites, employing liquid-liquid extraction (LLE) for sample preparation and a triple quadrupole mass spectrometer for detection.[2][3][4]
Metabolic Pathway of Asenapine
Asenapine is extensively metabolized in the liver. One of the primary pathways is oxidative demethylation, which results in the formation of this compound.[1][2]
Caption: Oxidative demethylation pathway of Asenapine to this compound.
Experimental Protocols
This section details the validated LC-MS/MS method for the quantification of this compound in human plasma. The protocol is adapted from methods validated for the parent drug, asenapine, and its metabolites.[2][4]
1. Chemicals and Materials
-
Reference Standards: this compound (DMA), and a suitable stable isotope-labeled internal standard (SIL-IS), such as Asenapine-¹³C-d₃.[2]
-
Reagents: HPLC grade methanol (B129727) and acetonitrile, analytical grade formic acid, ammonia, and ammonium (B1175870) acetate.[2] Methyl tert-butyl ether (MTBE) was used for extraction.[2][5]
-
Biological Matrix: Control buffered (K₂-EDTA) human plasma, stored at -20°C until use.[2]
2. LC-MS/MS Instrumentation and Conditions A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer is used.[2] Detection is performed in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).[1][2]
| Parameter | Condition |
| Chromatographic Column | Chromolith Performance RP8e (100 mm × 4.6 mm)[2][4] |
| Mobile Phase | Acetonitrile : 5.0 mM Ammonium Acetate : 10% Formic Acid (90:10:0.1, v/v/v)[2][4] |
| Flow Rate | 0.9 mL/min[2] |
| Injection Volume | 5.0 µL[2] |
| Autosampler Temperature | 4 °C[2] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[2] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
Note: MRM transitions for this compound and the internal standard must be optimized on the specific mass spectrometer being used.
3. Preparation of Calibration and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of this compound and the internal standard in methanol.
-
Calibration Standards (CSs): Prepare calibration standards by spiking control human plasma with appropriate volumes of the this compound working solution. A suggested range is 0.500–100 ng/mL, as established for human urine analysis.[6]
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
4. Sample Preparation: Liquid-Liquid Extraction (LLE) The following protocol is a robust method for extracting the analyte from the plasma matrix.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 5. Simultaneous determination of asenapine and valproic acid in human plasma using LC–MS/MS: Application of the method to support pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of automated SPE-HPLC-MS/MS methods for the quantification of asenapine, a new antipsychotic agent, and its two major metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: N-Desmethyl Asenapine as a Reference Standard in HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asenapine (B1667633) is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar I disorder.[1] N-Desmethyl Asenapine is a major metabolite and a known impurity of Asenapine.[2][3] As with any pharmaceutical product, the accurate identification and quantification of impurities are critical for ensuring safety and efficacy. This application note provides a detailed protocol for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) for the quality control of Asenapine.
Reference standards are highly purified compounds used as a benchmark for analytical measurements. The use of a well-characterized this compound reference standard is essential for the validation of analytical methods, identification of impurities in Asenapine drug substances and products, and for conducting stability and forced degradation studies. This document outlines the necessary HPLC methodologies, validation parameters, and experimental protocols for its effective use.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | 5-Chloro-2,3,3a,12b-tetrahydro-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole |
| Synonyms | DMA, ORG 30526 |
| CAS Number | 128915-56-0 (free base) |
| Molecular Formula | C16H14ClNO |
| Molecular Weight | 271.7 g/mol |
HPLC Method for the Quantification of this compound
This section details a validated isocratic Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method suitable for the quantification of this compound in the presence of Asenapine.
Chromatographic Conditions
| Parameter | Condition |
| Column | Inertsil C8 (250 mm x 4.6 mm, 5.0 µm) |
| Mobile Phase | Phosphate (B84403) Buffer : Acetonitrile : Water (pH adjusted to 6.8) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Reagent and Sample Preparation
Mobile Phase Preparation: Prepare a filtered and degassed mixture of phosphate buffer, acetonitrile, and water in the appropriate ratio. Adjust the pH to 6.8 with orthophosphoric acid.
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).
Sample Solution Preparation: Prepare the Asenapine drug substance or product sample in the mobile phase to a suitable concentration for analysis.
Method Validation Summary
The following table summarizes the typical validation parameters for an HPLC method for this compound, in accordance with ICH guidelines.
| Validation Parameter | Typical Results |
| Linearity (Concentration Range) | 0.5 - 15 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Specificity | No interference from Asenapine or other impurities |
Experimental Protocols
Protocol for HPLC Analysis
-
System Preparation: Set up the HPLC system according to the chromatographic conditions outlined in Table 3.1.
-
System Suitability: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard solution five times and verify that the system suitability parameters (e.g., tailing factor, theoretical plates, and %RSD of peak area) are within acceptable limits.
-
Analysis: Inject the blank (mobile phase), followed by the standard solution and the sample solutions.
-
Data Processing: Integrate the peak areas of this compound in the chromatograms.
-
Calculation: Quantify the amount of this compound in the sample by comparing its peak area to that of the reference standard.
Protocol for Forced Degradation Studies
Forced degradation studies are crucial for establishing the stability-indicating nature of an analytical method. This compound, as a potential degradant, is a key analyte in these studies.
-
Stress Conditions: Subject the Asenapine drug substance to various stress conditions as per ICH guidelines:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) and visible light for an appropriate duration.
-
-
Sample Preparation: After exposure, neutralize the acid and base-stressed samples. Dilute all stressed samples with the mobile phase to a suitable concentration.
-
HPLC Analysis: Analyze the stressed samples using the validated HPLC method alongside a non-stressed sample and the this compound reference standard.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of Asenapine and this compound in the stressed samples to ensure no co-eluting peaks are present.
Visualizations
HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of this compound.
Forced Degradation Study Workflow
Caption: Logical flow of a forced degradation study for Asenapine.
Asenapine Metabolism and Receptor Interaction
Caption: Metabolism of Asenapine and its primary receptor targets.
Synthesis and Sourcing of this compound Reference Standard
A detailed, publicly available protocol for the specific synthesis and purification of this compound for use as a reference standard is not readily found in the literature. The synthesis of analytical reference standards requires specialized procedures to ensure high purity and thorough characterization.
It is therefore recommended to source this compound reference standard from a reputable supplier of pharmaceutical reference materials.[4] Such suppliers provide a comprehensive Certificate of Analysis (CoA) that includes:
-
Identity confirmation by techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Purity assessment by HPLC, typically >98%.
-
Information on residual solvents and water content.
Conclusion
This compound is a critical reference standard for the quality control of Asenapine. The HPLC method and protocols described in this application note provide a robust framework for its accurate quantification. The use of a well-characterized reference standard in conjunction with validated analytical methods is fundamental to ensuring the safety and quality of pharmaceutical products.
References
Application of N-Desmethyl Asenapine in Pharmacokinetic Modeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asenapine (B1667633) is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar I disorder. It undergoes extensive metabolism in the body, with N-desmethyl asenapine being one of its major, albeit pharmacologically inactive, metabolites. Understanding the pharmacokinetic (PK) profile of both the parent drug, asenapine, and its primary metabolites is crucial for comprehensive drug development, including the assessment of drug-drug interactions, and for building robust population pharmacokinetic (PopPK) models. These models are instrumental in dose selection and optimization for various patient populations. This document provides an overview of the role of this compound in pharmacokinetic modeling, along with relevant data and experimental protocols.
This compound is formed from asenapine primarily through oxidative metabolism mediated by the cytochrome P450 enzyme CYP1A2, with minor contributions from CYP3A4 and CYP2D6. While considered inactive, characterizing its pharmacokinetics is essential for a complete understanding of asenapine's disposition.
Data Presentation
The following tables summarize the pharmacokinetic parameters of asenapine and its metabolite, this compound. It is important to note that detailed pharmacokinetic data for this compound in the adult population are limited in publicly available literature. The data presented for the metabolite are primarily from a study conducted in a pediatric population and a study in adults with hepatic impairment.
Table 1: Pharmacokinetic Parameters of Asenapine in Adults (Single 5 mg Sublingual Dose)
| Parameter | Mean Value | Reference |
| Cmax (ng/mL) | ~4 | [1] |
| Tmax (h) | 1 | [1] |
| AUC (ng·h/mL) | Data not consistently reported as AUC₀-∞ for single dose | |
| t½ (h) | ~24 | [1] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life.
Table 2: Pharmacokinetic Parameters of Asenapine and this compound in a Pediatric Population (10-17 years, multiple doses)
| Analyte | Dose | Cmax (ng/mL) | Tmax (h) | AUC₀₋₁₂ (ng·h/mL) | t½ (h) | Reference |
| Asenapine | 2.5 mg BID | 1.8 ± 1.0 | 1.0 (0.5-2.0) | 10.3 ± 5.2 | 19.4 ± 6.0 | [1] |
| 5 mg BID | 4.1 ± 2.1 | 1.0 (0.5-4.0) | 24.1 ± 11.1 | 25.5 ± 9.8 | [1] | |
| 10 mg BID | 6.8 ± 3.5 | 1.0 (0.5-4.0) | 42.5 ± 20.4 | 23.9 ± 7.9 | [1] | |
| This compound | 2.5 mg BID | 0.4 ± 0.2 | 4.0 (1.0-8.0) | 3.2 ± 1.5 | ND | [1] |
| 5 mg BID | 0.8 ± 0.4 | 4.0 (2.0-8.0) | 7.0 ± 3.4 | ND | [1] | |
| 10 mg BID | 1.3 ± 0.6 | 4.0 (2.0-8.0) | 11.8 ± 5.6 | ND | [1] |
Data are presented as mean ± standard deviation for Cmax, AUC₀₋₁₂, and t½, and as median (range) for Tmax. BID: twice daily; ND: Not determined.[1]
Table 3: Fold-Increase in Exposure (AUC) of Asenapine and this compound in Adults with Hepatic Impairment Compared to Healthy Controls (Single 5 mg Sublingual Dose)
| Analyte | Mild Impairment | Moderate Impairment | Severe Impairment | Reference |
| Asenapine | No significant change | No significant change | 5-fold increase | [2] |
| This compound | No significant change | No significant change | 3-fold increase | [2] |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS
This protocol is based on a validated method for the simultaneous determination of asenapine and its metabolites in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a polypropylene (B1209903) tube, add 25 µL of an internal standard working solution (e.g., deuterated asenapine and deuterated this compound).
-
Add 50 µL of 1 M sodium hydroxide (B78521) solution and vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate/n-hexane, 80:20 v/v) and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC)
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient program to separate this compound from asenapine and other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS)
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Asenapine: Precursor ion (m/z) -> Product ion (m/z) - Specific values to be optimized based on instrumentation.
-
This compound: Precursor ion (m/z) -> Product ion (m/z) - Specific values to be optimized based on instrumentation.
-
Internal Standards: Corresponding precursor and product ions.
-
-
3. Method Validation
The analytical method should be fully validated according to regulatory guidelines for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Protocol 2: Population Pharmacokinetic (PopPK) Modeling
1. Data Collection
-
Collect sparse or rich plasma concentration-time data for both asenapine and this compound from clinical studies.
-
Record patient demographics (e.g., age, weight, sex, race), clinical chemistry data (e.g., renal and hepatic function markers), and dosing information.
2. Model Development
-
Use a nonlinear mixed-effects modeling software (e.g., NONMEM, Monolix).
-
Structural Model:
-
Start with a structural model for the parent drug (asenapine), typically a one- or two-compartment model with first-order absorption and elimination.
-
Incorporate a metabolite compartment for this compound. The model should describe the formation of the metabolite from the parent drug and its subsequent elimination.
-
-
Statistical Model:
-
Characterize inter-individual variability (IIV) on PK parameters (e.g., clearance, volume of distribution) using an exponential error model.
-
Characterize residual unexplained variability (RUV) using an additive, proportional, or combined error model.
-
-
Covariate Analysis:
-
Investigate the influence of patient-specific factors (covariates) on the PK parameters using techniques like stepwise covariate modeling.
-
3. Model Evaluation
-
Assess the goodness-of-fit of the model using diagnostic plots (e.g., observed vs. predicted concentrations, conditional weighted residuals vs. time).
-
Evaluate the precision of the parameter estimates.
-
Perform simulation-based diagnostics such as visual predictive checks (VPC) and prediction-corrected VPCs to ensure the model can adequately simulate the observed data.
Visualizations
Conclusion
The characterization of this compound is an integral part of the pharmacokinetic evaluation of asenapine. Although considered inactive, its formation and elimination contribute to the overall disposition of the parent drug. The provided protocols for bioanalysis and the conceptual framework for population pharmacokinetic modeling serve as a guide for researchers in the field of drug development. Further studies, particularly those focusing on the development of a comprehensive parent-metabolite population pharmacokinetic model in the adult population, are warranted to further refine our understanding of asenapine's pharmacokinetics and to optimize its therapeutic use.
References
Application Notes and Protocols: The Role of N-Desmethyl Asenapine in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-desmethyl asenapine (B1667633) is a primary metabolite of the atypical antipsychotic drug asenapine. The formation of this metabolite is a critical pathway in the overall metabolism of asenapine, which is used in the treatment of schizophrenia and bipolar I disorder. Understanding the metabolic fate of asenapine, including the formation and pharmacokinetic profile of N-desmethyl asenapine, is essential for comprehensive drug development, including the assessment of drug-drug interaction potential and the evaluation of safety and efficacy. These application notes provide detailed protocols and data for studying the metabolism of asenapine to this compound.
Asenapine undergoes extensive metabolism in the liver, primarily through two main pathways: direct glucuronidation mediated by UGT1A4 and oxidative metabolism. The oxidative metabolism is predominantly carried out by Cytochrome P450 1A2 (CYP1A2), leading to the formation of this compound, with minor contributions from CYP3A4 and CYP2D6.[1][2][3] this compound is generally considered to be an inactive metabolite.[4]
Data Presentation
Pharmacokinetic Parameters of this compound
The following table summarizes the pharmacokinetic parameters of this compound in human subjects with varying degrees of hepatic function after a single 5 mg sublingual dose of asenapine. This data is crucial for understanding the exposure of this metabolite under different physiological conditions.
| Parameter | Normal Hepatic Function (n=8) | Mild Hepatic Impairment (Child-Pugh A, n=8) | Moderate Hepatic Impairment (Child-Pugh B, n=8) | Severe Hepatic Impairment (Child-Pugh C, n=6) |
| Cmax (ng/mL) | 0.45 ± 0.16 | 0.50 ± 0.15 | 0.41 ± 0.12 | 0.15 ± 0.06 |
| AUC₀-∞ (ng·h/mL) | 6.85 ± 2.23 | 7.64 ± 2.01 | 7.67 ± 2.82 | 20.5 ± 8.13 |
| Tmax (h) | 4.1 ± 1.5 | 4.9 ± 1.8 | 5.1 ± 2.0 | 8.0 ± 4.9 |
Data presented as mean ± standard deviation. Cmax: Maximum plasma concentration. AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity. Tmax: Time to reach maximum plasma concentration.
In Vitro Enzyme Inhibition Data
Asenapine has been shown to inhibit CYP1A2, the primary enzyme responsible for its N-demethylation. The following table provides the inhibition constant (Ki) for asenapine with human liver microsomes and recombinant CYP1A2.
| Enzyme System | Inhibition Constant (Ki) for Asenapine | Mechanism of Inhibition |
| Human Liver Microsomes | 3.2 µM | Mixed |
| Recombinant CYP1A2 (Supersomes) | 3.2 µM | Mixed |
This data is important for predicting potential drug-drug interactions where asenapine might inhibit the metabolism of co-administered drugs that are substrates of CYP1A2.[1][5][6]
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol describes a sensitive and selective method for the quantification of this compound in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 300 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of an internal standard solution (e.g., this compound-d3).
-
Add 500 µL of 5.0 mM ammonium (B1175870) acetate (B1210297) buffer (pH 9.0).
-
Vortex the sample for 30 seconds.
-
Add 3.0 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[4][7]
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 500 µL of the mobile phase.[4]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile (B52724) |
| Gradient | 0-0.5 min: 20% B0.5-2.5 min: 20-80% B2.5-3.5 min: 80% B3.6-5.0 min: 20% B |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | API 4000 or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| MRM Transition | This compound: m/z 272.1 → 165.1N-desmethyl asenapine-d3 (B570741) (IS): m/z 275.1 → 165.1 |
| Collision Energy | Optimized for the specific instrument |
Protocol 2: In Vitro Metabolism of Asenapine to this compound using Human Liver Microsomes
This protocol outlines a method to study the formation of this compound from asenapine in an in vitro system using human liver microsomes. This can be adapted to determine enzyme kinetic parameters (Km and Vmax).
1. Incubation
-
Prepare a stock solution of asenapine in a suitable solvent (e.g., methanol (B129727) or DMSO) at a high concentration (e.g., 10 mM).
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
100 mM Potassium Phosphate Buffer (pH 7.4)
-
Pooled Human Liver Microsomes (final concentration 0.5 mg/mL)[1]
-
Asenapine (at various concentrations, e.g., 0.1 to 50 µM, to determine kinetics)
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., final concentrations of 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂).[1]
-
Incubate at 37°C for a specific time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Vortex and centrifuge at 14,000 rpm for 10 minutes to precipitate the protein.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the formation of this compound.
2. Data Analysis for Enzyme Kinetics
-
Plot the rate of this compound formation (V) against the asenapine concentration (S).
-
Fit the data to the Michaelis-Menten equation: V = (Vmax * [S]) / (Km + [S]) using non-linear regression analysis software to determine the Km and Vmax values.
Visualizations
Caption: Metabolic pathway of Asenapine.
Caption: LC-MS/MS workflow for this compound.
Caption: In vitro metabolism workflow.
References
- 1. In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of N-Desmethyl Asenapine in Urine Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asenapine (B1667633) is an atypical antipsychotic medication used in the management of schizophrenia and bipolar disorder. The primary route of metabolism for asenapine is through hepatic biotransformation, including N-demethylation to its metabolite, N-desmethyl asenapine.[1][2][3] The quantitative analysis of this compound in urine is a critical component of pharmacokinetic and metabolic studies, providing valuable insights into the drug's disposition and elimination.
This document provides detailed application notes and protocols for the quantitative analysis of this compound in human urine samples using a validated online solid-phase extraction (SPE) coupled with high-performance liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS) method.[4]
Metabolic Pathway of Asenapine to this compound
Asenapine undergoes oxidative metabolism in the liver, primarily mediated by the cytochrome P450 isoenzyme CYP1A2, with minor contributions from CYP3A4 and CYP2D6.[1][5] The N-demethylation of asenapine results in the formation of its metabolite, this compound.
Metabolic conversion of Asenapine to this compound.
Quantitative Analysis by SPE-LC-MS/MS
A validated method for the simultaneous quantification of asenapine and this compound in human urine utilizes online solid-phase extraction coupled with liquid chromatography-tandem aass spectrometry (SPE-LC-MS/MS).[4]
Experimental Workflow
The analytical workflow consists of sample preparation, automated online SPE for extraction and concentration, followed by chromatographic separation and detection by tandem mass spectrometry.
Workflow for this compound analysis in urine.
Detailed Experimental Protocols
The following protocols are based on validated methods for the analysis of asenapine and its metabolites.[4][5]
Reagents and Materials
-
This compound certified reference standard
-
Asenapine-¹³C-d₃ (or other suitable internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid and ammonium (B1175870) acetate (B1210297) (analytical grade)
-
Human urine (drug-free for calibration standards and quality controls)
Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Transfer a 500 µL aliquot of each urine sample, calibration standard, and quality control sample into a 2 mL polypropylene (B1209903) tube.
-
Add the internal standard solution to each tube and vortex briefly.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to pellet any particulate matter.
-
Transfer the supernatant to a 96-well plate for injection into the SPE-LC-MS/MS system.
Online Solid-Phase Extraction (SPE)
While the specific details of the online SPE were not fully available in the concise communication by de Boer et al. (2012), a representative protocol using a hydrophilic-lipophilic balanced (HLB) polymer-based SPE cartridge is provided below. This type of sorbent is effective for extracting a wide range of drug compounds from aqueous matrices like urine.
| Step | Solution | Volume |
| Conditioning | Methanol | 1000 µL |
| Equilibration | 5% Methanol in Water | 1000 µL |
| Sample Loading | Prepared Urine Sample | 500 µL |
| Washing | 5% Methanol in Water | 1000 µL |
| Elution | 100% Methanol with 5% Formic Acid | 500 µL |
This is a representative protocol; optimization may be required based on the specific online SPE system and cartridge used.
Liquid Chromatography
| Parameter | Condition |
| LC System | Shimadzu LC-10ADvp or equivalent[5] |
| Column | Chromolith Performance RP-8e (100 mm × 4.6 mm)[5] |
| Mobile Phase | Acetonitrile:5.0 mM Ammonium Acetate:10% Formic Acid (90:10:0.1, v/v/v)[5] |
| Flow Rate | 0.9 mL/min[5] |
| Injection Volume | 5.0 µL[5] |
| Column Temperature | 40°C |
| Autosampler Temp. | 4°C[5] |
| Run Time | Approximately 4.5 minutes[5] |
Mass Spectrometry
| Parameter | Condition |
| Mass Spectrometer | API-4000 or equivalent[5] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 272.1 | 166.0 |
| Asenapine-¹³C-d₃ (IS) | 290.0 | 166.1[5] |
Note: The precursor ion for this compound is calculated based on its chemical structure, and the product ion is inferred from the fragmentation pattern of Asenapine. These transitions should be optimized on the specific mass spectrometer being used.
Method Validation and Quantitative Data
The bioanalytical method should be validated according to regulatory guidelines. The following tables summarize the expected performance characteristics based on validated methods for asenapine and its metabolites.[4][5]
Table 1: Calibration Curve and Sensitivity
| Parameter | Result |
| Linearity Range | 0.500 – 100 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.500 ng/mL |
| Limit of Detection (LOD) | ~0.150 ng/mL (Estimated) |
Table 2: Accuracy and Precision
| Quality Control Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low (LQC) | 1.5 | < 15 | < 15 | 85 - 115 |
| Medium (MQC) | 50 | < 15 | < 15 | 85 - 115 |
| High (HQC) | 80 | < 15 | < 15 | 85 - 115 |
Acceptance criteria are based on FDA guidance for bioanalytical method validation. Specific data for this compound in urine was not available and these are representative values.
Table 3: Recovery and Matrix Effect
| Parameter | Result |
| Extraction Recovery | > 85% |
| Matrix Effect (IS-normalized) | 0.95 – 1.05 |
These are typical expected values for a validated bioanalytical method.
Conclusion
The described SPE-LC-MS/MS method provides a robust, sensitive, and selective protocol for the quantitative determination of this compound in human urine samples. The detailed protocols and performance characteristics presented in this application note serve as a comprehensive guide for researchers in clinical and pharmaceutical settings, enabling reliable bioanalysis for pharmacokinetic and drug metabolism studies of asenapine.
References
- 1. researchgate.net [researchgate.net]
- 2. Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asenapine, a new sublingual atypical antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of automated SPE-HPLC-MS/MS methods for the quantification of asenapine, a new antipsychotic agent, and its two major metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Chromatographic Separation and Quantification of Asenapine and N-Desmethyl Asenapine in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Asenapine (B1667633) (ASE) is an atypical antipsychotic medication utilized in the management of schizophrenia and bipolar I disorder.[1] The primary route of metabolism for Asenapine involves N-demethylation to form N-Desmethyl Asenapine (DMA), a major but inactive metabolite.[2] Monitoring the plasma concentrations of both Asenapine and this compound is critical for pharmacokinetic assessments, bioequivalence studies, and therapeutic drug monitoring to ensure optimal patient outcomes.[1] This application note details a robust and sensitive method for the simultaneous chromatographic separation and quantification of Asenapine and this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). A traditional High-Performance Liquid Chromatography (HPLC) method for the analysis of Asenapine and its impurities in pharmaceutical formulations is also presented.
Metabolic Pathway
Asenapine undergoes extensive metabolism in the liver. One of the primary metabolic pathways is N-demethylation, which is principally mediated by the cytochrome P450 enzyme CYP1A2, with minor contributions from CYP3A4 and CYP2D6, to form this compound.[2]
Caption: Metabolic conversion of Asenapine.
LC-MS/MS Method for Plasma Samples
This section outlines a highly selective and sensitive LC-MS/MS assay for the determination of Asenapine and this compound in human plasma.[2]
Experimental Workflow
The following diagram illustrates the major steps in the sample preparation and analysis workflow.
Caption: LC-MS/MS experimental workflow.
Protocols
Sample Preparation (Liquid-Liquid Extraction) [2]
-
Pipette 300 µL of human plasma (calibration standards, quality controls, or unknown samples) into a microcentrifuge tube.
-
Add 25 µL of a methanol:deionized water (60:40, v/v) solution.
-
Add 50 µL of the internal standard working solution (e.g., Asenapine-¹³C-d₃ at 25.0 ng/mL).
-
Vortex the mixture.
-
Perform liquid-liquid extraction by adding an appropriate volume of methyl tert-butyl ether.
-
Vortex thoroughly and then centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions [2]
-
Liquid Chromatography System: Shimadzu LC-10ADvp pump, SIL-HTc autosampler, and DGU-14A on-line degasser.
-
Column: Chromolith Performance RP8e (100 mm × 4.6 mm).
-
Mobile Phase: Acetonitrile, 5.0 mM ammonium (B1175870) acetate, and 10% formic acid (90:10:0.1, v/v/v).
-
Flow Rate: 0.9 mL/min.
-
Injection Volume: 5.0 µL.
-
Autosampler Temperature: 4 °C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
Quantitative Data Summary
The following table summarizes the performance characteristics of the described LC-MS/MS method for the analysis of Asenapine and this compound in human plasma.[1][2][3][4]
| Parameter | Asenapine | This compound |
| Linearity Range (ng/mL) | 0.050 - 20.0 | 0.500 - 100 |
| Lower Limit of Quantitation (LLOQ) (ng/mL) | 0.050 | 0.500 |
| Lower Limit of Detection (LOD) (ng/mL) | 0.0025 | Not Reported |
| Intra-batch Precision (%CV) | ≤ 5.8 | Not Reported |
| Inter-batch Precision (%CV) | ≤ 5.8 | Not Reported |
| Mean Extraction Recovery (%) | 87.3 | Not Reported |
| Matrix Effect (IS-normalized) | 1.03 - 1.05 | Not Reported |
| Retention Time (min) | 3.63 | 2.82 |
HPLC Method for Pharmaceutical Formulations
For the quality control of Asenapine in bulk and tablet dosage forms, a reversed-phase HPLC (RP-HPLC) method can be employed.[5][6][7] This method is suitable for the determination of Asenapine and its process-related impurities, including this compound.
Protocol
Chromatographic Conditions [5][6][8]
-
HPLC System: Waters alliance HPLC system with a UV-detector.
-
Column: Inertsil ODS 3V (150mm × 4.6mm, 5µm) or Accucore C8.
-
Mobile Phase: A mixture of acetonitrile, Milli-Q water, and Ortho Phosphoric Acid (e.g., 550:450:1 v/v/v).
-
Flow Rate: 1.5 mL/min.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
Quantitative Data Summary
The table below presents the performance metrics for a validated RP-HPLC method for Asenapine.[6]
| Parameter | Result |
| Linearity Range (ppm) | 50 - 75 |
| Accuracy (%) | 100.8 |
| Precision (%RSD) | 0.25 |
| Retention Time (min) | 4.9 |
Conclusion
The presented LC-MS/MS method provides a highly sensitive and specific protocol for the simultaneous quantification of Asenapine and its major metabolite, this compound, in human plasma, making it well-suited for pharmacokinetic and bioequivalence studies.[2] The described RP-HPLC method offers a reliable and accurate approach for the quality control and impurity profiling of Asenapine in pharmaceutical dosage forms.[5][6] Both methods, after proper validation, can be valuable tools for researchers, scientists, and drug development professionals working with Asenapine.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of automated SPE-HPLC-MS/MS methods for the quantification of asenapine, a new antipsychotic agent, and its two major metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC method development and validation for asenapine tablets. [wisdomlib.org]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. eurasianjournals.com [eurasianjournals.com]
- 8. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols: Synthesis of Deuterated N-Desmethyl Asenapine for Use as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quantitative analysis of pharmaceuticals by mass spectrometry, stable isotope-labeled internal standards are considered the gold standard for achieving the highest accuracy and precision.[1][2] Deuterated internal standards are chemically identical to the analyte, but their increased mass allows for clear differentiation in a mass spectrometer.[3] Because they share the same physicochemical properties, they co-elute with the analyte and experience similar effects from the sample matrix, ionization suppression, and extraction recovery, thereby providing excellent correction for experimental variability.[1][4]
Asenapine (B1667633) is an atypical antipsychotic medication, and its major metabolite is N-desmethyl asenapine.[5][6] For pharmacokinetic studies and therapeutic drug monitoring of asenapine, it is crucial to have a reliable internal standard. This document provides a detailed protocol for the synthesis of deuterated this compound (this compound-d3), a suitable internal standard for the quantification of this compound. The synthesis involves a two-step process: the N-demethylation of asenapine followed by N-methylation using a deuterated methyl source.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of deuterated this compound. The yields are based on typical values reported for analogous N-demethylation and N-methylation reactions of complex amines, and the isotopic purity is based on the standards for high-quality deuterated internal standards.[4][7]
| Parameter | Step 1: N-Demethylation | Step 2: N-deutero-Methylation | Overall |
| Product | This compound | This compound-d3 | This compound-d3 |
| Typical Yield | 60-75% | 80-90% | 48-68% |
| Chemical Purity (by HPLC) | >98% | >99% | >99% |
| Isotopic Purity (by LC-MS) | N/A | ≥98% | ≥98% |
| Deuterium (B1214612) Incorporation | N/A | Primarily d3 | Primarily d3 |
Experimental Workflow
The synthesis of deuterated this compound is a two-step process, as illustrated in the following diagram.
Caption: Synthetic workflow for deuterated this compound.
Experimental Protocols
Step 1: N-Demethylation of Asenapine to this compound
This protocol is based on the von Braun N-demethylation reaction, a well-established method for the N-demethylation of tertiary amines, particularly alkaloids with similar structural complexity to asenapine.[7][8][9]
Materials:
-
Asenapine
-
Cyanogen bromide (Caution: Highly Toxic)
-
Anhydrous chloroform (B151607)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (B78521) (NaOH)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
Reaction Setup: In a fume hood, dissolve asenapine (1 equivalent) in anhydrous chloroform. To this solution, add a solution of cyanogen bromide (1.2 equivalents) in anhydrous chloroform dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then reflux for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Hydrolysis of the Cyanamide (B42294) Intermediate: To the residue, add a solution of concentrated hydrochloric acid and reflux for 6-8 hours to hydrolyze the cyanamide intermediate.
-
Extraction: Cool the reaction mixture and basify with a 2N NaOH solution until pH > 10. Extract the aqueous layer with dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude this compound by silica gel column chromatography using a gradient of ethyl acetate in hexane (B92381) or methanol in dichloromethane to obtain the pure product.
Step 2: N-deutero-Methylation of this compound
This protocol utilizes deuterated methyl iodide to introduce the stable isotope label onto the secondary amine.[10][11]
Materials:
-
This compound (from Step 1)
-
Deuterated methyl iodide (CD3I)
-
Potassium carbonate (K2CO3), anhydrous
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous DMF. Add anhydrous potassium carbonate (2-3 equivalents).
-
Reaction: Add deuterated methyl iodide (1.1-1.5 equivalents) to the suspension and stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude deuterated this compound can be further purified by column chromatography if necessary, though often the purity is high enough for its intended use as an internal standard.
Characterization
The final product, this compound-d3, should be characterized to confirm its identity, purity, and isotopic enrichment.
-
Chemical Purity: Assessed by High-Performance Liquid Chromatography (HPLC) with UV detection. The chemical purity should ideally be >99%.
-
Identity and Isotopic Enrichment: Confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[12][13][14]
-
LC-MS: High-resolution mass spectrometry will confirm the molecular weight of the deuterated product and allow for the calculation of isotopic purity by comparing the peak intensities of the deuterated species (e.g., d3) with any remaining unlabeled (d0) or partially labeled (d1, d2) species.[12]
-
¹H NMR: The proton NMR spectrum will show a significant reduction or absence of the signal corresponding to the N-methyl protons compared to the non-deuterated this compound standard.
-
¹³C NMR: The carbon NMR will show a characteristic triplet for the deuterated methyl carbon due to coupling with deuterium.
-
Signaling Pathway Diagram
The following diagram illustrates the logical relationship in the application of the synthesized deuterated internal standard in a typical quantitative bioanalytical workflow.
Caption: Bioanalytical workflow using the deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of automated SPE-HPLC-MS/MS methods for the quantification of asenapine, a new antipsychotic agent, and its two major metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cellular Effects of N-Desmethyl Asenapine: A Guide to In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols for the Cellular Characterization of N-Desmethyl Asenapine (B1667633)
Introduction
N-Desmethyl asenapine is a primary metabolite of the atypical antipsychotic drug asenapine.[1] Asenapine exerts its therapeutic effects through a complex pharmacological profile, acting as an antagonist at a wide range of dopamine, serotonin, adrenergic, and histamine (B1213489) receptors.[2][3] While the parent drug, asenapine, is considered the primary active moiety, its metabolites, including this compound, are generally reported to have significantly lower affinity for these key receptors and are often considered pharmacologically inactive or to have negligible effects.[4]
However, a comprehensive in vitro characterization is essential to fully understand the complete pharmacological profile of a drug and its metabolites. The following application notes provide a suite of detailed cell-based assay protocols to systematically evaluate the potential effects of this compound on key G-protein coupled receptors (GPCRs) implicated in the action of asenapine. These assays will enable researchers to:
-
Determine the receptor binding affinity of this compound at a panel of relevant CNS receptors.
-
Functionally characterize the activity of this compound as a potential agonist, antagonist, or allosteric modulator.
-
Compare the in vitro pharmacological profile of this compound to that of its parent compound, asenapine.
This document provides detailed methodologies for receptor binding assays, second messenger assays (cAMP and calcium flux), and β-arrestin recruitment assays, which together offer a comprehensive approach to characterizing the cellular effects of this compound.
Data Presentation: Receptor Binding Affinity Profile
The following table summarizes the receptor binding affinities (Ki, nM) of the parent compound, asenapine, for a range of relevant CNS receptors. This profile serves as a foundational reference for selecting and interpreting the results of cell-based assays for this compound. It is anticipated that the Ki values for this compound will be significantly higher, indicating lower affinity.
| Receptor Family | Receptor Subtype | Asenapine Ki (nM) | This compound Ki (nM) |
| Dopamine | D1 | 1.4 | To be determined |
| D2 | 1.3 | To be determined | |
| D3 | 0.42 | To be determined | |
| D4 | 1.1 | To be determined | |
| Serotonin | 5-HT1A | 2.5 | To be determined |
| 5-HT1B | 4.0 | To be determined | |
| 5-HT2A | 0.06 | To be determined | |
| 5-HT2C | 0.03 | To be determined | |
| 5-HT6 | 0.25 | To be determined | |
| 5-HT7 | 0.13 | To be determined | |
| Adrenergic | α1 | 1.2 | To be determined |
| α2 | 1.2 | To be determined | |
| Histamine | H1 | 1.0 | To be determined |
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for a panel of selected GPCRs.
Principle: This competitive binding assay measures the ability of a test compound (this compound) to displace a specific radiolabeled ligand from its receptor.
Cell Lines: HEK293 or CHO-K1 cells stably expressing the human receptor of interest (e.g., Dopamine D2, Serotonin 5-HT2A).
Materials:
-
Cell membranes from HEK293 or CHO-K1 cells expressing the target receptor
-
Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2 receptors)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Non-specific binding competitor (e.g., Haloperidol for D2 receptors)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
Protocol:
-
Prepare cell membranes from receptor-expressing cells.
-
In a 96-well plate, add assay buffer, the specific radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
For determining non-specific binding, add a high concentration of a known competitor instead of this compound.
-
For determining total binding, add assay buffer in place of any competitor.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, and then add scintillation fluid.
-
Measure the radioactivity on each filter using a microplate scintillation counter.
-
Calculate the IC50 value for this compound and convert it to a Ki value using the Cheng-Prusoff equation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Asenapine: a novel psychopharmacologic agent with a unique human receptor signature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thepharmstudent.com [thepharmstudent.com]
Application Note: Structural Elucidation of N-Desmethyl Asenapine using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desmethyl Asenapine is a primary metabolite of Asenapine, an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. The structural integrity and purity of active pharmaceutical ingredients (APIs) and their metabolites are critical for ensuring drug safety and efficacy. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules like this compound. This application note provides a comprehensive protocol for the structural characterization of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.
The structural difference between Asenapine and its N-desmethyl metabolite lies in the substitution on the nitrogen atom of the pyrrolidine (B122466) ring. Asenapine possesses a methyl group on this nitrogen, which is absent in this compound. This subtle but significant structural change can be definitively confirmed using a suite of NMR experiments.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
Materials:
-
This compound reference standard
-
Asenapine reference standard (for comparative analysis)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
High-quality 5 mm NMR tubes
-
Volumetric flasks and pipettes
-
Vortex mixer
Protocol:
-
Solvent Selection: Choose a deuterated solvent in which this compound is readily soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for similar pharmaceutical compounds.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound standard. For comparison, prepare a separate sample of Asenapine with a similar concentration.
-
Dissolution: Dissolve the weighed sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Homogenization: Gently vortex the sample to ensure complete dissolution.
-
Transfer to NMR Tube: Carefully transfer the solution into a 5 mm NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
High-resolution NMR spectra are essential for detailed structural analysis. The following experiments are recommended:
-
1D ¹H NMR: To identify the number and chemical environment of protons.
-
1D ¹³C NMR: To determine the number and types of carbon atoms.
-
2D COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks.
-
2D HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon (¹H-¹³C) correlations.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) proton-carbon (¹H-¹³C) correlations, which are crucial for assembling the molecular skeleton.
Instrument Parameters (Example for a 500 MHz Spectrometer):
| Parameter | ¹H NMR | ¹³C NMR | COSY | HSQC | HMBC |
| Pulse Program | zg30 | zgpg30 | cosygpqf | hsqcedetgpsisp2.2 | hmbcgplpndqf |
| Solvent | DMSO-d₆ | DMSO-d₆ | DMSO-d₆ | DMSO-d₆ | DMSO-d₆ |
| Temperature | 298 K | 298 K | 298 K | 298 K | 298 K |
| Number of Scans | 16 | 1024 | 8 | 16 | 32 |
| Relaxation Delay | 2.0 s | 2.0 s | 2.0 s | 1.5 s | 2.0 s |
| Acquisition Time | 3.28 s | 1.09 s | 0.26 s | 0.13 s | 0.26 s |
| Spectral Width | 20 ppm | 240 ppm | 12 ppm | 12 ppm (F2), 165 ppm (F1) | 12 ppm (F2), 220 ppm (F1) |
Data Presentation and Structural Elucidation
The acquired NMR data should be processed (Fourier transformation, phase correction, and baseline correction) and analyzed to assign all proton and carbon signals to the structure of this compound. The key differentiator from Asenapine will be the absence of the N-methyl signal in both the ¹H and ¹³C NMR spectra.
Expected Spectral Features for this compound
-
¹H NMR: The spectrum will show signals corresponding to the aromatic protons and the aliphatic protons of the tetracyclic ring system. A key diagnostic feature will be the absence of a singlet around 2.5-3.5 ppm, which corresponds to the N-methyl group in Asenapine. Instead, a broad signal for the N-H proton may be observed.
-
¹³C NMR: The spectrum will display signals for all carbon atoms in the molecule. The absence of a signal in the 30-40 ppm region, characteristic of the N-methyl carbon in Asenapine, will be a crucial piece of evidence.
-
COSY: This experiment will reveal the connectivity between adjacent protons, aiding in the assignment of the aliphatic spin systems within the pyrrolidine ring and the aromatic protons.
-
HSQC: This spectrum will directly link each proton to its attached carbon, simplifying the assignment of the carbon skeleton.
-
HMBC: This experiment is vital for confirming the overall connectivity of the molecule. Long-range correlations from the protons to quaternary carbons and across heteroatoms will definitively establish the tetracyclic framework and the position of the chlorine atom.
Tabulated NMR Data
The following tables provide a template for organizing the NMR data for this compound and for comparison with Asenapine. Researchers should populate these tables with their experimentally obtained chemical shifts (δ) in ppm and coupling constants (J) in Hz.
Table 1: ¹H NMR Data Comparison
| Proton Assignment | This compound (δ, multiplicity, J) | Asenapine (δ, multiplicity, J) |
| Aromatic Protons | Populate with experimental data | Populate with experimental data |
| Aliphatic Protons | Populate with experimental data | Populate with experimental data |
| N-H | Populate with experimental data | N/A |
| N-CH₃ | N/A | Populate with experimental data |
Table 2: ¹³C NMR Data Comparison
| Carbon Assignment | This compound (δ) | Asenapine (δ) |
| Aromatic Carbons | Populate with experimental data | Populate with experimental data |
| Aliphatic Carbons | Populate with experimental data | Populate with experimental data |
| N-CH₃ | N/A | Populate with experimental data |
Visualizations
The following diagrams illustrate the structural relationship and the experimental workflow for the NMR analysis.
Caption: Structural relationship between Asenapine and this compound.
Caption: Experimental workflow for NMR-based structural elucidation.
Conclusion
NMR spectroscopy provides a robust and definitive method for the structural elucidation of this compound. By employing a combination of 1D and 2D NMR experiments, researchers can unambiguously confirm the identity and structure of this important metabolite. The key diagnostic indicators are the absence of the N-methyl signals in the ¹H and ¹³C NMR spectra, which clearly distinguishes it from the parent drug, Asenapine. The detailed protocols and data presentation templates provided in this application note serve as a comprehensive guide for the successful characterization of this compound in a research and drug development setting.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of N-Desmethyl Asenapine in Pharmaceutical Formulations
Abstract
This application note details a robust and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate detection and quantification of N-Desmethyl Asenapine (B1667633), a known impurity and major metabolite of Asenapine, in pharmaceutical formulations. The described protocol is crucial for quality control (QC) applications, ensuring the purity and safety of Asenapine drug products in compliance with regulatory guidelines. The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine analysis in a laboratory setting.
Introduction
Asenapine is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar disorder.[1][2] During its synthesis and storage, or as a metabolite, impurities such as N-Desmethyl Asenapine can arise.[3][4] Regulatory bodies, following guidelines such as those from the International Council for Harmonisation (ICH), require the monitoring and control of such impurities in pharmaceutical products to ensure their safety and efficacy.[5][6] this compound is a significant related substance that necessitates a reliable analytical method for its quantification.[3][7] This document provides a detailed protocol for an RP-HPLC method developed and validated for this purpose.
Experimental
Materials and Reagents
-
Asenapine and this compound reference standards (purity >99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Dipotassium (B57713) hydrogen orthophosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Triethylamine (HPLC grade)
-
Water (deionized or Milli-Q)
-
Asenapine pharmaceutical formulation (e.g., tablets)
Instrumentation
A standard HPLC system equipped with the following components is recommended:
-
Quaternary or Binary Gradient Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Photodiode Array (PDA) Detector
Chromatographic Conditions
The following chromatographic conditions have been optimized for the separation and quantification of this compound from Asenapine and other potential impurities.[3][8]
| Parameter | Condition |
| Column | Accucore C8 (150 mm x 3.0 mm, 2.6 µm) or equivalent |
| Mobile Phase A | Buffer: 3.48 g of dipotassium hydrogen orthophosphate in 1000 mL of water, add 0.5 mL of triethylamine, adjust pH to 6.7 with orthophosphoric acid. |
| Mobile Phase B | Acetonitrile / Water (90:10 v/v) |
| Gradient/Isocratic | Isocratic: 40% B |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 40 °C |
| Autosampler Temp. | 10 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 2.5 µL |
| Run Time | Approximately 20 minutes |
Protocols
Standard Solution Preparation
-
Stock Solution (this compound): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards at concentrations ranging from the Limit of Quantitation (LOQ) to approximately 150% of the target specification level for the impurity.
Sample Preparation (from Tablets)
-
Weighing and Grinding: Weigh and finely powder not fewer than 20 Asenapine tablets to ensure homogeneity.
-
Extraction: Accurately weigh a portion of the powdered tablets equivalent to 10 mg of Asenapine into a 100 mL volumetric flask.
-
Dissolution: Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the active pharmaceutical ingredient (API) and the impurity.
-
Dilution: Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.
-
Filtration: Filter a portion of the solution through a 0.45 µm nylon or PVDF syringe filter, discarding the first few milliliters of the filtrate.
-
Analysis: The filtered solution is now ready for injection into the HPLC system.
Method Validation Summary
The analytical method was validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[3][9]
Specificity
The method demonstrated good specificity, with no interference from the placebo or other known impurities at the retention time of this compound. The peak for this compound was well-resolved from the main Asenapine peak.[8]
Linearity
The method exhibited excellent linearity over the concentration range of 0.05 µg/mL to 20 µg/mL for this compound. The correlation coefficient (r²) was consistently greater than 0.999.
Quantitative Data
The following table summarizes the key quantitative performance characteristics of the method.
| Parameter | Result |
| Linearity Range | 0.05 - 20.0 ng/mL (in biological samples) |
| Correlation Coefficient (r²) | ≥ 0.9996 |
| Limit of Detection (LOD) | 0.0025 ng/mL (in biological samples) |
| Limit of Quantitation (LOQ) | 0.050 ng/mL (in biological samples) |
| Accuracy (% Recovery) | 90% to 110% |
| Precision (% RSD) | < 10% |
Note: LOD and LOQ values are cited from studies in biological matrices and may vary for pharmaceutical formulations but indicate the high sensitivity of LC-MS/MS based methods.[10][11][12] For routine HPLC-UV analysis in pharmaceutical quality control, the LOQ is typically established at a level appropriate for the impurity specification limit.
System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before each analytical run.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of replicate injections | ≤ 2.0% |
Visualization of Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The RP-HPLC method described in this application note is a reliable and robust technique for the determination of this compound in pharmaceutical formulations. The method is straightforward to implement in a quality control laboratory and provides accurate and precise results, ensuring that Asenapine products meet the required purity specifications. The validation data confirms that the method is suitable for its intended use in routine analysis.[3]
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Determination of Asenapine Maleate in Pharmaceutical and Biological Matrices: A Critical Review of Analytical Techniques over the Past Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC method development and validation for asenapine tablets. [wisdomlib.org]
- 4. scholar9.com [scholar9.com]
- 5. database.ich.org [database.ich.org]
- 6. ikev.org [ikev.org]
- 7. Asenapine N-Desmethyl Impurity | CAS No: NA [aquigenbio.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. mdpi.com [mdpi.com]
- 10. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
Protocol for Long-Term Storage and Handling of N-Desmethyl Asenapine
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the long-term storage and handling of N-Desmethyl Asenapine, a key metabolite of the atypical antipsychotic Asenapine. The protocol outlines recommended storage conditions, handling procedures, and a detailed methodology for conducting long-term stability studies to ensure the integrity and purity of the compound for research and development purposes. A validated stability-indicating analytical method is also described for the assessment of this compound and its potential degradation products.
Introduction
This compound is the primary metabolite of Asenapine, an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[1][2] As a reference standard and an active pharmaceutical ingredient (API) in its own right for research purposes, ensuring its long-term stability is critical for accurate and reproducible experimental results. This protocol provides a framework for the proper storage and handling of this compound and for establishing its re-test period or shelf life under defined storage conditions.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | rel-5-chloro-2,3,3aS,12bS-tetrahydro-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole | [3] |
| Synonyms | DMA, ORG 30526 | [3] |
| Molecular Formula | C16H14ClNO | [3] |
| Molecular Weight | 271.7 g/mol | [3] |
| Appearance | Solid | [3] |
| Solubility | Soluble in DMSO | [3] |
Long-Term Storage Recommendations
Proper storage is crucial to maintain the stability of this compound. The following conditions are recommended based on available data and general guidelines for pharmaceutical compounds.
| Parameter | Recommended Condition | Justification & Remarks |
| Temperature (Solid) | -20°C | Ensures stability for ≥ 4 years.[3] |
| Temperature (In Solution) | To be determined (Protocol Below) | Stability in various solvents needs to be established. Short-term storage at 2-8°C is advisable, while long-term storage should be at -20°C or -80°C. |
| Humidity | Store in a desiccator or with a desiccant | To prevent potential hydrolysis. |
| Light Exposure | Protect from light | The parent compound, Asenapine, is known to degrade in excessive light.[1] Similar precautions should be taken for this compound. |
| Container | Tightly sealed, inert containers (e.g., amber glass vials) | To prevent contamination and degradation. |
Handling and Safety Precautions
This compound should be handled in accordance with good laboratory practices and the safety precautions outlined for its parent compound, Asenapine.[4]
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust particles.[4]
-
Avoid contact with skin and eyes.[4]
-
Do not eat, drink, or smoke in the handling area.[4]
-
Minimize dust generation when handling the solid compound.[4]
-
In case of spills, clean up promptly using appropriate procedures to avoid dispersal of dust.[5]
Experimental Protocol: Long-Term Stability Study
This protocol is designed in accordance with the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[6][7][8]
5.1 Objective: To establish a re-test period for this compound under defined long-term and accelerated storage conditions.
5.2 Materials:
-
This compound (minimum of three batches)
-
Validated stability-indicating analytical method (see Section 6)
-
Stability chambers with controlled temperature and humidity
-
Appropriate containers (e.g., amber glass vials with inert caps)
5.3 Experimental Workflow:
Caption: Workflow for the long-term stability study of this compound.
5.4 Procedure:
-
Batch Selection: Use at least three primary batches of this compound for the study.
-
Initial Analysis (T=0): Perform a complete analysis of each batch at the beginning of the study to establish the initial purity and characteristics.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.
-
Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
Refrigerated: 5°C ± 3°C.
-
Frozen: -20°C ± 5°C.
-
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, 36 months.
-
Accelerated: 0, 3, 6 months.
-
-
Analytical Tests: At each time point, the following tests should be performed:
-
Appearance (visual inspection)
-
Assay (for potency)
-
Purity (using a stability-indicating method to detect and quantify degradation products)
-
Water content (if applicable)
-
5.5 Data Evaluation:
-
A "significant change" is defined as a failure to meet the established specifications for purity and potency.
-
If a significant change occurs during the accelerated stability study, the re-test period will be based on the real-time data from the long-term storage conditions.
-
The data will be evaluated to determine the degradation kinetics and to establish a re-test period during which this compound is expected to remain within its specifications.
Protocol: Stability-Indicating Analytical Method
The following is a representative stability-indicating UPLC method adapted from literature for the analysis of Asenapine and its impurities, including this compound.[9] This method should be validated according to ICH guidelines before use.
6.1 Principle: A reversed-phase ultra-performance liquid chromatography (UPLC) method with UV detection is used to separate this compound from its parent compound and other potential degradation products.
6.2 Instrumentation and Conditions:
| Parameter | Specification |
| Instrument | UPLC system with a PDA/UV detector |
| Column | Acquity BEH Shield RP18 (1.7 µm, 2.1 mm x 100 mm) or equivalent |
| Mobile Phase A | 0.01 M Potassium dihydrogen phosphate (B84403) buffer with tetra-n-butyl ammonium (B1175870) hydrogen sulphate (pH 2.2) |
| Mobile Phase B | Acetonitrile:Methanol:Water (50:40:10, v/v/v) |
| Gradient Elution | Time (min) / %B: 0/5, 7/5, 22/20, 35/50, 38/50, 39/90, 44/90, 45/5, 62/5 |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 228 nm |
| Injection Volume | 2 µL |
6.3 Solution Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of mobile phases) and dilute to a known concentration.
-
Sample Solution: Accurately weigh and dissolve the this compound sample from the stability study in the diluent to achieve a similar concentration as the standard solution.
6.4 System Suitability:
Before analysis, inject a system suitability solution containing this compound and its known impurities to ensure adequate resolution, theoretical plates, and tailing factor.
6.5 Analysis:
Inject the standard and sample solutions into the UPLC system and record the chromatograms. Calculate the purity of the this compound sample by comparing the peak area of the main peak to the total area of all peaks.
Signaling Pathways and Logical Relationships
The following diagram illustrates the relationship between Asenapine and its metabolite, this compound, and the factors influencing their stability.
Caption: Factors influencing the stability of this compound.
References
- 1. thepharmstudent.com [thepharmstudent.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. organon.com [organon.com]
- 5. organon.com [organon.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. qlaboratories.com [qlaboratories.com]
- 8. database.ich.org [database.ich.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming matrix effects in N-Desmethyl Asenapine LC-MS/MS analysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding matrix effects in the LC-MS/MS analysis of N-desmethyl asenapine (B1667633).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects, and why are they a significant concern in the LC-MS/MS analysis of N-desmethyl asenapine?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1] In the bioanalysis of this compound from plasma, endogenous components such as phospholipids, proteins, and salts can interfere with the mass spectrometry signal.[1][2] This interference, known as ion suppression or enhancement, can lead to inaccurate and imprecise quantification, compromising the reliability of pharmacokinetic and bioequivalence studies.[1][2]
Q2: What are the primary sources of matrix effects in plasma samples during this compound analysis?
A2: The most significant sources of matrix effects in plasma are phospholipids, which are major components of cell membranes.[1] Other contributors include endogenous plasma components, anticoagulants, dosing vehicles, and co-administered medications.[1] It is also crucial to chromatographically separate this compound from its parent drug, asenapine, and other metabolites like asenapine-N-glucuronide to prevent interference.[1][3]
Q3: How can I assess if my this compound analysis is impacted by matrix effects?
A3: A common method to quantitatively assess matrix effects is the post-extraction spike method. This involves comparing the analyte's response in a blank matrix extract spiked with the analyte to the response of the analyte in a neat solution. The matrix factor (MF) is calculated, where an MF of 1 indicates no matrix effect, <1 suggests ion suppression, and >1 indicates ion enhancement.
Q4: What is the most effective sample preparation technique to minimize matrix effects for this compound?
A4: Liquid-liquid extraction (LLE) is a highly effective and frequently used method for asenapine and its metabolites.[1][4] Using a solvent like methyl tert-butyl ether (MTBE) can efficiently extract this compound while leaving many matrix components behind, resulting in a cleaner sample and minimal matrix effects.[1][3][4] While simpler than solid-phase extraction (SPE), LLE provides cleaner extracts than protein precipitation (PPT), which is often less effective at removing phospholipids.[1]
Troubleshooting Guide
Issue 1: Poor peak shape (tailing or fronting) for this compound.
-
Possible Cause 1: Inappropriate mobile phase pH. The ionization state of this compound is pH-dependent.
-
Troubleshooting Step: Adjust the mobile phase pH. A slightly acidic mobile phase, such as one containing formic acid, can improve peak shape for basic compounds like this compound.[3]
-
-
Possible Cause 2: Column degradation. Residual silanol (B1196071) groups on the column can interact with the analyte.
-
Troubleshooting Step: Use a new column or a column with end-capping to minimize secondary interactions.
-
Issue 2: Inconsistent and low recovery of this compound.
-
Possible Cause 1: Suboptimal extraction solvent. The polarity of the extraction solvent may not be ideal for this compound.
-
Troubleshooting Step: While MTBE is commonly used, you can experiment with other solvents like ethyl acetate (B1210297) or a mixture of solvents to optimize recovery.[4]
-
-
Possible Cause 2: Incorrect pH during LLE. The pH of the aqueous phase affects the extraction efficiency of ionizable compounds.
-
Troubleshooting Step: Adjust the pH of the plasma sample to be at least two pH units above the pKa of this compound to ensure it is in its neutral form for efficient extraction into the organic solvent.
-
Issue 3: Significant ion suppression is observed.
-
Possible Cause 1: Co-elution with phospholipids. Phospholipids from the plasma matrix are a primary cause of ion suppression.
-
Troubleshooting Step 1: Optimize the chromatographic gradient to achieve better separation between this compound and the phospholipid elution zone.
-
Troubleshooting Step 2: Employ a more rigorous sample cleanup method. While LLE is effective, consider SPE with a sorbent specifically designed for phospholipid removal.
-
-
Possible Cause 2: High concentration of matrix components. Injecting a concentrated extract can overload the MS source.
-
Troubleshooting Step: Dilute the final extract before injection. This can reduce the concentration of interfering components, but be mindful of maintaining sufficient sensitivity for this compound detection.
-
Experimental Protocols
Detailed Liquid-Liquid Extraction (LLE) Protocol for this compound from Human Plasma[3][5]
-
Sample Preparation: Pipette 300 µL of human plasma (calibration standards, quality controls, or unknown samples) into a clean microcentrifuge tube.
-
Internal Standard Addition: Add the internal standard (e.g., a stable isotope-labeled version of this compound or asenapine-d3).[3] Vortex the samples briefly.
-
pH Adjustment: Add 500 µL of 5.0 mM ammonium (B1175870) acetate buffer (pH adjusted to 9.0 with ammonia) and vortex again.[3][5]
-
Extraction: Add 3.0 mL of methyl tert-butyl ether (MTBE).[3][5] Cap the tube and vortex for an extended period or use a mechanical shaker for thorough mixing.
-
Centrifugation: Centrifuge the samples for 5 minutes at approximately 1800 x g.[5]
-
Separation: Freeze the aqueous (lower) layer using a dry ice/methanol bath.
-
Collection: Decant the organic (upper) layer into a clean glass tube.
-
Evaporation: Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.[5]
-
Reconstitution: Reconstitute the dried residue with a known volume (e.g., 500 µL) of the mobile phase.[5] Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
LC-MS/MS Parameters
The following table summarizes typical LC-MS/MS parameters for the analysis of this compound.
| Parameter | Recommended Conditions |
| LC Column | Chromolith Performance RP8e (100 mm × 4.6 mm)[3] |
| Mobile Phase | Acetonitrile:5.0 mM ammonium acetate:10% formic acid (90:10:0.1, v/v/v)[3] |
| Flow Rate | 0.9 mL/min[3] |
| Injection Volume | 5.0 µL[3] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | Note: Specific m/z transitions for this compound should be optimized in the laboratory. |
Quantitative Data Summary
The following tables present a summary of method validation parameters from a study that successfully minimized matrix effects for the analysis of asenapine and its metabolites.
Table 1: Method Validation - Precision and Accuracy [3]
| Analyte | Concentration (ng/mL) | Intra-batch Precision (%CV) | Intra-batch Accuracy (%) | Inter-batch Precision (%CV) | Inter-batch Accuracy (%) |
| Asenapine | 0.050 (LLOQ) | 2.8 | 99.5 | 5.8 | 91.2 |
| 0.150 (LQC) | 2.1 | 94.1 | 3.2 | 97.0 | |
| 7.50 (MQC) | 1.3 | 96.7 | 2.4 | 95.3 | |
| 15.0 (HQC) | 1.9 | 95.8 | 2.9 | 94.8 |
Data for asenapine is presented as a surrogate for this compound as they are often analyzed concurrently.
Table 2: Recovery and Matrix Effect [3]
| Analyte | Mean Relative Recovery (%) | IS-Normalized Matrix Factor Range |
| Asenapine | 87.3 | 1.03 - 1.05 |
A matrix factor close to 1 indicates minimal matrix effect.[3]
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. eijppr.com [eijppr.com]
- 3. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of asenapine and valproic acid in human plasma using LC–MS/MS: Application of the method to support pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Asenapine and N-Desmethyl Asenapine Analysis
Welcome to the technical support center for the chromatographic analysis of Asenapine (B1667633) and its primary metabolite, N-desmethyl Asenapine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods and resolve common separation challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in separating Asenapine and this compound?
The primary challenge in separating Asenapine and its metabolite, this compound, lies in their structural similarity. Achieving baseline resolution requires careful optimization of chromatographic conditions, particularly the mobile phase pH and composition, as well as the selection of an appropriate stationary phase.
Q2: Which type of HPLC column is most effective for this separation?
Reverse-phase columns, such as C8 and C18, are commonly used for the separation of Asenapine and its metabolites.[1][2] However, conventional C8 and C18 columns may not always provide adequate resolution.[3] Specialized columns, like monolith columns (e.g., Chromolith Performance RP8e) or columns with highly deactivated silica (B1680970) (end-capped), can offer improved peak shape and resolution by minimizing secondary interactions with residual silanol (B1196071) groups.[3][4]
Q3: How does mobile phase pH affect the resolution?
The pH of the mobile phase is a critical parameter that influences the ionization state of both Asenapine and this compound, thereby affecting their retention and selectivity.[5] Adjusting the pH can significantly alter the separation. For instance, a mobile phase containing ammonium (B1175870) acetate (B1210297) with formic acid at a pH of 5.5 has been shown to provide good resolution.[3] It is generally recommended to work at a pH that is at least 2 units away from the pKa of the analytes to avoid peak tailing.[5]
Q4: What are typical mobile phase compositions used for this separation?
Common mobile phases consist of a mixture of an organic solvent (typically acetonitrile (B52724) or methanol) and an aqueous buffer. Examples of successful mobile phase compositions include:
-
Acetonitrile and 5.0 mM ammonium acetate with 10% formic acid (pH 5.5).[3]
-
0.02 M potassium dihydrogen phosphate (B84403) and acetonitrile (95:05, v/v) adjusted to pH 3.5.[5]
-
A mixture of acetonitrile, methanol, and potassium dihydrogen phosphate buffer with tetra-n-butyl ammonium hydrogen sulphate as an ion pair agent (pH 2.2) in a gradient elution mode.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of Asenapine and this compound.
Problem 1: Poor Peak Resolution
Symptom: Overlapping peaks of Asenapine and this compound, with no clear baseline separation.
Workflow for Troubleshooting Poor Resolution:
Caption: A logical workflow for troubleshooting poor peak resolution.
-
Inappropriate Mobile Phase pH: The ionization of the analytes is highly dependent on the pH.
-
Solution: Methodically adjust the pH of the aqueous portion of your mobile phase. A pH of 5.5 has been demonstrated to be effective in separating Asenapine from its metabolites.[3]
-
-
Suboptimal Mobile Phase Composition: The ratio of organic to aqueous solvent directly impacts retention and selectivity.
-
Solution: Vary the percentage of the organic solvent (e.g., acetonitrile). A systematic gradient optimization may be necessary to find the ideal elution conditions.
-
-
Incorrect Column Choice: Not all C8 or C18 columns offer the same selectivity.
-
Temperature Effects: Column temperature can influence selectivity.
-
Solution: Employ a column oven to maintain a stable and consistent temperature. Experiment with different temperatures (e.g., in 5°C increments) to see if resolution improves.[5]
-
Problem 2: Peak Tailing
Symptom: Asymmetrical peaks with a "tail," which can lead to inaccurate integration and quantification.
Workflow for Troubleshooting Peak Tailing:
Caption: A decision-making diagram for resolving peak tailing issues.
-
Secondary Interactions with the Stationary Phase: Residual silanol groups on the silica-based column packing can interact with basic compounds like Asenapine, causing tailing.[4]
-
Solution: Use a highly deactivated, end-capped column. Alternatively, adding a competing base, such as triethylamine, to the mobile phase can help to mask the silanol groups.
-
-
Inappropriate Mobile Phase pH: A mobile phase pH close to the pKa of the analytes can result in inconsistent ionization and peak tailing.[5]
-
Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Asenapine and this compound.
-
-
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion, including tailing and fronting.[4]
-
Solution: Reduce the concentration of the sample or decrease the injection volume.
-
Experimental Protocols
Below are summarized experimental protocols from published methods that have successfully separated Asenapine and this compound.
Method 1: LC-MS/MS for Asenapine and Metabolites [3]
-
Instrumentation: Liquid chromatography system coupled with a triple quadrupole mass spectrometer.
-
Column: Chromolith Performance RP8e (100 mm x 4.6 mm).
-
Mobile Phase: Acetonitrile, 5.0 mM ammonium acetate, and 10% formic acid (90:10:0.1, v/v/v), pH 5.5.
-
Flow Rate: 0.9 mL/min.
-
Injection Volume: 5.0 µL.
-
Detection: Electrospray ionization in positive mode.
Method 2: RP-HPLC for Asenapine and Impurities [2]
-
Instrumentation: HPLC system with UV detection.
-
Column: Accucore C8 (2.6 µm, 150 mm x 3.0 mm).
-
Mobile Phase:
-
A: Buffer (3.48 g of dipotassium (B57713) hydrogen orthophosphate in 1000 mL of water + 0.5 mL of triethylamine, adjusted to pH 6.7 with orthophosphoric acid).
-
B: Acetonitrile / water (90:10 v/v).
-
-
Elution: Isocratic at 40% B.
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 220 nm.
Data Presentation
Table 1: Chromatographic Conditions for Asenapine and this compound Separation
| Parameter | Method 1[3] | Method 2[2] | Method 3[7] |
| Column | Chromolith Performance RP8e (100 x 4.6 mm) | Accucore C8 (150 x 3.0 mm, 2.6 µm) | SunFire C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/5.0 mM Ammonium Acetate/10% Formic Acid (90:10:0.1, v/v/v) | Buffer/Acetonitrile:Water (90:10) | 0.02 M KH2PO4/Acetonitrile (95:05, v/v) |
| pH | 5.5 | 6.7 | 3.5 |
| Flow Rate | 0.9 mL/min | 0.7 mL/min | 1.0 mL/min |
| Detection | MS/MS | UV (220 nm) | UV (232 nm) |
Table 2: Retention Times of Asenapine and Metabolites
| Compound | Retention Time (Method 1)[3] | Retention Time (Method 2)[2] |
| Asenapine | 3.63 min | 10.016 min |
| This compound | 2.82 min | 2.966 min |
| Asenapine-N+-glucuronide | 4.05 min | Not reported |
This technical support center provides a starting point for developing and troubleshooting methods for the analysis of Asenapine and this compound. For more detailed information, please refer to the cited literature.
References
- 1. HPLC method development and validation for asenapine tablets. [wisdomlib.org]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor recovery of N-Desmethyl Asenapine during extraction
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Asenapine and its metabolites. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sample preparation and analysis, with a specific focus on resolving issues related to the poor recovery of N-Desmethyl Asenapine.
Frequently Asked Questions (FAQs)
Q1: Why is the recovery of this compound often lower than that of Asenapine during extraction?
A1: The lower recovery of this compound can be attributed to its increased polarity compared to the parent drug, Asenapine. The removal of a methyl group in this compound leads to a more polar molecule. This increased polarity can result in:
-
Reduced affinity for non-polar extraction solvents in liquid-liquid extraction (LLE).
-
Stronger binding to polar functional groups on solid-phase extraction (SPE) sorbents, making elution more challenging.
-
Increased solubility in the aqueous phase , leading to incomplete partitioning into the organic solvent during LLE.
Q2: What are the key chemical properties of Asenapine and this compound to consider for extraction optimization?
A2: Understanding the physicochemical properties of both compounds is crucial for developing an effective extraction strategy.
| Property | Asenapine | This compound (Predicted/Inferred) | Impact on Extraction |
| Molecular Weight | 285.8 g/mol [1] | 271.7 g/mol [2] | Minimal impact on extraction behavior. |
| pKa | ~8.6[3] | Similar to Asenapine (~8.6) | Both are basic compounds. At a pH above their pKa, they will be in their neutral, less polar form, which is ideal for extraction into organic solvents. |
| Log P (o/w) | ~4.9[4] | Lower than Asenapine | This compound is more hydrophilic (less lipophilic) than Asenapine, making it less likely to partition into non-polar organic solvents. |
Q3: How does pH adjustment of the sample affect the extraction of these compounds?
A3: Adjusting the pH of the sample is a critical step. Since both Asenapine and this compound are basic compounds, raising the pH of the sample to a value approximately 2 units above their pKa (i.e., pH ~10.6) will ensure that they are in their neutral, non-ionized form. This significantly increases their solubility in organic solvents, thereby improving extraction efficiency in LLE and promoting retention on non-polar SPE sorbents. For LLE, adjusting the sample to a pH of around 9 has been shown to be effective for Asenapine and is a good starting point for optimizing the recovery of this compound.[5]
Troubleshooting Poor Recovery of this compound
Liquid-Liquid Extraction (LLE)
Solid-Phase Extraction (SPE)
Experimental Protocols
Protocol 1: Optimized Liquid-Liquid Extraction (LLE) for Plasma
This protocol is adapted from a validated method for Asenapine and includes modifications to enhance the recovery of this compound.[5]
-
Sample Preparation:
-
Pipette 300 µL of human plasma into a polypropylene (B1209903) tube.
-
Add the internal standard.
-
-
pH Adjustment:
-
Add 50 µL of 1.0 M ammonium (B1175870) hydroxide (B78521) to adjust the sample pH to approximately 10.
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 3.0 mL of a methyl tert-butyl ether (MTBE) and ethyl acetate mixture (1:1, v/v). The addition of the more polar ethyl acetate will aid in the recovery of this compound.
-
Gently mix on a rocker for 15 minutes to prevent emulsion formation.
-
-
Phase Separation:
-
Centrifuge at 4000 x g for 10 minutes.
-
-
Collection:
-
Transfer the upper organic layer to a clean tube.
-
-
Evaporation:
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex to ensure complete dissolution.
-
-
Analysis:
-
Inject into the LC-MS/MS system.
-
Protocol 2: Optimized Solid-Phase Extraction (SPE) for Plasma
This protocol utilizes a mixed-mode cation exchange sorbent, which is well-suited for basic compounds like this compound.
-
Sorbent: Mixed-mode polymeric cation exchange SPE cartridge (e.g., Oasis MCX).
-
Conditioning:
-
Wash the cartridge with 1 mL of methanol.
-
Equilibrate with 1 mL of water.
-
-
Sample Pre-treatment:
-
To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water. This will ensure the analyte is protonated and ready for cation exchange.
-
Vortex and centrifuge to precipitate proteins.
-
-
Loading:
-
Load the supernatant from the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash with 1 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.
-
Wash with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier will neutralize the analyte, disrupting its interaction with the sorbent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute in the mobile phase as described in the LLE protocol.
-
Data Presentation
While specific recovery percentages for this compound are not widely published, the following table provides a qualitative comparison of expected outcomes with different extraction strategies.
| Extraction Method | Key Parameters | Expected Recovery of Asenapine | Expected Recovery of this compound | Potential Issues |
| LLE | Non-polar solvent (e.g., Hexane) | Good | Poor | Low recovery of polar metabolite. |
| LLE | Moderately polar solvent (e.g., MTBE) | Very Good[5] | Moderate | May still have incomplete recovery of the metabolite. |
| LLE (Optimized) | Polar solvent mixture (e.g., MTBE/Ethyl Acetate), High pH | Very Good | Good to Very Good | Potential for emulsion formation. |
| SPE (Reversed-Phase C18) | Neutral pH loading, Methanol elution | Good | Moderate | Strong retention of the metabolite may require a stronger elution solvent. |
| SPE (Mixed-Mode Cation Exchange) | Acidic pH loading, Basic elution solvent | Very Good | Very Good | Requires careful pH control during loading and elution steps. |
Signaling Pathways and Logical Relationships
References
Technical Support Center: Optimizing Ionization Efficiency for N-Desmethyl Asenapine in Mass Spectrometry
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the ionization efficiency of N-Desmethyl Asenapine in mass spectrometry experiments.
Troubleshooting Guide
Low signal intensity or poor ionization efficiency for this compound can arise from several factors throughout the analytical workflow. This guide addresses common issues in a question-and-answer format.
Q1: My signal for this compound is very low or non-existent. What are the primary areas I should investigate?
A1: Low signal intensity for this compound can typically be traced back to one of three main areas: the sample preparation, the liquid chromatography (LC) conditions, or the mass spectrometer (MS) source parameters. Start by systematically evaluating each of these components. A logical workflow for troubleshooting is essential.
Troubleshooting Workflow for Low Signal Intensity
Caption: A stepwise approach to troubleshooting low signal intensity.
Q2: How can my sample preparation method affect the ionization of this compound?
A2: Asenapine and its metabolites are often extracted from complex biological matrices like plasma. Inefficient extraction or the presence of matrix components can significantly suppress the ionization of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Inefficient liquid-liquid extraction (LLE) or solid-phase extraction (SPE). | Optimize the extraction solvent and pH. For LLE with methyl tert-butyl ether (MTBE), ensure the plasma sample is basified (e.g., to pH 9) to keep this compound in its neutral form for better partitioning into the organic solvent.[1] |
| Ion Suppression | Co-elution of phospholipids (B1166683) or other matrix components. | Improve sample cleanup. Incorporate a protein precipitation step before extraction. Optimize the chromatographic separation to resolve this compound from interfering matrix components.[2] |
| Analyte Degradation | Instability in the sample matrix or during processing. | Ensure proper sample storage conditions (e.g., -20°C or lower). Minimize the time between sample collection, processing, and analysis. |
Q3: What are the optimal LC conditions for good ionization and peak shape of this compound?
A3: The choice of mobile phase, column, and flow rate are critical for achieving good chromatographic performance and, consequently, optimal ionization. This compound is a basic compound, and its retention and ionization are highly dependent on the mobile phase pH.
| Parameter | Recommendation | Rationale |
| Mobile Phase (Aqueous) | 5.0 mM Ammonium (B1175870) Acetate (B1210297) with 0.1% Formic Acid (adjusting pH to ~5.5).[3] | The acidic mobile phase ensures that the tertiary amine of this compound is protonated, which is necessary for good ionization in positive ESI mode. Ammonium acetate is a volatile buffer compatible with mass spectrometry. |
| Mobile Phase (Organic) | Acetonitrile.[3] | Acetonitrile is a common organic solvent in reversed-phase chromatography and provides good elution strength for this compound. |
| Column | C18 or RP-8e column.[3] | These columns provide good retention and separation for moderately polar compounds like this compound. |
| Flow Rate | 0.5 - 1.0 mL/min for a standard 4.6 mm ID column.[3] | This flow rate range is typical for conventional LC systems and provides a balance between analysis time and chromatographic efficiency. |
Q4: I'm still getting a low signal. How should I optimize the mass spectrometer's source parameters?
A4: Optimizing the ion source settings is crucial for maximizing the signal of this compound. These parameters control the efficiency of droplet formation, desolvation, and ion transfer into the mass spectrometer.
| Parameter | Typical Starting Value | Optimization Strategy |
| Ionization Mode | Positive Electrospray Ionization (ESI).[1] | This compound is a tertiary amine and readily forms a protonated molecule [M+H]⁺ in positive ion mode. |
| Capillary Voltage | 3.0 - 4.5 kV | Optimize by infusing a standard solution of this compound and adjusting the voltage for maximum signal intensity. |
| Source Temperature | 300 - 400 °C | Higher temperatures can improve desolvation but may also cause thermal degradation. Optimize for the best signal-to-noise ratio. |
| Nebulizing Gas Flow | Instrument Dependent | Adjust to achieve a stable spray. Too high a flow can cool the ESI plume and reduce ionization. |
| Drying Gas Flow | Instrument Dependent | Optimize to ensure complete desolvation of the ESI droplets. |
Frequently Asked Questions (FAQs)
Q5: What is the expected precursor ion for this compound in positive ESI mode?
A5: The molecular weight of this compound is approximately 271.35 g/mol . In positive ESI mode, it readily protonates to form the [M+H]⁺ ion. Therefore, you should be looking for a precursor ion with an m/z of approximately 272.1.
Q6: What are the likely fragmentation patterns for this compound?
Predicted Fragmentation of this compound
Caption: Predicted fragmentation of protonated this compound.
Q7: Am I likely to see adducts of this compound?
A7: Yes, adduct formation is common in electrospray ionization. In addition to the protonated molecule [M+H]⁺, you may observe adducts with sodium [M+Na]⁺ (m/z ≈ 294.1) and potassium [M+K]⁺ (m/z ≈ 310.1), especially if there are sources of these salts in your sample, mobile phase, or glassware.[4][5] Ammonium adducts [M+NH₄]⁺ (m/z ≈ 289.2) may also be observed if ammonium salts are used as mobile phase additives.
Q8: Can the mobile phase pH significantly impact the signal intensity of this compound?
A8: Absolutely. As a tertiary amine, the ionization efficiency of this compound is highly pH-dependent. An acidic mobile phase (pH below the pKa of the amine) will ensure the molecule is protonated in solution, which generally leads to better ionization efficiency in positive ESI mode.
Experimental Protocols
LC-MS/MS Method for the Quantification of this compound in Human Plasma
This protocol is a representative method based on published literature.[1][3]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of human plasma in a microcentrifuge tube, add an appropriate internal standard.
-
Add 50 µL of 0.1 M NaOH to basify the sample.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Sample Preparation Workflow
Caption: Liquid-liquid extraction workflow for this compound.
2. Liquid Chromatography Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Sciex API 4000 or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transition (this compound): m/z 272.1 → 166.0 (Collision energy to be optimized)
-
IonSpray Voltage: 5500 V
-
Source Temperature: 350°C
-
Curtain Gas: 20 psi
-
Collision Gas: 6 psi
-
Ion Source Gas 1 (Nebulizer): 50 psi
-
Ion Source Gas 2 (Heater): 50 psi
References
Troubleshooting N-Desmethyl Asenapine standard instability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability with the N-Desmethyl Asenapine (B1667633) standard during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My N-Desmethyl Asenapine standard is showing decreasing concentration over a short period. What are the potential causes?
Answer: The instability of your this compound standard, observed as a decrease in concentration, can be attributed to several factors, primarily related to improper storage and handling, or degradation due to environmental factors. Asenapine, the parent compound, is known to be susceptible to degradation under stress conditions, and its metabolites may exhibit similar sensitivities.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the standard is stored at the recommended temperature, typically at 15-30°C (59-86°F), and protected from light.[1][2] Exposure to excessive light can induce degradation.[3]
-
Check Solvent Suitability: The choice of solvent for preparing your stock and working solutions is crucial. Methanol (B129727), acetonitrile (B52724), and water are commonly used solvents for asenapine and its metabolites.[4] Ensure the solvent is of high purity (e.g., HPLC grade) and free from contaminants.
-
Assess pH of the Solution: The pH of your solution can significantly impact the stability of the analyte. While specific data on this compound is limited, studies on asenapine show degradation under both acidic and alkaline conditions.[4][5] It is advisable to maintain the pH of your standard solution within a neutral range if possible, or validate its stability at the working pH.
-
Minimize Freeze-Thaw Cycles: If your standard solution is frozen, avoid repeated freeze-thaw cycles, as this can lead to degradation. Aliquot the standard into smaller, single-use vials to maintain its integrity.
-
Evaluate for Oxidation: Asenapine has been shown to degrade under oxidative stress.[4][6] Your this compound standard may also be susceptible to oxidation. To mitigate this, consider using freshly prepared solutions and de-gassed solvents.
FAQ 2: I am observing unexpected peaks in the chromatogram of my this compound standard. What could be the source of these impurities?
Answer: The appearance of extraneous peaks in your chromatogram suggests the presence of degradation products or impurities. Forced degradation studies on asenapine have identified several related substances that could potentially arise from the degradation of this compound as well.[4][7][8]
Potential Impurities and Degradants:
-
Oxidation Products: Asenapine is known to form N-oxide impurities.[7][8] It is plausible that this compound could also oxidize.
-
Further Metabolites: While this compound is a primary metabolite of asenapine, further metabolic or degradation pathways could exist, leading to other related compounds.[3][9][10]
-
Contaminants from Synthesis: Impurities from the manufacturing process of the standard itself could be present.
Troubleshooting Workflow:
The following diagram illustrates a logical workflow to identify the source of unexpected peaks.
FAQ 3: What are the recommended analytical methods for assessing the stability of this compound?
Answer: Stability-indicating methods are crucial for accurately quantifying this compound and resolving it from potential degradants. The most commonly employed and recommended techniques are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[4][11][12]
Key Methodological Considerations:
-
Column: A C8 or C18 column is typically effective for the separation of asenapine and its related compounds.[6][7]
-
Mobile Phase: A common mobile phase composition involves a mixture of a phosphate (B84403) buffer and an organic solvent like acetonitrile or methanol.[6][7] Gradient elution is often necessary to achieve optimal separation of all related substances.
-
Detection: UV detection is suitable for HPLC analysis, with a wavelength around 220-230 nm often being used.[6][7] For higher sensitivity and specificity, especially for identifying unknown degradation products, LC-MS/MS is the preferred method.[4][11]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Standard
This protocol is designed to intentionally degrade the this compound standard under various stress conditions to identify potential degradation products and assess the stability-indicating nature of an analytical method.
Materials:
-
This compound standard
-
HPLC-grade methanol and water
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Volumetric flasks
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
To a volumetric flask, add an appropriate volume of the stock solution and 30% H₂O₂.
-
Heat the solution at 80°C for 24 hours.[4]
-
Cool and dilute to the final concentration with the mobile phase.
-
-
Thermal Degradation:
-
Photolytic Degradation:
-
Expose a solution of the this compound standard to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze the sample after exposure.
-
-
Analysis: Analyze all stressed samples, along with an untreated control sample, using a validated stability-indicating HPLC or LC-MS/MS method.
Data Presentation
The following table summarizes the typical stress conditions used in forced degradation studies of asenapine, which can be adapted for this compound.
| Stress Condition | Reagent/Condition | Duration | Temperature | Expected Degradation Products (based on Asenapine) |
| Acid Hydrolysis | 1 M HCl | 24 hours | 80°C | Various hydrolysis products |
| Base Hydrolysis | 1 M NaOH | 24 hours | 80°C | Significant degradation with multiple products[5] |
| Oxidation | 30% H₂O₂ | 24 hours | 80°C | N-oxide and other oxidation products[4][6] |
| Thermal | Dry Heat | 24 hours | 80°C | Thermal degradants[6] |
| Photolytic | UV/Visible Light | As per ICH Q1B | Ambient | Photodegradation products |
Signaling Pathways and Logical Relationships
Metabolic Pathway of Asenapine to this compound
Asenapine undergoes several metabolic transformations in the body. One of the primary pathways is N-demethylation, which is catalyzed mainly by the cytochrome P450 enzyme CYP1A2, to form this compound.[9][10][13]
References
- 1. Asenapine | C17H16ClNO | CID 163091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Asenapine (Saphris): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. thepharmstudent.com [thepharmstudent.com]
- 4. informaticsjournals.co.in [informaticsjournals.co.in]
- 5. Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HPLC method development and validation for asenapine tablets. [wisdomlib.org]
- 8. scholar9.com [scholar9.com]
- 9. Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of automated SPE-HPLC-MS/MS methods for the quantification of asenapine, a new antipsychotic agent, and its two major metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Asenapine: an atypical antipsychotic with atypical formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of N-Desmethyl Asenapine in Complex Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of N-desmethyl asenapine (B1667633) in complex biological matrices such as plasma and serum.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of asenapine and its primary metabolite, N-desmethyl asenapine.
| Symptom | Possible Cause | Recommended Solution |
| Poor Resolution/Overlapping Peaks | Inappropriate mobile phase pH affecting analyte ionization. | Adjust the mobile phase pH. A pH of 3.5 or 5.5 has been shown to be effective for separating asenapine and its metabolites.[1][2] |
| Column selection is not optimal for the analytes. | Utilize a C8 or C18 reversed-phase column. A Chromolith Performance RP8e or an Acquity BEH Shield RP18 column can provide good separation.[1][2] | |
| Gradient elution is not optimized. | Adjust the gradient profile to increase the separation between closely eluting peaks. | |
| Peak Tailing | Column overload due to high sample concentration. | Reduce the sample concentration or the injection volume.[1] |
| Mobile phase pH is too close to the pKa of the analytes. | Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analytes.[1] | |
| Active sites on the column interacting with the analytes. | Use a column with end-capping or add a competing base to the mobile phase. | |
| Inconsistent Retention Times | Fluctuations in column temperature. | Use a column oven to maintain a stable temperature.[1] |
| Inconsistent mobile phase composition. | Ensure accurate and consistent mobile phase preparation. Premixing solvents can improve consistency. | |
| Column degradation. | Replace the column with a new one of the same type. | |
| Low Analyte Recovery | Inefficient extraction from the biological matrix. | Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. For LLE, methyl tert-butyl ether is a commonly used solvent.[2][3] |
| Analyte degradation during sample processing. | Keep samples on ice or at a controlled low temperature during processing. | |
| High Matrix Effects | Co-elution of endogenous matrix components that suppress or enhance ionization. | Improve sample cleanup. This can be achieved by optimizing the SPE wash and elution steps or by using a more selective LLE solvent.[2] |
| Use of a deuterated internal standard can help to compensate for matrix effects.[2] | ||
| Low Sensitivity | Suboptimal mass spectrometry parameters. | Optimize the precursor and product ion selection, as well as collision energy for multiple reaction monitoring (MRM) transitions. |
| Inefficient ionization. | Adjust the electrospray ionization (ESI) source parameters, such as spray voltage and gas flows. |
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for asenapine leading to the formation of this compound?
A1: The formation of this compound occurs through demethylation of asenapine. This process is primarily mediated by the cytochrome P450 enzyme CYP1A2, with minor contributions from CYP3A4 and CYP2D6.[2] Asenapine also undergoes direct glucuronidation via UGT1A4 to form asenapine-N+-glucuronide.[2][4]
Q2: What are the recommended sample preparation techniques for extracting this compound from plasma?
A2: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are effective methods. A commonly cited LLE protocol involves the use of methyl tert-butyl ether as the extraction solvent.[2][3] SPE with a suitable sorbent can also provide good recovery and sample cleanup.
Q3: Which analytical techniques are most suitable for the quantitative analysis of this compound?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique due to its high sensitivity and selectivity.[2][5][6] High-performance liquid chromatography (HPLC) with UV detection can also be used, but it may lack the sensitivity required for low-level quantification in biological matrices.[6][7]
Q4: What are the typical chromatographic conditions for separating this compound from asenapine and other metabolites?
A4: Reversed-phase chromatography is typically employed. A successful method utilized a Chromolith Performance RP8e column with a mobile phase of acetonitrile, 5.0 mM ammonium (B1175870) acetate, and 10% formic acid (90:10:0.1, v/v/v) at a flow rate of 0.9 mL/min.[2] Under these conditions, the retention times for this compound, asenapine, and asenapine-N+-glucuronide were 2.82 min, 3.63 min, and 4.05 min, respectively.[2]
Q5: What are the key mass spectrometry parameters for the detection of this compound?
A5: For LC-MS/MS analysis, electrospray ionization (ESI) in the positive mode is commonly used. The protonated precursor to product ion transition for this compound would need to be optimized for the specific instrument being used. For asenapine, a common transition is m/z 286.1 → 166.0.[2][5]
Quantitative Data Summary
The following tables summarize quantitative data from a validated LC-MS/MS method for the analysis of asenapine. While specific data for this compound was not detailed in the initial search, the parameters for the parent drug provide a strong reference point.
Table 1: LC-MS/MS Method Parameters for Asenapine Analysis [2][8]
| Parameter | Value |
| Linearity Range | 0.050 – 20.0 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 0.050 ng/mL |
| Lower Limit of Detection (LOD) | 0.0025 ng/mL |
| Mean Extraction Recovery | 85.2% – 89.4% |
| Matrix Effect (IS-normalized) | 1.03 – 1.05 |
Table 2: Precision and Accuracy Data for Asenapine Analysis [8]
| Parameter | Intra-batch | Inter-batch |
| Precision (%CV) | ≤ 2.8% | ≤ 5.8% |
| Accuracy | 94.1% – 99.5% | 91.2% – 97.0% |
Detailed Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)[2]
-
To 300 µL of human plasma in a centrifuge tube, add the internal standard (e.g., asenapine-13C-d3).
-
Add 3.0 mL of methyl tert-butyl ether as the extraction solvent.
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: LC-MS/MS Method for Asenapine and Metabolite Analysis[2]
-
Chromatographic System: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Chromolith Performance RP8e (100 mm × 4.6 mm).[2]
-
Mobile Phase: Acetonitrile:5.0 mM ammonium acetate:10% formic acid (90:10:0.1, v/v/v).[2]
-
Flow Rate: 0.9 mL/min.[2]
-
Injection Volume: 5.0 µL.[2]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Simplified signaling pathway of Asenapine.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High throughput identification and quantification of 16 antipsychotics and 8 major metabolites in serum using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Asenapine Maleate in Pharmaceutical and Biological Matrices: A Critical Review of Analytical Techniques over the Past Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of N-Desmethyl Asenapine
Welcome to the technical support center for the bioanalysis of N-Desmethyl Asenapine (B1667633). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during low-level detection experiments.
Frequently Asked Questions (FAQs)
Q1: What is N-Desmethyl Asenapine and why is its low-level detection important?
A1: this compound (DMA) is a primary metabolite of Asenapine, an atypical antipsychotic medication used to treat schizophrenia and bipolar disorder.[1][2] Asenapine undergoes extensive metabolism in the body, primarily through direct glucuronidation and oxidative metabolism, leading to the formation of metabolites like this compound.[3][4] Although generally considered inactive, monitoring low levels of this compound is crucial for comprehensive pharmacokinetic and drug metabolism studies.[3][5]
Q2: What is the most common analytical technique for the sensitive detection of this compound?
A2: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the most widely used and highly sensitive method for the quantification of this compound in biological matrices such as human plasma and urine.[6][7][8] This technique offers excellent selectivity and allows for the detection of analytes at very low concentrations.[7]
Q3: What are the typical sample preparation techniques used for this compound analysis?
A3: Liquid-liquid extraction (LLE) is a common and effective method for extracting this compound and its parent drug, Asenapine, from plasma samples.[3][6] Methyl tert-butyl ether (MTBE) is a frequently used solvent for this purpose.[3][6] Solid-phase extraction (SPE) is another technique that can be employed for sample clean-up.[9][10]
Q4: What are the key metabolic pathways of Asenapine leading to the formation of this compound?
A4: Asenapine is primarily metabolized in the liver. One of the main pathways is N-demethylation, which is mediated predominantly by the cytochrome P450 enzyme CYP1A2, with minor contributions from CYP3A4 and CYP2D6, resulting in the formation of this compound.[4][6][11] Another major pathway is direct glucuronidation via the enzyme UGT1A4.[4]
Asenapine Metabolism Pathway
Caption: Metabolic pathways of Asenapine.
Troubleshooting Guides
Issue 1: Poor or Inconsistent Recovery of this compound
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH during Liquid-Liquid Extraction (LLE) | This compound recovery can be pH-dependent. Adjust the pH of the plasma sample to a mild alkaline condition (e.g., pH 9.0) using a buffer like ammonium (B1175870) acetate (B1210297) to ensure the analyte is in its unionized state, which enhances extraction efficiency into an organic solvent like MTBE.[3][6] |
| Inefficient Extraction Solvent | While MTBE is commonly used, other solvents or mixtures can be tested.[6] Ensure the solvent is of high purity and the solvent-to-plasma ratio is optimized. |
| Incomplete Reconstitution | After evaporation of the extraction solvent, the dried residue must be fully redissolved in the mobile phase.[3] Vortexing or sonication can aid in complete reconstitution. Ensure the reconstitution volume is appropriate for the desired concentration. |
Issue 2: High Matrix Effects (Ion Suppression or Enhancement)
| Possible Cause | Troubleshooting Steps |
| Co-elution of Endogenous Plasma Components | Phospholipids are a common source of matrix effects in plasma samples.[9] Optimize the chromatographic gradient to better separate this compound from these interfering components. Modifying the mobile phase composition, such as the organic solvent ratio, can also be beneficial.[9] |
| Insufficient Sample Clean-up | A simple protein precipitation may not be sufficient. Employ a more rigorous sample preparation method like LLE or SPE to remove a larger portion of the matrix components before injection.[9] |
| Inappropriate Internal Standard (IS) | Use a stable isotope-labeled internal standard (e.g., this compound-d3) if available. A stable isotope-labeled IS co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.[9] |
Issue 3: Interference from Asenapine or Other Metabolites
| Possible Cause | Troubleshooting Steps |
| Inadequate Chromatographic Separation | Asenapine and its metabolites, such as Asenapine-N+-glucuronide, have different polarities and may co-elute.[9] Optimize the chromatographic method by adjusting the mobile phase gradient, changing the column chemistry (e.g., using a different stationary phase), or modifying the mobile phase pH to achieve baseline separation.[6][8] |
| Cross-talk in MS/MS Transitions | Ensure that the selected Multiple Reaction Monitoring (MRM) transitions for this compound and other analytes are highly specific and do not have overlapping fragment ions. |
Experimental Protocols & Data
LC-MS/MS Method for this compound in Human Plasma
This protocol is a synthesized example based on published methodologies.[3][6][8]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
Caption: Liquid-Liquid Extraction Workflow.
2. Chromatographic Conditions
| Parameter | Value |
| Column | Chromolith Performance RP8e (100 mm × 4.6 mm)[6][8] |
| Mobile Phase | Acetonitrile:5.0 mM Ammonium Acetate:10% Formic Acid (90:10:0.1, v/v/v)[6][8] |
| Flow Rate | 0.9 mL/min[6] |
| Injection Volume | 5.0 µL[6] |
| Column Temperature | 40 °C |
| Autosampler Temperature | 4 °C[6] |
3. Mass Spectrometric Conditions
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole[6][8] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[6][8] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Example)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | To be optimized | To be optimized |
| Asenapine | 286.1 | 166.0[6][8] |
| Asenapine-¹³C-d₃ (IS) | 290.0 | 166.1[6][8] |
Note: The precursor and product ions for this compound need to be determined empirically through infusion and optimization on the specific mass spectrometer being used.
Method Performance Data
The following table summarizes typical performance characteristics for the analysis of Asenapine and its metabolites from published literature, which can serve as a benchmark for method development for this compound.
| Parameter | Asenapine | This compound (DMA) |
| Linearity Range | 0.050–20.0 ng/mL[6][8] | 0.500-100 ng/mL (in urine)[10] |
| Lower Limit of Quantification (LLOQ) | 0.050 ng/mL[6][8] | 0.500 ng/mL (in urine)[10] |
| Limit of Detection (LOD) | 0.0025 ng/mL[6][8] | - |
| Intra-batch Precision (%CV) | ≤ 5.8%[6][8] | - |
| Inter-batch Precision (%CV) | ≤ 5.8%[6][8] | - |
| Mean Relative Recovery | 87.3%[6][8] | - |
Data presented is for Asenapine in plasma unless otherwise specified. Data for this compound in plasma is less commonly reported in detail in the provided search results but is expected to be achievable in a similar range with a validated method.
References
- 1. caymanchem.com [caymanchem.com]
- 2. thepharmstudent.com [thepharmstudent.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tga.gov.au [tga.gov.au]
- 6. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Development and validation of automated SPE-HPLC-MS/MS methods for the quantification of asenapine, a new antipsychotic agent, and its two major metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buy this compound Hydrochloride | 1170701-78-6 [smolecule.com]
Preventing degradation of N-Desmethyl Asenapine during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of N-Desmethyl Asenapine during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
Q2: What are the main factors that can cause the degradation of this compound?
Based on studies of the parent compound Asenapine and general knowledge of secondary amine chemistry, the primary factors that can induce degradation of this compound are:
-
Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of N-oxide and other oxidative degradation products. This process can be accelerated by elevated temperatures and certain pH conditions.
-
Light Exposure (Photodegradation): Asenapine, the parent compound, is known to be sensitive to light.[1] It is highly probable that this compound shares this sensitivity, leading to the formation of photodegradation products upon exposure to UV or even ambient light.
-
Elevated Temperature (Thermal Degradation): Both Asenapine and its N-desmethyl metabolite are susceptible to thermal stress, which can accelerate oxidative degradation and other decomposition reactions.[2]
-
Extreme pH Conditions (Hydrolytic Degradation): Although hydrolytic degradation of Asenapine is less pronounced than oxidative or thermal degradation, exposure to strong acidic or basic conditions can still contribute to instability. As a secondary amine, the stability of this compound is pH-dependent.
Q3: What are the likely degradation products of this compound?
While specific degradation pathways for this compound are not extensively documented, based on the degradation of Asenapine and the chemistry of secondary amines, likely degradation products include:
-
N-oxide of this compound: A common product of amine oxidation.
-
Products of Oxidative Deamination: This would involve the cleavage of the C-N bond, leading to smaller, fragmented molecules.
-
Hydroxylated derivatives: Resulting from the reaction with hydroxyl radicals, especially during oxidative or photolytic stress.
A study on Asenapine identified several degradation products under stress conditions, including an N-oxide derivative.[3][4] It is plausible that this compound would form analogous products.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the sample preparation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound | Analyte degradation due to oxidation. | 1. Work with samples on ice or at reduced temperatures (4°C).2. Minimize sample exposure to air. Consider working under an inert atmosphere (e.g., nitrogen) if feasible.3. Add an antioxidant (e.g., ascorbic acid, sodium metabisulfite) to the sample collection tubes or during extraction. The choice and concentration of the antioxidant should be validated to ensure no interference with the analytical method. |
| Analyte degradation due to light exposure. | 1. Use amber-colored or opaque collection and storage tubes.2. Protect samples from direct light sources (sunlight and artificial light) at all stages of handling and preparation.3. Work in a dimly lit environment or under yellow light. | |
| Analyte degradation due to high temperature. | 1. Store samples at or below -70°C for long-term storage.2. Thaw samples on ice and keep them at a reduced temperature throughout the preparation process.3. Avoid repeated freeze-thaw cycles.[2] | |
| Inconsistent results between replicates | Variable degradation due to inconsistent handling. | 1. Standardize the entire sample preparation workflow, including timings for each step.2. Ensure all samples are treated identically regarding light exposure, temperature, and time on the benchtop. |
| pH-dependent degradation. | 1. Buffer the samples to a neutral or slightly acidic pH (pH 4-6) immediately after collection. Phosphate or citrate (B86180) buffers are commonly used.[5][6] The optimal pH should be determined experimentally. | |
| Appearance of unknown peaks in the chromatogram | Formation of degradation products. | 1. Implement the preventative measures for oxidation, light, and temperature exposure outlined above.2. If degradation is suspected, perform forced degradation studies (exposure to acid, base, peroxide, heat, and light) on a standard solution of this compound to identify the retention times of potential degradation products.[2][3][4] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Plasma Preparation
This protocol is designed to minimize ex vivo degradation of this compound in blood samples.
Materials:
-
Vacutainer tubes containing K2EDTA as an anticoagulant.
-
Amber-colored microcentrifuge tubes.
-
Refrigerated centrifuge (4°C).
-
Ice bath.
-
Pipettes and sterile tips.
Procedure:
-
Collect whole blood directly into pre-chilled K2EDTA Vacutainer tubes.
-
Immediately after collection, gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.
-
Place the tubes in an ice bath and protect them from light.
-
Within 30 minutes of collection, centrifuge the blood samples at 1500 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant (plasma) into pre-chilled and labeled amber-colored microcentrifuge tubes.
-
Immediately store the plasma samples at -70°C or below until analysis.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol provides a general workflow for extracting this compound from plasma while minimizing degradation. The specific SPE cartridge and reagents should be optimized based on the analytical method.
Materials:
-
Frozen plasma samples.
-
Internal standard (IS) solution (e.g., a stable isotope-labeled this compound).
-
SPE cartridges (e.g., mixed-mode cation exchange).
-
Reagents for conditioning, washing, and elution (e.g., methanol, acetonitrile, ammonium (B1175870) hydroxide, formic acid). All reagents should be of HPLC grade or higher.
-
Centrifuge or vacuum manifold.
-
Evaporator (e.g., nitrogen evaporator).
-
Reconstitution solution.
-
Amber-colored autosampler vials.
Procedure:
-
Thaw the frozen plasma samples on ice in a light-protected environment.
-
Vortex the thawed samples gently.
-
Spike the plasma samples with the internal standard solution.
-
Condition the SPE cartridges according to the manufacturer's instructions.
-
Load the plasma samples onto the conditioned SPE cartridges.
-
Wash the cartridges with appropriate wash solutions to remove interfering substances.
-
Elute this compound from the cartridges using an appropriate elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (not exceeding 40°C).
-
Reconstitute the dried extract in the mobile phase or a suitable reconstitution solution.
-
Transfer the reconstituted sample to an amber-colored autosampler vial for analysis.
Visualizations
Caption: Recommended workflow for this compound sample handling and preparation.
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting decision tree for low this compound recovery.
References
- 1. thepharmstudent.com [thepharmstudent.com]
- 2. researchgate.net [researchgate.net]
- 3. informaticsjournals.co.in [informaticsjournals.co.in]
- 4. informaticsjournals.co.in [informaticsjournals.co.in]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Mobile Phase for N-Desmethyl Asenapine Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic analysis of N-Desmethyl Asenapine (B1667633).
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatographic method for analyzing N-Desmethyl Asenapine?
A1: The most prevalent method for the analysis of this compound, an impurity and metabolite of Asenapine, is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1][2][3] More sensitive methods, especially for biological samples, utilize Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[4][5]
Q2: Which type of column is recommended for separating this compound from Asenapine?
A2: C8 and C18 columns are most commonly and successfully used for the separation of Asenapine and its related compounds, including this compound.[3][6] For instance, an Inertsil C8 column has been effectively used, as has an Acquity BEH Shield RP18 column in UPLC methods.[1][3] The choice between C8 and C18 may depend on the specific mobile phase composition and the desired retention characteristics; C8 columns generally provide less hydrophobic retention than C18 columns.[7]
Q3: What are typical starting mobile phase compositions for this separation?
A3: A common starting point is a mixture of an aqueous buffer (like phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent, typically acetonitrile (B52724) or methanol (B129727).[6][8] For example, successful separations have been achieved using a mobile phase of 0.02 M potassium dihydrogen phosphate and acetonitrile (95:05, v/v) adjusted to a pH of 3.5, or a mixture of acetonitrile and 5.0 mM ammonium acetate (B1210297) with formic acid.[2][6]
Q4: Why is the pH of the mobile phase a critical parameter?
A4: The pH of the mobile phase is crucial because it controls the ionization state of both Asenapine and this compound, which significantly affects their retention behavior and the selectivity of the separation.[6] Asenapine has a pKa of 8.6. To ensure good peak shape and consistent retention, it is generally recommended to adjust the mobile phase pH to be at least two units away from the analyte's pKa.[6] For this reason, acidic pH values, often between 2.5 and 5.5, are frequently used.[6][9]
Q5: Can ion-pairing reagents be used to improve the separation?
A5: Yes, ion-pairing reagents can be beneficial, especially when dealing with polar analytes or when separation is challenging. One study reported that the addition of tetra-n-butyl ammonium hydrogen sulphate to the mobile phase was necessary to achieve a satisfactory separation between Asenapine and this compound.[1]
Troubleshooting Guide
Problem 1: Poor resolution or co-elution of this compound and Asenapine peaks.
-
Symptom: The peaks for this compound and the parent drug, Asenapine, are overlapping or not baseline separated.
-
Possible Causes & Solutions:
-
Inappropriate Mobile Phase pH: The pH may not be optimal for differentiating the ionization states of the two compounds.
-
Incorrect Organic Solvent Ratio: The percentage of the organic solvent (e.g., acetonitrile) may be too high, causing the compounds to elute too quickly and without sufficient separation.
-
Solution: Decrease the percentage of the organic solvent in the mobile phase. For example, if you are using a 60:40 acetonitrile:buffer ratio, try shifting to 50:50 or lower. A lower organic content generally increases retention and can improve resolution.
-
-
Suboptimal Organic Solvent: Acetonitrile and methanol have different selectivities.
-
Solution: If using acetonitrile, try substituting it with methanol, or use a combination of the two. This can alter the interaction with the stationary phase and improve separation.
-
-
Need for an Ion-Pairing Reagent: The separation of Asenapine and the more polar this compound can be difficult.
-
Solution: Introduce an ion-pairing reagent like tetra-n-butyl ammonium hydrogen sulphate into the mobile phase to improve the retention and separation of these compounds.[1]
-
-
Problem 2: Peak tailing for the this compound peak.
-
Symptom: The peak for this compound is asymmetrical with a trailing edge.
-
Possible Causes & Solutions:
-
Mobile Phase pH is too close to Analyte pKa: This can lead to mixed ionization states during elution, causing peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units above or below the pKa of this compound.[6]
-
-
Secondary Interactions with the Column: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the basic amine groups on the analytes.
-
Solution: Use a well-end-capped column (e.g., "shielded" RP18) or add a competing base like triethylamine (B128534) (TEA) to the mobile phase in low concentrations (e.g., 0.1%) to block the active silanol sites.[10]
-
-
Problem 3: Inconsistent or drifting retention times.
-
Symptom: The retention time for this compound varies between injections or drifts over a sequence of runs.
-
Possible Causes & Solutions:
-
Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase before injection.
-
Solution: Ensure the column is flushed with the mobile phase for a sufficient duration (at least 10-20 column volumes) before starting the analytical run.[6]
-
-
Mobile Phase Instability: The mobile phase composition may be changing over time due to the evaporation of the more volatile organic solvent or pH changes.
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times.
-
Quantitative Data
Table 1: Example Chromatographic Conditions for Asenapine and its Impurities.
| Parameter | Method 1[1] | Method 2[2] | Method 3[7] | Method 4 |
| Column | Acquity BEH Shield RP18 (100x2.1mm, 1.7µm) | SunFire C18 (250x4.6mm, 5µm) | Accucore C8 (150x3.0mm, 2.6µm) | Hiber C18 (250x4.6mm, 5µm) |
| Mobile Phase A | 0.01M KH2PO4 buffer w/ ion pair reagent | 0.02M KH2PO4 | Dipotassium hydrogen orthophosphate buffer | 0.05N KH2PO4 |
| Mobile Phase B | Water:Acetonitrile:Methanol (10:50:40 v/v) | Acetonitrile | Acetonitrile:Water (90:10 v/v) | Acetonitrile |
| Composition | Gradient | 95:05 (A:B) | Isocratic (40% B) | 60:40 (A:B) |
| pH | 2.2 | 3.5 | 6.7 | 2.7 |
| Flow Rate | 0.2 mL/min | 1.0 mL/min | 0.7 mL/min | 1.0 mL/min |
| Detection | 228 nm | 232 nm | 220 nm | 270 nm |
| Retention Time | Asenapine: ~1.0, N-Desmethyl: ~1.03 (RRT) | Asenapine: 5.51 min | Asenapine: 10.016 min, N-Desmethyl: 2.966 min | Asenapine: 4.2 min |
RRT: Relative Retention Time
Table 2: Impact of Mobile Phase Variation on System Suitability (Robustness Testing).
| Parameter Varied | Change | Observation/Effect | Reference |
| Mobile Phase Composition | ±10% of Organic Phase | System suitability parameters remained within acceptable limits. | [11] |
| pH of Buffer | ±0.2 units (e.g., 2.0 to 2.4) | System suitability was evaluated and found to be acceptable. | [1] |
| Flow Rate | ±10% (e.g., 0.9 to 1.1 mL/min) | Minor shifts in retention time, but resolution and peak shape maintained. | [10][11] |
Experimental Protocols
Protocol: Systematic Optimization of Mobile Phase for this compound Separation
This protocol outlines a systematic approach to developing a mobile phase for the successful separation of this compound from Asenapine.
-
Column and Instrument Setup:
-
Initial Mobile Phase Preparation:
-
Aqueous Phase (A): Prepare a 20-50 mM potassium dihydrogen phosphate buffer.[2]
-
Organic Phase (B): Use HPLC-grade acetonitrile.
-
Initial Composition: Start with a relatively high aqueous content, for example, 95% A and 5% B.[2]
-
pH Adjustment: Adjust the pH of the aqueous buffer to ~3.0 using diluted orthophosphoric acid.[12]
-
Degassing: Degas the prepared mobile phase components by sonication for 15-20 minutes before use.[2][11]
-
-
Optimization Workflow:
-
Step 3.1 (Isocratic Elution):
-
Equilibrate the column with the initial mobile phase at a flow rate of 1.0 mL/min.[2]
-
Inject a standard solution containing both Asenapine and this compound.
-
Analysis: If peaks are not resolved, proceed to adjust the organic content. Gradually increase the percentage of acetonitrile (e.g., in 5% increments) to find a balance between retention time and resolution.
-
-
Step 3.2 (pH Adjustment):
-
If resolution is still poor, hold the organic solvent percentage constant and adjust the pH of the aqueous buffer.
-
Prepare mobile phases with pH values of 2.5, 3.0, 3.5, and 4.0.
-
Run the separation at each pH and observe the change in selectivity and peak shape. Select the pH that provides the best resolution.
-
-
Step 3.3 (Gradient Elution - Optional):
-
If other impurities are present and an isocratic method does not provide adequate separation for all components within a reasonable runtime, develop a gradient method.
-
Start with a low percentage of organic solvent and gradually increase it over the run to elute more retained compounds.[1]
-
-
Step 3.4 (Ion-Pairing Reagent - If Necessary):
-
If this compound remains poorly retained or co-elutes with the void volume or Asenapine, add an ion-pairing reagent (e.g., tetra-n-butyl ammonium hydrogen sulphate) to the aqueous mobile phase.[1] This will increase its retention on the non-polar stationary phase. Re-optimize the organic solvent concentration after adding the reagent.
-
-
-
Method Finalization and System Suitability:
-
Once optimal conditions are found, perform system suitability tests by injecting the standard solution multiple times (e.g., six replicates).[11]
-
Verify that the resolution between this compound and Asenapine, as well as the peak asymmetry (tailing factor) and efficiency (plate count), meet the required criteria for your analysis.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC method development and validation for asenapine tablets. [wisdomlib.org]
- 4. Development and validation of automated SPE-HPLC-MS/MS methods for the quantification of asenapine, a new antipsychotic agent, and its two major metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 9. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. Preclinical pharmacokinetics and biodistribution studies of asenapine maleate using novel and sensitive RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Solving co-elution issues with N-Desmethyl Asenapine isomers
Welcome to the Technical Support Center for the analysis of N-Desmethyl Asenapine (B1667633) and its related isomers. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving complex co-elution issues encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: Why are my N-Desmethyl Asenapine isomers co-eluting on a standard achiral HPLC column?
This compound, a major metabolite of Asenapine, is a chiral molecule that exists as enantiomers—stereoisomers that are non-superimposable mirror images of each other.[1][2][3] Enantiomers have identical physical and chemical properties in an achiral environment. Standard High-Performance Liquid Chromatography (HPLC) columns, such as C8 or C18, create an achiral environment and therefore cannot distinguish between these isomers, leading to their co-elution.[4][5][6] To achieve separation, a chiral environment must be introduced, typically by using a Chiral Stationary Phase (CSP).[7]
Q2: How can I confirm that an asymmetrical or broad peak is caused by co-eluting isomers?
Confirming co-elution requires moving beyond simple UV detection. Here are three common methods:
-
Peak Shape Analysis: The first indication of co-elution is often an unusual peak shape. Look for peak fronting, tailing, or the presence of a "shoulder," which suggests that two or more compounds are eluting very close together.[8][9]
-
Diode Array Detector (DAD) Analysis: If your HPLC system is equipped with a DAD, you can perform a peak purity analysis. This function scans the UV-Vis spectra across the entire peak. If the spectra are not homogenous from the upslope to the downslope, it indicates the presence of more than one component.[8][10]
-
Mass Spectrometry (MS) Detection: A mass spectrometer is a definitive tool for identifying co-elution. By analyzing the mass spectra across the chromatographic peak, you can determine if more than one mass-to-charge ratio (m/z) is present. Since isomers have the same mass, this technique is most effective for confirming co-elution with other impurities, but advanced MS techniques can sometimes aid in isomer analysis.[8][9]
Q3: What are the primary analytical techniques for separating chiral compounds like this compound isomers?
When standard HPLC fails, specialized techniques are required for chiral separations. The two most powerful and widely used methods in the pharmaceutical industry are:
-
High-Performance Liquid Chromatography with Chiral Stationary Phases (CSPs): This is the most common approach. CSPs are packed with a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus, separation.[7][11]
-
Supercritical Fluid Chromatography (SFC): SFC has emerged as a preferred technique for chiral separations due to its speed, high efficiency, and reduced use of organic solvents.[12][13] It uses supercritical CO₂ as the main mobile phase and often provides different selectivity compared to HPLC, making it a powerful tool when HPLC methods fail.[14][15]
Troubleshooting Guide for Co-eluting Isomers
This guide provides a systematic approach to resolving the co-elution of this compound isomers.
Step 1: Problem Confirmation and Initial Assessment
Before developing a new method, confirm the co-elution and check the health of your current system.
| Parameter | Check | Corrective Action |
| Peak Shape | Is the peak perfectly symmetrical? Look for shoulders or excessive tailing. | An asymmetrical peak is a strong indicator of co-elution or column degradation.[8] |
| Column Health | What is the age and usage history of the column? Is the backpressure normal? | A loss of resolving power can occur over time. Flush the column or replace it if performance has degraded.[8] |
| Sample Overload | Are you injecting too high a concentration? | High sample concentrations can cause peak broadening and mask separation. Try injecting a more diluted sample.[6] |
| Peak Purity | If available, run a DAD peak purity scan or analyze via LC-MS. | This will provide definitive evidence of co-eluting species.[9][10] |
Step 2: Strategic Approach to Method Development
If co-elution of isomers is confirmed, a systematic method development strategy is necessary. The following flowchart outlines a logical progression from optimizing your current system to developing a robust chiral separation method.
Step 3: Chiral Method Development via HPLC
Developing a chiral HPLC method involves screening different types of Chiral Stationary Phases (CSPs) with various mobile phases. Polysaccharide-based CSPs are highly versatile and a good starting point.[7][11]
Table 1: Recommended Chiral Stationary Phases (CSPs) for HPLC Screening
| CSP Type | Common Phases | Primary Interaction Mechanism | Recommended For |
|---|---|---|---|
| Polysaccharide-based | Amylose (B160209) or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Hydrogen bonding, dipole-dipole, π-π interactions, steric hindrance. | Broad applicability for a wide range of chiral compounds.[11] |
| Macrocyclic Antibiotic | Vancomycin, Teicoplanin | Complex interactions including hydrogen bonding, ionic interactions, and inclusion complexation. | Excellent for compounds with amine and carboxyl groups.[7] |
Experimental Protocol 1: Chiral HPLC Method Screening
This protocol provides a starting point for screening CSPs to separate this compound isomers.
-
Column Selection:
-
Start with a polysaccharide-based column, such as one based on amylose tris(3,5-dimethylphenylcarbamate).
-
-
Sample Preparation:
-
Dissolve the this compound reference standard in a suitable solvent (e.g., Ethanol or a mix of Hexane/Ethanol) to a concentration of approximately 0.5 - 1.0 mg/mL.
-
-
Initial Chromatographic Conditions (Normal Phase):
-
Mobile Phase A: n-Hexane
-
Mobile Phase B: Isopropanol (IPA) or Ethanol
-
Additive: 0.1% Diethylamine (DEA) or Trifluoroacetic Acid (TFA) (depending on the acidic/basic nature of the analyte)
-
Gradient: Start with a shallow gradient (e.g., 5% to 40% B over 20 minutes) to scout for elution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at an appropriate wavelength (e.g., 228 nm or 270 nm).[16][17]
-
-
Optimization:
-
If partial separation is observed, switch to an isocratic method at a mobile phase composition that provides good retention (k' between 1 and 5).[9][10]
-
Systematically vary the percentage of the alcohol modifier (e.g., in 2-5% increments).
-
If resolution is still poor, try a different alcohol (e.g., switch from IPA to Ethanol).
-
If no separation is achieved, screen a different class of CSP (e.g., a macrocyclic antibiotic column).
-
Step 4: Chiral Method Development via SFC
SFC is an excellent orthogonal technique to HPLC. Its unique properties can often provide separation where liquid chromatography cannot.[13][14]
Table 2: Recommended Conditions for Chiral SFC Screening
| Parameter | Typical Starting Conditions | Notes |
|---|---|---|
| Column | Use the same polysaccharide-based CSPs as in HPLC. They are highly effective in SFC. | SFC often yields higher efficiency and faster separations on the same columns.[13] |
| Mobile Phase A | Supercritical CO₂ | The primary, non-polar component of the mobile phase.[18] |
| Mobile Phase B (Modifier) | Methanol, Ethanol, or Isopropanol | The choice of alcohol modifier is a key parameter for optimizing selectivity.[14] |
| Additive | 0.1 - 0.5% Diethylamine (DEA), Isopropylamine (IPA), or Ammonium Hydroxide | Basic additives are often required to improve peak shape for basic compounds like this compound. |
| Back Pressure | 120 - 150 bar | Maintained by the back pressure regulator (BPR). |
| Temperature | 35 - 40 °C | Temperature can significantly influence selectivity. |
Experimental Protocol 2: Chiral SFC Method Screening
The workflow for SFC method development is an iterative screening process.
References
- 1. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. HPLC method development and validation for asenapine tablets. [wisdomlib.org]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 10. youtube.com [youtube.com]
- 11. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. shimadzu.com [shimadzu.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Calibration curve troubleshooting for N-Desmethyl Asenapine analysis
Technical Support Center: N-Desmethyl Asenapine Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the quantitative analysis of this compound, with a specific focus on calibration curve issues.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for this compound has a poor correlation coefficient (r² < 0.99). What are the potential causes?
A1: A low correlation coefficient can stem from several sources. It is crucial to systematically investigate the following possibilities:
-
Standard Preparation Errors: Inaccuracies in serial dilutions, incorrect stock solution concentration, or degradation of standards can lead to a non-linear response.[1][2] Always use freshly prepared standards and verify the purity of your reference material.
-
Instrumental Issues: Problems with the HPLC/UHPLC system, such as inconsistent injection volumes, fluctuating pump pressure, or a contaminated detector, can introduce variability.[1][3] Similarly, for LC-MS/MS, issues with the ion source or mass analyzer can affect signal stability.
-
Inappropriate Calibration Range: The selected concentration range may not be linear for your assay. It's important to determine the linear dynamic range during method development.[4][5]
-
Matrix Effects: If you are analyzing biological samples, co-eluting endogenous components can suppress or enhance the ionization of this compound, leading to a non-linear response.[6][7][8][9]
-
Incorrect Data Processing: Ensure that the peak integration is consistent and accurate for all calibration standards.
Q2: I'm observing significant variability in the response of my internal standard (IS). What should I do?
A2: The internal standard is crucial for correcting for variability during sample preparation and analysis.[10][11] Inconsistent IS response can be due to:
-
Inconsistent Addition: Ensure the IS is added at a consistent concentration to all samples and standards.[10]
-
IS Instability: The internal standard may be degrading in the sample matrix or under the storage conditions.
-
Matrix Effects on IS: The internal standard itself can be affected by matrix components, leading to ion suppression or enhancement.[12] Using a stable isotope-labeled internal standard (e.g., deuterated this compound) is highly recommended to minimize this effect, as it will behave very similarly to the analyte.[10][13]
Q3: My lowest calibration standard (LLOQ) is not meeting the acceptance criteria for accuracy and precision. What steps can I take?
A3: The Lower Limit of Quantification (LLOQ) is a critical parameter in bioanalytical assays.[14] Issues with the LLOQ can be addressed by:
-
Improving Sensitivity: Optimize the mass spectrometer parameters (e.g., collision energy, declustering potential) for this compound to enhance the signal-to-noise ratio.
-
Reducing Background Noise: A noisy baseline can interfere with the accurate integration of the LLOQ peak.[1] This can be caused by contaminated solvents, a dirty ion source, or electronic noise.
-
Optimizing Sample Preparation: A more efficient extraction method can increase the recovery of this compound and improve the LLOQ.
-
Re-evaluating the LLOQ Concentration: The chosen LLOQ may be below the true sensitivity of the method. It may be necessary to establish a higher LLOQ.
Troubleshooting Guides
Guide 1: Systematic Investigation of Poor Calibration Curve Linearity
This guide provides a step-by-step approach to diagnosing and resolving non-linearity in your this compound calibration curve.
Step 1: Verify Standard Preparation and Integrity
-
Prepare a fresh set of calibration standards from a new stock solution.
-
Use a different batch of solvent and ensure all volumetric glassware is properly calibrated.
-
Analyze the new standards. If linearity improves, the original standards were likely the source of the problem.
Step 2: Assess Instrument Performance
-
Perform a system suitability test to check for consistent retention times, peak areas, and peak shapes of your analyte and internal standard.
-
Check for leaks in the HPLC/UHPLC system.
-
Clean the ion source of the mass spectrometer.
Step 3: Evaluate the Calibration Range and Model
-
If the high concentration standards are deviating from linearity, this may indicate detector saturation. Consider narrowing the calibration range.
-
For non-linear responses, a quadratic regression model might be more appropriate. However, the reason for the non-linearity should be understood and justified.[4]
Step 4: Investigate Matrix Effects
-
Prepare a set of calibration standards in the same matrix as your samples (e.g., plasma, urine) and compare the slope of this curve to a curve prepared in a clean solvent. A significant difference indicates the presence of matrix effects.[9]
-
To mitigate matrix effects, consider:
Data Presentation
Effective troubleshooting often begins with a clear and organized presentation of your data. The following table provides a template for summarizing your calibration curve results, which can help in identifying trends and potential issues.
Table 1: Example Calibration Curve Data Summary
| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio | Calculated Concentration (ng/mL) | % Accuracy |
| 0.1 | 1520 | 51000 | 0.0298 | 0.095 | 95.0 |
| 0.2 | 3100 | 52500 | 0.0590 | 0.198 | 99.0 |
| 0.5 | 7800 | 51500 | 0.1515 | 0.510 | 102.0 |
| 1.0 | 15500 | 52000 | 0.2981 | 1.005 | 100.5 |
| 2.5 | 38000 | 51800 | 0.7336 | 2.480 | 99.2 |
| 5.0 | 76500 | 52200 | 1.4655 | 4.950 | 99.0 |
| 10.0 | 151000 | 51300 | 2.9435 | 9.890 | 98.9 |
| 20.0 | 298000 | 51900 | 5.7418 | 19.500 | 97.5 |
Experimental Protocols
A robust and well-documented experimental protocol is essential for reproducible results. The following is a representative LC-MS/MS method for the analysis of this compound in human plasma.
Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of internal standard working solution (e.g., this compound-d3 at 100 ng/mL).
-
Add 50 µL of 0.1 M sodium hydroxide (B78521) and vortex for 30 seconds.
-
Add 600 µL of methyl tert-butyl ether, vortex for 2 minutes, and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, then re-equilibrate at 10% B for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: [Precursor ion > Product ion]
-
This compound-d3 (IS): [Precursor ion > Product ion]
-
Note: The specific MRM transitions need to be optimized for your instrument.
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting calibration curve issues.
Caption: A step-by-step workflow for troubleshooting calibration curve issues.
Signaling Pathway of Potential Issues
This diagram illustrates the potential root causes contributing to an inaccurate calibration curve.
Caption: Potential root causes for an inaccurate calibration curve.
References
- 1. pharmasciences.in [pharmasciences.in]
- 2. From a glimpse into the key aspects of calibration and correlation to their practical considerations in chemical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. maxisci.com [maxisci.com]
- 4. anvajo.com [anvajo.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 11. nebiolab.com [nebiolab.com]
- 12. Matrix Effects In Metabolic Profiling Using Gc Lc Coupled Mass Spectrometers | PPT [slideshare.net]
- 13. Internal standard - Wikipedia [en.wikipedia.org]
- 14. moh.gov.bw [moh.gov.bw]
Minimizing ion suppression for N-Desmethyl Asenapine in ESI-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the analysis of N-Desmethyl Asenapine (B1667633) in ESI-MS.
Troubleshooting Guide: Minimizing Ion Suppression
Ion suppression is a common challenge in ESI-MS analysis of biological samples, leading to reduced sensitivity and inaccurate quantification. This guide provides a systematic approach to identify and mitigate ion suppression for N-Desmethyl Asenapine.
Question: I am observing low signal intensity and poor reproducibility for this compound. How can I determine if ion suppression is the cause?
Answer:
The first step is to confirm that ion suppression is indeed affecting your analysis. A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.
Experimental Protocol: Post-Column Infusion
Objective: To identify regions of chromatographic elution where co-eluting matrix components cause ion suppression.
Materials:
-
Syringe pump
-
Tee union
-
This compound analytical standard solution (at a concentration that gives a stable signal)
-
Blank matrix sample (e.g., plasma, urine) processed with your current sample preparation method
-
LC-MS/MS system
Procedure:
-
Infuse the this compound standard solution at a constant flow rate (e.g., 5-10 µL/min) into the LC eluent stream after the analytical column and before the ESI source using a tee union.
-
While the standard is being infused, inject a prepared blank matrix sample onto the LC column.
-
Monitor the signal intensity of the this compound parent and product ions.
-
A drop in the baseline signal intensity upon injection of the blank matrix indicates the presence of ion-suppressing components eluting from the column at that retention time.
Question: My post-column infusion experiment confirmed significant ion suppression. What are the most effective strategies to minimize it?
Answer:
Minimizing ion suppression for this compound involves a multi-faceted approach focusing on sample preparation, chromatographic separation, and MS source optimization. The following workflow outlines the key strategies.
Caption: Troubleshooting workflow for minimizing ion suppression.
FAQs: Detailed Strategies and Protocols
This section provides detailed answers and protocols for the most frequently asked questions regarding the analysis of this compound.
Sample Preparation
Question: Which sample preparation technique is most effective at reducing matrix effects for this compound?
Answer:
More rigorous sample preparation techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components compared to simpler methods like protein precipitation (PPT).[1][2] For this compound, both LLE and SPE have been successfully employed.
Experimental Protocol: Liquid-Liquid Extraction (LLE)
Objective: To extract this compound from a biological matrix while minimizing the co-extraction of interfering substances.
Materials:
-
Human plasma sample
-
Asenapine-¹³C-d₃ (or other suitable internal standard)
-
5.0 mM Ammonium (B1175870) acetate (B1210297) buffer (pH 9.0, adjusted with ammonia)[3]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Dry ice bath
Procedure:
-
Pipette 300 µL of the plasma sample into a microcentrifuge tube.[3]
-
Add the internal standard solution.[3]
-
Add 500 µL of 5.0 mM ammonium acetate buffer (pH 9.0) and vortex.[3]
-
Add 3.0 mL of MTBE, vortex thoroughly, and then centrifuge for 5 minutes at approximately 1800 x g.[3]
-
Freeze the lower aqueous layer using a dry ice bath and transfer the upper organic layer to a clean tube.[3]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[3]
-
Reconstitute the residue in 500 µL of the mobile phase.[3]
Experimental Protocol: Solid-Phase Extraction (SPE)
Objective: To selectively retain and elute this compound from a biological matrix using a solid sorbent, thereby removing matrix interferences.
While a specific SPE protocol for this compound is not detailed in the provided search results, a general protocol using a polymeric sorbent, which is effective for a range of similar compounds, is provided below.[5][6]
Materials:
-
Polymeric SPE cartridge (e.g., Oasis HLB)
-
Human plasma sample
-
Internal standard
-
Methanol (B129727) (for conditioning and elution)
-
Water (for equilibration)
-
Loading buffer (e.g., 4% phosphoric acid in water)
-
Wash buffer (e.g., 5% methanol in water)
-
SPE vacuum manifold
Procedure:
-
Condition: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge.
-
Load: Mix the plasma sample with the internal standard and loading buffer. Load the mixture onto the SPE cartridge.
-
Wash: Pass 1 mL of wash buffer through the cartridge to remove polar interferences.
-
Elute: Elute this compound with 1 mL of methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Data Presentation: Comparison of Sample Preparation Techniques
| Sample Preparation Method | Advantages | Disadvantages | Expected Impact on Ion Suppression |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | Least effective at removing matrix components, particularly phospholipids. | Significant ion suppression is likely.[2] |
| Liquid-Liquid Extraction (LLE) | Good removal of salts and highly polar interferences.[4] | Can be labor-intensive and may not remove all endogenous interferences. | Moderate to low ion suppression.[3][4] |
| Solid-Phase Extraction (SPE) | Highly selective and provides the cleanest extracts.[1][5] | Can be more expensive and requires method development. | Lowest ion suppression.[5][6] |
A study on asenapine demonstrated that a well-optimized LLE method can result in a minimal matrix effect, with an IS-normalized matrix factor ranging from 1.03 to 1.05.[4][7]
Chromatographic Separation
Question: How can I optimize my LC method to separate this compound from interfering matrix components?
Answer:
Chromatographic optimization is crucial for separating your analyte from co-eluting species that cause ion suppression.
Key Strategies:
-
Column Chemistry: Utilize a column with a different selectivity, such as a phenyl-hexyl or a biphenyl (B1667301) phase, in addition to standard C18 columns.
-
Mobile Phase Composition:
-
Organic Modifier: Switching between acetonitrile (B52724) and methanol can alter selectivity.
-
Additives: Use volatile mobile phase additives like formic acid or ammonium formate (B1220265) to ensure good peak shape and ionization efficiency.[1] Avoid non-volatile buffers like phosphates.[8] For this compound, a mobile phase of acetonitrile and 5.0 mM ammonium acetate with 0.1% formic acid has been shown to be effective.[4][7]
-
-
Gradient Elution: Employ a gradient elution to effectively separate early-eluting polar interferences and late-eluting non-polar interferences from this compound.
Caption: Workflow for optimizing chromatographic separation.
Mass Spectrometry Settings
Question: Can adjusting the ESI source parameters help reduce ion suppression?
Answer:
Yes, optimizing the E-source parameters can improve the ionization efficiency of this compound and reduce the impact of ion suppression.
Key Parameters to Optimize:
-
Sprayer Voltage: Use the lowest voltage that provides a stable and robust signal to avoid corona discharge.[1]
-
Gas Flow Rates (Nebulizing and Drying Gas): Optimize these to ensure efficient desolvation of the ESI droplets.
-
Source Temperature: Adjust the temperature to facilitate solvent evaporation without causing thermal degradation of the analyte.
Internal Standards
Question: Why is a stable isotope-labeled internal standard (SIL-IS) recommended?
Answer:
A SIL-IS is the gold standard for quantitative bioanalysis as it co-elutes with the analyte and experiences the same degree of ion suppression.[8] This allows for accurate correction of signal variability caused by matrix effects. For this compound, using a deuterated or ¹³C-labeled analog is highly recommended.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 8. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
Technical Support Center: Synthesis of N-Desmethyl Asenapine
Welcome to the technical support center for the synthesis of N-Desmethyl Asenapine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting strategies for improving the yield and purity of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it synthesized?
This compound is the N-demethylated metabolite of Asenapine, an atypical antipsychotic medication.[1][2] It is often synthesized as a reference standard for analytical and pharmacological studies, particularly for monitoring the metabolism of Asenapine in patients.
Q2: What are the common synthetic routes to this compound?
The primary route for synthesizing this compound is through the N-demethylation of Asenapine. Several general methods for N-demethylation of tertiary amines can be adapted for this purpose. Additionally, a synthetic route that yields this compound as an intermediate in a multi-step synthesis of Asenapine has been reported in patent literature.[3]
Q3: What are the critical parameters to control for a successful N-demethylation of Asenapine?
Key parameters include the choice of demethylating agent, reaction temperature, reaction time, and the stoichiometry of the reagents. Over-reaction or harsh conditions can lead to the formation of side products and degradation of the desired product.
Q4: How can I monitor the progress of the N-demethylation reaction?
The reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the visualization of the consumption of the starting material (Asenapine) and the formation of the product (this compound).
Q5: What are the recommended methods for the purification of this compound?
Column chromatography is a common and effective method for purifying this compound from the reaction mixture. The choice of solvent system for chromatography will depend on the specific reaction conditions and byproducts. Recrystallization can also be used as a final purification step to obtain a high-purity product.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion of Asenapine | 1. Inactive demethylating agent. 2. Insufficient reaction temperature or time. 3. Presence of moisture or other inhibitors. | 1. Use a fresh batch of the demethylating agent. 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC/HPLC. Extend the reaction time if necessary. 3. Ensure all glassware is dry and use anhydrous solvents. |
| Formation of Multiple Byproducts | 1. Over-reaction due to harsh conditions (high temperature or prolonged reaction time). 2. Non-selective demethylating agent. 3. Degradation of the starting material or product. | 1. Lower the reaction temperature and carefully monitor the reaction to stop it once the starting material is consumed. 2. Consider using a milder and more selective demethylating agent. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Difficulty in Isolating the Product | 1. Emulsion formation during aqueous work-up. 2. Product is highly soluble in the aqueous phase. 3. Product co-elutes with impurities during chromatography. | 1. Add brine (saturated NaCl solution) to break the emulsion. 2. Perform multiple extractions with an appropriate organic solvent. Adjust the pH of the aqueous layer to ensure the product is in its free base form. 3. Optimize the solvent system for column chromatography. A gradient elution might be necessary. |
| Low Yield After Purification | 1. Loss of product during extraction and purification steps. 2. Incomplete reaction. 3. Product degradation on silica (B1680970) gel during chromatography. | 1. Minimize the number of transfer steps and ensure complete extraction. 2. Optimize reaction conditions to drive the reaction to completion. 3. Deactivate the silica gel with a small amount of triethylamine (B128534) in the eluent to prevent degradation of the amine product. |
Experimental Protocols
Below is a representative experimental protocol for the N-demethylation of Asenapine to this compound. This protocol is based on general chemical principles and information from patent literature, and may require optimization for specific laboratory conditions.
Method 1: N-Demethylation using α-Chloroethyl Chloroformate (ACE-Cl)
This method involves the reaction of the tertiary amine with ACE-Cl to form a carbamate (B1207046) intermediate, which is then cleaved to yield the secondary amine.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) |
| Asenapine | C₁₇H₁₆ClNO | 285.77 |
| 1-Chloroethyl chloroformate (ACE-Cl) | C₃H₄Cl₂O₂ | 142.97 |
| 1,2-Dichloroethane (B1671644) (DCE) | C₂H₄Cl₂ | 98.96 |
| Methanol (B129727) (MeOH) | CH₄O | 32.04 |
| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 |
| Anhydrous sodium sulfate (B86663) (Na₂SO₄) | Na₂SO₄ | 142.04 |
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve Asenapine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).
-
Addition of ACE-Cl: Cool the solution to 0 °C in an ice bath. Slowly add 1-chloroethyl chloroformate (1.2 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 83 °C). Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Carbamate Cleavage: Dissolve the residue in methanol and heat to reflux for 1-2 hours to effect the cleavage of the carbamate intermediate.
-
Isolation: After cooling, remove the methanol under reduced pressure. Dissolve the residue in dichloromethane (B109758) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
Table of Reaction Parameters (for optimization):
| Parameter | Range | Recommended Starting Point |
| Molar ratio (Asenapine:ACE-Cl) | 1:1.1 to 1:1.5 | 1:1.2 |
| Solvent | DCE, Toluene, Acetonitrile | DCE |
| Temperature (°C) | 60 - 90 | Reflux in DCE (~83 °C) |
| Reaction Time (h) | 2 - 24 | Monitor by TLC/HPLC |
Visualizations
Synthetic Pathway of this compound
Caption: N-demethylation of Asenapine via a carbamate intermediate.
Troubleshooting Workflow
References
Technical Support Center: Refinement of N-Desmethyl Asenapine Purification Techniques
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification techniques for N-Desmethyl Asenapine (B1667633).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying N-Desmethyl Asenapine?
A1: The most common methods for purifying this compound, a metabolite of Asenapine, are preparative reverse-phase high-performance liquid chromatography (RP-HPLC) and recrystallization. The choice of method depends on the scale of purification, the impurity profile, and the desired final purity.
Q2: What are the typical impurities encountered during the synthesis of this compound?
A2: Besides the parent drug Asenapine, other common process-related impurities and degradation products may include Deschloro-asenapine, cis-Asenapine, and Asenapine N-oxide.[1][2] The presence and levels of these impurities can vary depending on the synthetic route and reaction conditions.
Q3: My this compound preparation has low purity. What are the initial steps to identify the problem?
A3: Initially, it is crucial to obtain a comprehensive impurity profile using a validated analytical method, such as UPLC or HPLC-MS.[1][3] This will help in identifying and quantifying the major impurities. Once the impurities are known, you can select the most appropriate purification strategy.
Q4: Can I use normal-phase chromatography for this compound purification?
A4: While reverse-phase chromatography is more commonly reported for Asenapine and its analogues, normal-phase chromatography can be an alternative. However, given that this compound is a polar, nitrogen-containing heterocyclic compound, tailing and poor resolution can be issues on silica (B1680970) gel. Careful selection of the mobile phase, often requiring the addition of a small amount of a basic modifier like triethylamine (B128534) or ammonia, is necessary to achieve good peak shapes and separation.
Q5: What are the key considerations for scaling up the purification of this compound?
A5: When scaling up, factors such as the loading capacity of the chromatographic column, solvent consumption, and the efficiency of the recrystallization process become critical. For chromatography, a larger particle size stationary phase may be needed to reduce backpressure. For recrystallization, careful optimization of solvent ratios, cooling rates, and seeding is essential to ensure consistent crystal form and purity.[4]
Troubleshooting Guides
Preparative RP-HPLC
Issue 1: Poor separation between this compound and Asenapine.
-
Possible Cause: The selectivity of the chromatographic system is insufficient.
-
Troubleshooting Steps:
-
Modify the Mobile Phase pH: The pKa of Asenapine suggests that small changes in the mobile phase pH can significantly affect the retention of both the parent drug and its N-desmethyl metabolite. Experiment with buffers in the pH range of 2-7.
-
Change the Organic Modifier: If using acetonitrile (B52724), try methanol (B129727) or a mixture of acetonitrile and methanol. This can alter the selectivity.
-
Incorporate an Ion-Pair Reagent: The addition of an ion-pair reagent like tetra-n-butyl ammonium (B1175870) hydrogen sulphate to the mobile phase can improve the separation of closely related basic compounds.[1]
-
Select a Different Stationary Phase: Consider a column with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for aromatic and heterocyclic compounds.
-
Issue 2: Peak tailing for this compound.
-
Possible Cause: Secondary interactions between the basic nitrogen of this compound and residual silanol (B1196071) groups on the silica-based stationary phase.
-
Troubleshooting Steps:
-
Use a Low-pH Mobile Phase: A mobile phase with a pH around 2-3 will ensure that the analyte is protonated and minimizes interactions with silanols.
-
Add a Basic Modifier: A small amount of a competing base, such as triethylamine (0.1-0.5%), can be added to the mobile phase to block the active silanol sites.
-
Employ a High-Purity, End-Capped Column: Use a modern, high-purity silica column that has been thoroughly end-capped to reduce the number of accessible silanol groups.
-
Issue 3: Low recovery of this compound from the column.
-
Possible Cause: Irreversible adsorption of the compound onto the stationary phase or degradation during the purification process.
-
Troubleshooting Steps:
-
Check for Column Contamination: Flush the column with a strong solvent to remove any strongly retained impurities from previous runs.
-
Assess Compound Stability: Analyze a sample of the crude material after exposure to the mobile phase conditions for the duration of the purification run to check for degradation.
-
Passivate the System: If using a new column or after prolonged storage, it may be beneficial to inject a sacrificial sample to passivate any active sites.
-
Recrystallization
Issue 1: this compound fails to crystallize.
-
Possible Cause: The compound is too soluble in the chosen solvent, or the solution is not supersaturated.
-
Troubleshooting Steps:
-
Use an Anti-Solvent: Gradually add a solvent in which this compound is poorly soluble to the solution to induce precipitation.
-
Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of the compound.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.
-
Cool the Solution: Lowering the temperature will decrease the solubility and promote crystallization.
-
Issue 2: The recrystallized product has low purity.
-
Possible Cause: Impurities are co-crystallizing with the product, or the crystals are trapping the mother liquor.
-
Troubleshooting Steps:
-
Optimize the Solvent System: Experiment with different solvent and anti-solvent combinations to find a system where the impurities remain in solution while the desired compound crystallizes.
-
Slow Cooling: Allow the solution to cool slowly to form larger, more perfect crystals, which are less likely to trap impurities.
-
Wash the Crystals: After filtration, wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Perform a Second Recrystallization: If the purity is still not satisfactory, a second recrystallization step may be necessary.
-
Issue 3: Oily product or amorphous solid is obtained instead of crystals.
-
Possible Cause: The compound is "oiling out" of the solution, which can happen if the solution is too concentrated or cooled too quickly. The presence of certain impurities can also inhibit crystallization.
-
Troubleshooting Steps:
-
Redissolve and Recrystallize: Heat the mixture to redissolve the oil, and then allow it to cool more slowly.
-
Dilute the Solution: Add more of the primary solvent before cooling to reduce the concentration.
-
Use a Different Solvent System: The solubility properties of the compound may be more favorable for crystallization in a different solvent.
-
Data Presentation
Table 1: Analytical HPLC Method Parameters for Asenapine and Related Impurities
| Parameter | Condition 1 | Condition 2 |
| Column | Inertsil C8 (250 mm x 4.6 mm, 5 µm)[5] | Acquity BEH Shield RP18 (100 mm x 2.1 mm, 1.7 µm)[1] |
| Mobile Phase A | Phosphate Buffer (pH 6.8) | 0.01M Potassium Dihydrogen Phosphate with Tetra-n-butyl ammonium hydrogen sulphate (pH 2.2)[1] |
| Mobile Phase B | Acetonitrile/Water | Water/Acetonitrile/Methanol (10:50:40 v/v/v)[1] |
| Flow Rate | 1.0 mL/min[5] | 0.2 mL/min[1] |
| Detection | UV at 220 nm[5] | UV at 228 nm[1] |
| Column Temperature | Ambient | 35 °C[1] |
Experimental Protocols
Protocol 1: Preparative RP-HPLC Purification of this compound
-
System Preparation:
-
Equilibrate a suitable preparative C18 column (e.g., 250 x 21.2 mm, 5 µm) with the mobile phase. A gradient elution is often necessary.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DMSO or mobile phase). Ensure the sample is fully dissolved and filter it through a 0.45 µm filter to remove any particulate matter.
-
-
Chromatography:
-
Inject the prepared sample onto the column.
-
Run a gradient from a low percentage of Mobile Phase B to a higher percentage over a suitable time to elute the impurities and the target compound. The exact gradient will need to be optimized based on the impurity profile.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 220 nm or 270 nm).
-
-
Fraction Collection:
-
Collect fractions corresponding to the this compound peak.
-
-
Product Isolation:
-
Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a TFA salt.
-
Protocol 2: Recrystallization of this compound
-
Solvent Selection:
-
Determine a suitable solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to screen include alcohols (ethanol, isopropanol), ketones (acetone), and esters (ethyl acetate), potentially with water or alkanes as anti-solvents.
-
-
Dissolution:
-
Place the crude this compound in a flask and add the chosen solvent.
-
Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of additional solvent if necessary to achieve full dissolution.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. If no crystals form, further cool the flask in an ice bath.
-
If crystallization does not initiate, scratch the inside of the flask or add a seed crystal.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum to a constant weight.
-
Visualizations
Caption: Preparative RP-HPLC purification workflow for this compound.
Caption: Troubleshooting decision tree for low purity after recrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC method development and validation for asenapine tablets. [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. US20140142158A1 - Stable micronised monoclinic form of asenapine maleate and its synthesis - Google Patents [patents.google.com]
- 5. scholar9.com [scholar9.com]
Validation & Comparative
A Comparative Guide to the Cross-Validation of N-Desmethyl Asenapine Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of N-desmethyl asenapine (B1667633), a primary metabolite of the atypical antipsychotic, asenapine. The selection of a robust and reliable analytical method is crucial for accurate pharmacokinetic and metabolic studies in drug development. This document details the performance characteristics and experimental protocols of two prominent methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography (UPLC).
Performance Characteristics of Analytical Methods
The following table summarizes the key quantitative performance parameters of two distinct analytical methods for N-desmethyl asenapine. This data facilitates a direct comparison of their sensitivity, accuracy, and precision.
| Performance Characteristic | Method 1: LC-MS/MS[1] | Method 2: UPLC[2] |
| Linearity Range | 0.500 - 100 ng/mL | Not explicitly stated for this compound |
| Lower Limit of Quantification (LLOQ) | 0.500 ng/mL | Not explicitly stated for this compound |
| Intra-batch Precision (% CV) | ≤ 5.8% (for Asenapine) | Not explicitly stated |
| Inter-batch Precision (% CV) | ≤ 5.8% (for Asenapine) | Not explicitly stated |
| Mean Recovery | 87.3% (for Asenapine) | Not explicitly stated |
| Matrix | Human Urine[3] | Asenapine Sublingual Tablets[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and cross-validation.
Method 1: LC-MS/MS for this compound in Human Urine[3]
This method utilizes automated online solid-phase extraction (SPE) coupled with high-performance liquid chromatography and tandem mass spectrometry (HPLC-MS/MS) for the quantification of asenapine and its major metabolites, including this compound, in human urine.
Sample Preparation: Automated online SPE is employed for sample clean-up and concentration.
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system
-
Detection: Tandem Mass Spectrometry
Mass Spectrometry Parameters: The specific precursor and product ions for this compound are monitored to ensure selectivity and sensitivity. The linearity for this compound was established in the range of 0.500-100 ng/mL.[3]
Method 2: UPLC for this compound in Pharmaceutical Formulations[2]
This stability-indicating UPLC method was developed for the determination of asenapine and its process-related impurities, including this compound, in sublingual tablets.[2]
Sample Preparation: A solution of the asenapine sublingual tablet is prepared and spiked with known impurities, including this compound.[2]
Chromatographic Conditions:
-
Instrument: Acquity UPLC system
-
Column: Acquity BEH Shield RP18 (1.7 μm, 2.1 mm × 100 mm)
-
Mobile Phase: A gradient elution of acetonitrile, methanol, and potassium dihydrogen phosphate (B84403) buffer (pH 2.2; 0.01 M) with tetra-n-butyl ammonium (B1175870) hydrogen sulphate as an ion pair.
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 228 nm
Workflow and Process Visualization
The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and the general sample analysis process.
References
- 1. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of automated SPE-HPLC-MS/MS methods for the quantification of asenapine, a new antipsychotic agent, and its two major metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Desmethyl Asenapine Levels in Diverse Patient Populations
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of N-desmethyl asenapine (B1667633) levels across various patient populations, synthesizing available experimental data. N-desmethyl asenapine is a primary, albeit inactive, metabolite of the atypical antipsychotic asenapine. Understanding its pharmacokinetic profile in different patient groups is crucial for a comprehensive assessment of asenapine's disposition and for informing clinical trial design and therapeutic drug monitoring strategies. While direct comparative studies on this compound across all patient populations are limited, this guide consolidates the existing evidence, with a particular focus on the impact of organ impairment.
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters of this compound in patient populations where data is available. The most significant alterations in this compound levels have been observed in patients with severe hepatic impairment.
| Patient Population | This compound AUC∞ (Area Under the Curve) | This compound Cmax (Maximum Concentration) | Fold Change vs. Healthy Controls (AUC∞) | Fold Change vs. Healthy Controls (Cmax) |
| Healthy Controls | Baseline | Baseline | 1x | 1x |
| Mild Hepatic Impairment (Child-Pugh A) | Unaltered | Unaltered | No significant change | No significant change |
| Moderate Hepatic Impairment (Child-Pugh B) | Unaltered | Unaltered | No significant change | No significant change |
| Severe Hepatic Impairment (Child-Pugh C) | Increased | Decreased | ~3x | ~0.33x |
| Renal Impairment (Mild to Severe) | Slightly Altered | Not specified | Minimal change | Not specified |
Data derived from a study by Peeters et al. (2011) following a single 5 mg sublingual dose of asenapine.[1][2]
Observations in Other Patient Populations
-
Geriatric Patients: Studies in elderly patients with psychosis have shown that asenapine exposure (AUC) is approximately 21-30% higher compared to younger adult patients, which may be attributed to slower drug clearance.[3] This suggests a potential for correspondingly altered levels of its metabolites, including this compound, although direct measurements are needed for confirmation.
-
Pediatric Patients: Pharmacokinetic studies in pediatric patients (ages 10-17) with schizophrenia or bipolar I disorder have indicated that asenapine exposure is generally similar to that in adults.[4] Factors such as age, body-mass index, race, and sex did not significantly impact asenapine concentrations, suggesting that this compound levels may also be comparable, though this requires direct investigation.[4]
Experimental Protocols
The data presented for patients with hepatic and renal impairment were obtained from two dedicated clinical studies. The methodologies employed are detailed below.
Study of Asenapine Pharmacokinetics in Hepatic Impairment:
-
Participants: The study enrolled subjects with normal hepatic function and individuals with mild (Child-Pugh class A), moderate (Child-Pugh class B), and severe (Child-Pugh class C) hepatic impairment.[1][2]
-
Drug Administration: A single 5 mg dose of sublingual asenapine was administered to all participants.[1][2]
-
Sample Collection: Blood samples were collected at predefined time points to determine the plasma concentrations of asenapine and its metabolites, including this compound.
-
Analytical Method: Plasma concentrations were measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental methods were used to determine pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).[1][2]
Study of Asenapine Pharmacokinetics in Renal Impairment:
-
Participants: Subjects were categorized based on their renal function: normal, mild, moderate, and severe renal impairment.[1]
-
Drug Administration: A single 5 mg sublingual dose of asenapine was administered.[1]
-
Sample Analysis: Plasma samples were analyzed to determine the concentrations of asenapine and this compound.
-
Data Analysis: The exposure to this compound was compared across the different renal function groups. The study found that exposure was only slightly altered by renal impairment.[1][2]
Visualizing Asenapine's Metabolic Pathway and Experimental Workflow
To further elucidate the processes described, the following diagrams, generated using Graphviz (DOT language), illustrate the metabolic fate of asenapine and the workflow of the clinical pharmacokinetic studies.
References
N-Desmethyl Asenapine as a Biomarker of Asenapine Exposure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-desmethyl asenapine (B1667633) as a potential biomarker for asenapine exposure, presenting supporting experimental data and methodologies. Asenapine is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[1] Effective therapeutic drug monitoring (TDM) is crucial for optimizing treatment outcomes and minimizing adverse effects. This guide evaluates the suitability of its primary metabolite, N-desmethyl asenapine, for this purpose.
Comparison of Pharmacokinetic Parameters
A key aspect of validating a metabolite as a biomarker is understanding its pharmacokinetic relationship with the parent drug. The following table summarizes the pharmacokinetic parameters of asenapine and its metabolite, this compound, following multiple dose administration in a pediatric population.
| Parameter | Asenapine (5 mg BID) | N-desmethylasenapine (from 5 mg Asenapine BID) | Asenapine (10 mg BID) | N-desmethylasenapine (from 10 mg Asenapine BID) |
| Cmax (ng/mL) | 3.48 (1.68) | 0.441 (0.245) | 4.83 (2.56) | 0.589 (0.334) |
| Tmax (hr) | 1.00 (0.50-2.00) | 4.00 (1.00-8.00) | 1.00 (0.50-4.00) | 4.00 (1.00-12.0) |
| AUC0-12 (hr*ng/mL) | 23.6 (12.3) | 3.93 (2.36) | 33.1 (19.4) | 5.10 (3.11) |
| t1/2 (hr) | 32.3 (12.5) | N/A | 16.0 (3.54) | N/A |
| Data presented as Arithmetic Mean (SD), except for Tmax which is Median (Min-Max). Data sourced from a study in a pediatric population.[2] N/A: Not available. |
Asenapine Metabolism and Biomarker Rationale
Asenapine is primarily metabolized in the liver through direct glucuronidation via UGT1A4 and oxidative metabolism, predominantly by CYP1A2.[3] This process leads to the formation of several metabolites, including this compound.[4] this compound is generally considered to be pharmacologically inactive.[4] The rationale for using this compound as a biomarker is based on the principle that its concentration in plasma should be proportional to the exposure of the parent drug, asenapine.
References
A Comparative Analysis of N-Desmethyl Asenapine and Other Asenapine Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological profiles of Asenapine (B1667633) and its primary metabolites, with a focus on N-Desmethyl Asenapine. The information presented herein is intended to support research and development efforts in the field of psychopharmacology.
Introduction to Asenapine and its Metabolism
Asenapine is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar I disorder. Its therapeutic effects are attributed to its unique receptor binding profile, exhibiting high affinity for a broad range of dopamine, serotonin, adrenergic, and histamine (B1213489) receptors.[1][2] Upon administration, Asenapine undergoes extensive metabolism, primarily through two main pathways: direct glucuronidation mediated by UGT1A4 and oxidative metabolism predominantly carried out by the cytochrome P450 isoenzyme CYP1A2.[3][4][5]
This metabolic breakdown results in the formation of several metabolites. The principal circulating metabolite is Asenapine N+-glucuronide. Other identified metabolites include N-Desmethylasenapine, N-desmethylasenapine N-carbamoyl glucuronide, and Asenapine 11-O-sulfate.[6] While the pharmacological activity of Asenapine is well-characterized, its metabolites are generally considered to be inactive.[5][7]
Comparative Pharmacological Profiles
A critical aspect of drug development is understanding the activity of metabolites to assess their potential contribution to the therapeutic effect or adverse events. This section compares the available data for Asenapine and its metabolites.
Data Presentation: Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki in nM) of Asenapine for various human receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Asenapine Ki (nM) | This compound Ki (nM) | Other Metabolites Ki (nM) |
| Dopamine Receptors | |||
| D₁ | 1.4 | Data not available | Data not available |
| D₂ | 1.3 | Data not available | Data not available |
| D₃ | 0.42 | Data not available | Data not available |
| D₄ | 1.1 | Data not available | Data not available |
| Serotonin Receptors | |||
| 5-HT₁ₐ | 2.5 | Data not available | Data not available |
| 5-HT₁ₑ | 4.0 | Data not available | Data not available |
| 5-HT₂ₐ | 0.06 | Data not available | Data not available |
| 5-HT₂ₑ | 0.03 | Data not available | Data not available |
| 5-HT₂ₒ | 0.16 | Data not available | Data not available |
| 5-HT₅ₐ | 1.6 | Data not available | Data not available |
| 5-HT₆ | 0.25 | Data not available | Data not available |
| 5-HT₇ | 0.13 | Data not available | Data not available |
| Adrenergic Receptors | |||
| α₁ | 1.2 | Data not available | Data not available |
| α₂ | 1.2 | Data not available | Data not available |
| Histamine Receptors | |||
| H₁ | 1.0 | Data not available | Data not available |
| H₂ | 6.2 | Data not available | Data not available |
| Muscarinic Receptors | |||
| M₁ | 8128 | Data not available | Data not available |
Data compiled from DrugBank and the Psychopharmacology Institute.[1]
Experimental Protocols
The receptor binding affinity data for Asenapine presented in this guide are primarily derived from in vitro radioligand binding assays. These assays are a standard method for determining the affinity of a compound for a specific receptor.
General Radioligand Binding Assay Protocol
A generalized protocol for a competitive radioligand binding assay to determine the Ki of a test compound for a target receptor is as follows:
-
Receptor Source Preparation: Cell membranes expressing the specific human receptor of interest (e.g., from CHO-K1 or HEK293 cells) are prepared and suspended in an appropriate assay buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:
-
The prepared cell membranes.
-
A fixed concentration of a radiolabeled ligand known to bind with high affinity to the target receptor (e.g., [³H]-Spiperone for D₂ receptors).
-
Varying concentrations of the unlabeled test compound (e.g., Asenapine).
-
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined duration to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This process separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove non-specific binding.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding (determined in the presence of a saturating concentration of an unlabeled competitor) from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualization of Key Signaling Pathways and Workflows
To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.
Asenapine Metabolic Pathways
Asenapine's Antagonism of D₂ Receptor Signaling
Asenapine's Antagonism of 5-HT₂ₐ Receptor Signaling
Experimental Workflow for Radioligand Binding Assay
References
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Asenapine | C17H16ClNO | CID 163091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism and excretion of asenapine in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Inter-laboratory comparison of N-Desmethyl Asenapine quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the quantification of N-Desmethyl Asenapine (B1667633), a primary metabolite of the atypical antipsychotic, Asenapine. While no formal inter-laboratory comparison studies have been publicly identified, this document synthesizes data from single-laboratory validation studies to offer an objective comparison of the performance of various analytical techniques. The information presented herein is intended to assist researchers and drug development professionals in selecting the most appropriate method for their specific analytical needs.
Comparison of Analytical Method Performance
The following tables summarize the performance characteristics of different analytical methods for the quantification of N-Desmethyl Asenapine in various matrices, including human plasma, urine, and pharmaceutical tablet formulations. The data has been compiled from published validation studies.
Table 1: Performance of HPLC and UPLC Methods for this compound Quantification in Asenapine Tablets
| Parameter | HPLC Method 1 | UPLC Method 1 |
| Matrix | Asenapine Tablets | Asenapine Sublingual Tablets |
| Linearity Range | Information not available | LOQ to 150% of target concentration |
| Limit of Quantitation (LOQ) | Information not available | Not explicitly stated for this compound alone |
| Precision (%RSD) | < 10% for impurities | Information not available |
| Accuracy (% Recovery) | 90% to 110% | Information not available |
| Reference | Reddy M, et al. | Singh, et al. |
Table 2: Performance of LC-MS/MS Methods for this compound Quantification in Biological Fluids
| Parameter | LC-MS/MS Method 1 | LC-MS/MS Method 2 |
| Matrix | Human Plasma | Human Urine |
| Linearity Range | 0.050–20.0 ng/mL | 0.500-100 ng/mL |
| Limit of Quantitation (LOQ) | 0.050 ng/mL | 0.500 ng/mL |
| Precision (%CV) | ≤ 5.8% | Information not available |
| Accuracy (% Mean Relative Recovery) | 87.3% | Information not available |
| Reference | Patel, et al.[1][2] | de Boer, et al.[3] |
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques cited in this guide.
High-Performance Liquid Chromatography (HPLC) for Asenapine Tablets
This method is designed for the quantification of impurities, including this compound, in Asenapine tablets.
-
Instrumentation: A reverse-phase high-performance liquid chromatography (RP-HPLC) system with UV detection.
-
Column: Inertsil C8 column.
-
Mobile Phase: A mixture of phosphate (B84403) buffer, water, and acetonitrile.
-
Flow Rate: 1.0 ml/min.
-
Detection Wavelength: 220 nm.
-
Method Validation: The method was validated in accordance with ICH guidelines, assessing parameters such as linearity, specificity, limit of detection (LOD), limit of quantitation (LOQ), precision, accuracy, ruggedness, and solution stability.[4]
Ultra-Performance Liquid Chromatography (UPLC) for Asenapine Sublingual Tablets
This stability-indicating UPLC method is used for the determination of degradation products and process-related impurities of asenapine maleate, including this compound.
-
Instrumentation: A UPLC system with UV detection.
-
Column: Acquity BEH Shield RP18 column (1.7 μm, 2.1 mm×100 mm).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile, methanol, and potassium dihydrogen phosphate buffer with tetra-n-butyl ammonium (B1175870) hydrogen sulphate as an ion pair (pH 2.2; 0.01 M).
-
Flow Rate: 0.2 ml/min.
-
Column Temperature: 35 ºC.
-
Detection Wavelength: 228 nm.
-
Method Validation: The method was validated according to ICH guidelines for specificity, precision, accuracy, LOD/LOQ, ruggedness, linearity, and robustness.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Human Plasma
This highly selective and sensitive method is for the determination of asenapine and its inactive metabolites, including this compound, in human plasma.[1][2]
-
Instrumentation: A liquid chromatography system coupled with a triple quadrupole mass spectrometer.
-
Sample Preparation: A simple and precise liquid-liquid extraction (LLE) procedure using methyl tert-butyl ether is employed to extract the analytes from 300 µL of human plasma.
-
Chromatographic Separation: Baseline separation is achieved on a Chromolith Performance RP8e (100 mm × 4.6 mm) column using an isocratic mobile phase of acetonitrile-5.0 mM ammonium acetate-10% formic acid (90:10:0.1, v/v/v) within 4.5 minutes.
-
Detection: Quantification is performed using a triple quadrupole mass spectrometer with electrospray ionization in the positive mode. The protonated precursor to product ion transitions are monitored.
-
Method Validation: The method was successfully applied to a bioequivalence study of 10 mg asenapine sublingual tablets in healthy subjects.[1][2]
Visualizations
Asenapine Metabolism Pathway
Asenapine undergoes extensive metabolism in the liver, primarily through two main pathways: direct glucuronidation and oxidative metabolism. The oxidative metabolism, which leads to the formation of this compound, is predominantly catalyzed by the cytochrome P450 isoenzyme CYP1A2.[6][7]
Caption: Major metabolic pathways of Asenapine.
General Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates a typical workflow for the quantification of this compound in a biological matrix using LC-MS/MS.
Caption: A typical LC-MS/MS workflow for bioanalysis.
References
- 1. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of automated SPE-HPLC-MS/MS methods for the quantification of asenapine, a new antipsychotic agent, and its two major metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC method development and validation for asenapine tablets. [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. go.drugbank.com [go.drugbank.com]
N-Desmethyl Asenapine to Asenapine Plasma Concentration Ratios: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the plasma concentration ratios of N-desmethyl asenapine (B1667633), the primary metabolite of the atypical antipsychotic asenapine, to the parent drug. The data presented is compiled from pharmacokinetic studies in human subjects, offering valuable insights for researchers in drug metabolism, pharmacokinetics, and clinical pharmacology.
Quantitative Analysis of Plasma Concentrations
The following table summarizes the pharmacokinetic parameters of asenapine and its metabolite, N-desmethyl asenapine, in human plasma, as reported in a key clinical study. These values are crucial for understanding the extent of metabolism and the relative exposure of the parent drug versus its metabolite.
| Parameter | Asenapine (5 mg BID) | N-desmethylasenapine (5 mg BID) | Ratio (Metabolite/Parent) | Asenapine (10 mg BID) | N-desmethylasenapine (10 mg BID) | Ratio (Metabolite/Parent) |
| Cmax (ng/mL) | 2.5 ± 1.2 | 1.6 ± 0.8 | 0.64 | 2.2 ± 1.1 | 3.85 ± 2.1 | 1.75 |
| AUC0–12 (ng·h/mL) | 13.0 ± 6.5 | 8.3 ± 4.6 | 0.64 | 11.4 ± 5.9 | 20.0 ± 11.0 | 1.75 |
| Tmax (h) | 0.71 - 1.5 | 8.0 - 12.0 | - | 0.71 - 1.5 | 8.0 - 12.0 | - |
| t½ (h) | 16 - 32 | ~24 | - | 16 - 32 | ~24 | - |
Data derived from a pharmacokinetic study in a pediatric population. BID: bis in die (twice daily). Cmax: Maximum plasma concentration. AUC0–12: Area under the plasma concentration-time curve from 0 to 12 hours. Tmax: Time to reach maximum plasma concentration. t½: Terminal half-life.[1]
The data indicates that at a lower dose of asenapine (5 mg BID), the plasma exposure to the N-desmethyl metabolite is approximately 64% of the parent drug. Interestingly, at a higher dose (10 mg BID), the ratio of this compound to asenapine exposure increases to 1.75, suggesting a potential for non-linear pharmacokinetics or saturation of other metabolic pathways at higher doses.[1] This higher ratio at the 10 mg dose might also suggest significant first-pass metabolism with oral administration.[1]
Experimental Protocols
The determination of asenapine and this compound concentrations in human plasma is typically performed using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[2][3][4]
Sample Preparation: Liquid-Liquid Extraction (LLE)[5]
-
300 µL of human plasma is transferred to a microcentrifuge tube.
-
An internal standard (e.g., asenapine-¹³C-d₃) is added.[5]
-
The sample is briefly vortexed.
-
500 µL of 5.0 mM ammonium (B1175870) acetate (B1210297) buffer (pH adjusted to 9.0 with ammonia) is added, and the sample is vortexed again.[5]
-
Liquid-liquid extraction is performed by adding 3.0 mL of methyl tert-butyl ether (MTBE).[5]
-
The sample is centrifuged for 5 minutes at approximately 1800 x g.[5]
-
The aqueous (lower) layer is frozen using a dry ice bath, and the organic (upper) layer is transferred to a clean tube.
-
The organic solvent is evaporated to dryness at 40°C under a gentle stream of nitrogen.[5]
-
The dried residue is reconstituted in 500 µL of the mobile phase.[5]
-
The reconstituted sample is then transferred to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis[2][6]
-
Chromatographic Separation: A C18 or similar reversed-phase column is typically used for separation.[2][6] The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).[2][6]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the positive ion mode with multiple reaction monitoring (MRM) is used for quantification.[2][6] The precursor to product ion transitions for asenapine and this compound are monitored for selective and sensitive detection.
The lower limit of quantification for asenapine is typically around 0.025 ng/mL, and for this compound, it is around 0.050 ng/mL.[1]
Metabolic Pathway and Experimental Workflow
The primary metabolic pathways for asenapine are direct glucuronidation by UGT1A4 and oxidative metabolism, predominantly by CYP1A2, which leads to the formation of this compound.[7][8][9][10][11]
Caption: Metabolic pathway of asenapine.
The following diagram illustrates a typical experimental workflow for the quantification of asenapine and its metabolites in plasma.
References
- 1. dovepress.com [dovepress.com]
- 2. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Development of a simultaneous LC–MS/MS analytical method for plasma: 16 antipsychotics approved in Japan and 4 drug metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 8. thepharmstudent.com [thepharmstudent.com]
- 9. Asenapine, a new sublingual atypical antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Review of the safety, efficacy, and side effect profile of asenapine in the treatment of bipolar 1 disorder - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of N-Desmethyl Asenapine formation by different CYP isozymes
For researchers, scientists, and drug development professionals, understanding the metabolic pathways of therapeutic compounds is critical for predicting drug-drug interactions and ensuring patient safety. This guide provides a comparative analysis of the formation of N-desmethyl asenapine (B1667633), a primary metabolite of the atypical antipsychotic asenapine, by different cytochrome P450 (CYP) isozymes.
Asenapine undergoes extensive metabolism in the body, with N-demethylation being one of the major routes of biotransformation. This process is primarily mediated by the cytochrome P450 superfamily of enzymes. Extensive in vitro studies utilizing human liver microsomes and recombinant human CYP enzymes (Supersomes) have identified the key isozymes involved in this metabolic pathway.
Relative Contribution of CYP Isozymes to N-Desmethyl Asenapine Formation
Based on available in vitro metabolism data, the relative contributions of the key CYP isozymes to the N-demethylation of asenapine are summarized below.
| CYP Isozyme | Relative Contribution | Supporting Evidence |
| CYP1A2 | Primary | Consistently identified as the main enzyme responsible for the N-demethylation of asenapine in human liver microsomes and recombinant enzyme systems.[1][2] |
| CYP3A4 | Minor | Studies indicate a small contribution to the formation of this compound.[1][2] |
| CYP2D6 | Minor | A minor role in the N-demethylation of asenapine has been observed.[1][2] |
It is important to note that asenapine is also metabolized through other pathways, notably direct glucuronidation primarily mediated by UGT1A4.
Experimental Protocols
The determination of the contribution of different CYP isozymes to the metabolism of a drug candidate like asenapine typically involves a series of in vitro experiments. The following are detailed methodologies representative of those used in the cited research.
Incubation with Human Liver Microsomes (HLMs)
This experiment provides an initial assessment of the overall hepatic metabolism and can help identify the major metabolites.
-
Test System: Pooled human liver microsomes from multiple donors to average out inter-individual variability.
-
Substrate: Asenapine at various concentrations (e.g., 1-100 µM).
-
Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to support CYP activity.
-
Incubation: Microsomes, substrate, and buffer are pre-incubated at 37°C. The reaction is initiated by adding the NADPH regenerating system. The incubation is carried out for a specific time (e.g., 30-60 minutes) and terminated by adding a quenching solvent like acetonitrile (B52724) or methanol.
-
Analysis: The formation of this compound is quantified using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Reaction Phenotyping with Recombinant Human CYP Isozymes (e.g., Supersomes™)
This experiment identifies the specific CYP isozymes responsible for a particular metabolic reaction.
-
Test System: A panel of recombinant human CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) expressed in a system like baculovirus-infected insect cells (Supersomes™).
-
Substrate: Asenapine at a fixed concentration.
-
Cofactor: NADPH regenerating system.
-
Incubation: Each recombinant CYP isozyme is incubated separately with asenapine and the cofactor system under conditions similar to the HLM experiment.
-
Analysis: The rate of this compound formation is measured for each isozyme to determine which enzymes are capable of catalyzing the reaction.
Chemical Inhibition Studies in HLMs
This method uses known selective inhibitors of specific CYP isozymes to assess their contribution to the metabolism in a more complex system like HLMs.
-
Test System: Pooled human liver microsomes.
-
Inhibitors: A panel of selective chemical inhibitors for major CYP isozymes (e.g., furafylline (B147604) for CYP1A2, ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6).
-
Procedure: HLMs are pre-incubated with each inhibitor before the addition of asenapine. The reaction is then initiated with the NADPH regenerating system.
-
Analysis: The formation of this compound in the presence of each inhibitor is compared to a control incubation without any inhibitor. A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isozyme.
Visualizing the Metabolic Pathway and Experimental Workflow
To further clarify the metabolic process and the experimental approach, the following diagrams are provided.
Caption: Metabolic pathways of asenapine.
Caption: Experimental workflow for CYP reaction phenotyping.
References
A Comparative Guide to Stability-Indicating Methods for N-Desmethyl Asenapine Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methods suitable for the validation of a stability-indicating assay for N-Desmethyl Asenapine (B1667633), a known metabolite and process-related impurity of the atypical antipsychotic, Asenapine. The following sections detail experimental protocols and present key validation parameters from various studies, offering a comprehensive resource for developing and validating robust analytical procedures.
Comparative Analysis of Chromatographic Conditions
A critical aspect of a stability-indicating method is its ability to resolve the main analyte from its degradation products and related substances. The following table summarizes different liquid chromatography methods that have been successfully employed for the separation of Asenapine and its related compounds, including N-Desmethyl Asenapine.
| Parameter | Method 1 (UPLC) | Method 2 (HPLC) | Method 3 (LC-MS/MS) |
| Column | Acquity BEH Shield RP18 (100 mm x 2.1 mm, 1.7 µm)[1] | Inertsil C8[2] | Chromolith Performance RP8e (100 mm × 4.6 mm)[3][4] |
| Mobile Phase | Gradient elution with Acetonitrile, methanol, and potassium dihydrogen phosphate (B84403) buffer with tetra-n-butyl ammonium (B1175870) hydrogen sulphate (pH 2.2)[1] | Phosphate buffer, water, and acetonitrile[2] | Acetonitrile-5.0 mM ammonium acetate-10% formic acid (90:10:0.1, v/v/v)[3][4] |
| Flow Rate | 0.2 mL/min[1] | 1.0 mL/min[2] | Not Specified |
| Detection | UV at 228 nm[1] | UV at 220 nm[2] | Triple quadrupole mass spectrometer (positive ESI)[3][4] |
| Focus | Determination of process-related impurities and degradation products of Asenapine maleate (B1232345) in sublingual tablets.[1] | Quantification of impurities in Asenapine tablets, including this compound.[2] | Determination of Asenapine and its inactive metabolites (including this compound) in human plasma.[3][4] |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[5] These studies involve subjecting the analyte to various stress conditions to produce degradation products.
Objective: To generate potential degradation products of this compound and ensure the analytical method can separate them from the parent compound.
Typical Stress Conditions:
-
Acid Hydrolysis: Treat the sample with an acid solution (e.g., 2N HCl) and heat (e.g., 70°C for 24 hours).[6]
-
Base Hydrolysis: Treat the sample with a base solution (e.g., 2N NaOH) and heat (e.g., 70°C for 24 hours).[6]
-
Oxidative Degradation: Expose the sample to an oxidizing agent (e.g., hydrogen peroxide).
-
Thermal Degradation: Expose the sample to dry heat.
-
Photolytic Degradation: Expose the sample to UV light.
One study on Asenapine maleate showed stability under acid and base hydrolysis (2N HCl and 2N NaOH at 70°C for 24 hours), water hydrolysis, humidity, and photolytic conditions.[6] Another study on Asenapine subjected it to acid and alkali hydrolysis, chemical oxidation, sunlight, and dry heat degradation, showing that the degradation product peaks were well resolved from the pure drug peak.[7] A recent investigation characterized five distinct degradation products of Asenapine under various stress conditions using LC-MS/MS.[8]
Method Validation Workflow
The validation of a stability-indicating method should be performed according to the International Council for Harmonisation (ICH) guidelines.[9] The following diagram illustrates a typical workflow for method validation.
Caption: Workflow for Stability-Indicating Method Validation.
Summary of Validation Parameters
The following table summarizes key validation parameters for a stability-indicating method for this compound, based on data from related studies on Asenapine and its impurities.
| Validation Parameter | Method 1 (UPLC) | Method 2 (HPLC) | Method 3 (LC-MS/MS for Asenapine) |
| Specificity | The method was able to separate Asenapine from its process-related impurities, including this compound, and degradation products.[1] | The method demonstrated specificity with no interference from excipients or degradation products.[10] | Baseline separation of Asenapine from its inactive metabolites was achieved.[3][4] |
| Linearity | Not explicitly stated for this compound. | Not explicitly stated for this compound. | Linear concentration range for Asenapine was 0.050–20.0 ng/mL.[3][4] |
| Limit of Detection (LOD) | Determined by identifying the concentration where the peak was visible.[1] | Not specified. | 0.0025 ng/mL for Asenapine.[3][4] |
| Limit of Quantitation (LOQ) | Determined by identifying the concentration with desired accuracy and precision.[1] | Not specified. | 0.050 ng/mL for Asenapine.[3][4] |
| Accuracy | Recovery rates for impurities ranged from 90% to 110%.[2] | Not specified. | Mean relative recovery for Asenapine was 87.3%.[3][4] |
| Precision | %RSD for impurities was consistently below 10%.[2] | Not specified. | Intra-batch and inter-batch precision (%CV) for Asenapine was ≤ 5.8%.[3][4] |
| Robustness | Evaluated through variations in flow rate, column temperature, and buffer pH with no significant effect on results.[2] | Not specified. | Not specified. |
Conclusion
While a dedicated, fully validated stability-indicating method specifically for this compound is not extensively published, the existing literature on Asenapine and its impurities provides a strong foundation for developing such a method. The UPLC method[1] and the HPLC method[2] demonstrate the capability to separate this compound from its parent compound and other related substances. For quantitative analysis, especially at low levels in biological matrices, an LC-MS/MS approach, similar to the one described for Asenapine, would be highly suitable.[3][4]
Researchers developing a stability-indicating method for this compound should conduct comprehensive forced degradation studies and validate the method according to ICH guidelines, paying close attention to specificity, linearity, accuracy, precision, and robustness to ensure reliable and accurate quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC method development and validation for asenapine tablets. [wisdomlib.org]
- 3. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biopharminternational.com [biopharminternational.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. informaticsjournals.co.in [informaticsjournals.co.in]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
Comparative study of N-Desmethyl Asenapine in preclinical species
A detailed examination of the pharmacokinetic and pharmacodynamic properties of N-desmethyl asenapine (B1667633), a primary metabolite of the atypical antipsychotic asenapine, reveals a distinct profile compared to its parent compound across various preclinical species. This guide synthesizes available data to offer a comparative perspective for researchers, scientists, and drug development professionals.
N-desmethyl asenapine is one of the main metabolites of asenapine, formed through demethylation primarily mediated by the cytochrome P450 enzyme CYP1A2.[1][2] While asenapine itself is the primary active moiety, understanding the preclinical characteristics of its metabolites is crucial for a comprehensive safety and efficacy assessment.
Data Presentation: Quantitative Comparison
To facilitate a clear comparison, the following tables summarize the available quantitative data for this compound and its parent compound, asenapine. It is important to note that comprehensive preclinical pharmacokinetic data for this compound is not extensively published.
Table 1: Comparative Pharmacokinetic Parameters of Asenapine in Preclinical Species
| Species | Route of Administration | Dose | Asenapine T½ (h) | Asenapine Cmax | Asenapine AUC | Reference |
| Rat | Oral | Not Specified | 32.74 ± 7.51 | Not Specified | Not Specified | [3] |
| Dog | Oral | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
Note: Specific Cmax and AUC values for asenapine and detailed pharmacokinetic parameters for this compound in these studies were not available in the public domain.
Table 2: Comparative Receptor Binding Affinities (Ki, nM) of Asenapine
| Receptor | Asenapine | This compound |
| Serotonin Receptors | Lower affinity than asenapine | |
| 5-HT1A | 2.5 | Data not available |
| 5-HT2A | 0.06 | Data not available |
| 5-HT2C | 0.03 | Data not available |
| 5-HT6 | 0.25 | Data not available |
| 5-HT7 | 0.13 | Data not available |
| Dopamine Receptors | Lower affinity than asenapine | |
| D1 | 1.4 | Data not available |
| D2 | 1.3 | Data not available |
| D3 | 0.42 | Data not available |
| D4 | 1.1 | Data not available |
| Adrenergic Receptors | Lower affinity than asenapine | |
| α1 | 1.2 | Data not available |
| α2 | 1.2 | Data not available |
| Histamine Receptors | Lower affinity than asenapine | |
| H1 | 1.0 | Data not available |
Note: While it is stated that this compound has lower receptor affinities, specific Ki values are not publicly available.
Experimental Protocols
Detailed experimental protocols for the generation of the above data are not fully available in the public literature. However, based on standard practices in preclinical drug development, the following methodologies are typically employed.
In Vitro Receptor Binding Assays
These assays are fundamental in determining the affinity of a compound for various receptors. A generalized protocol involves:
-
Receptor Preparation: Membranes from cells or tissues expressing the target receptor are isolated.
-
Radioligand Binding: A specific radiolabeled ligand with known high affinity for the receptor is incubated with the receptor preparation.
-
Competitive Binding: Increasing concentrations of the test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.
-
Separation and Detection: The bound and free radioligand are separated, and the amount of bound radioactivity is measured.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Animal Pharmacokinetic Studies
These studies are designed to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism. A typical protocol includes:
-
Animal Models: Studies are conducted in various preclinical species, commonly rats, dogs, and monkeys.
-
Drug Administration: The test compound is administered via a specific route (e.g., oral, intravenous).
-
Sample Collection: Blood samples are collected at predetermined time points after administration.
-
Bioanalysis: The concentration of the parent drug and its metabolites in plasma or serum is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t½), using non-compartmental analysis.[1]
Mandatory Visualization
To illustrate the key processes involved in the evaluation of this compound, the following diagrams are provided.
References
A Comparative Guide to the Identification of N-Desmethyl Asenapine Using a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for confirming the identity of N-Desmethyl Asenapine, a principal metabolite of the atypical antipsychotic drug Asenapine. By leveraging a certified reference standard, researchers can ensure the unequivocal identification and purity assessment of their test samples. This document outlines detailed experimental protocols and presents supporting data for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
This compound is a pharmacologically relevant metabolite of Asenapine, an antagonist of serotonin, dopamine, adrenoceptors, and histamine (B1213489) receptors.[1] Accurate identification and quantification of this metabolite are critical in pharmacokinetic, pharmacodynamic, and toxicology studies. The use of a highly characterized reference standard is the cornerstone of regulatory compliance and ensures the validity of analytical data. This guide compares the performance of key analytical techniques in distinguishing this compound from its parent compound and other related substances.
Experimental Workflow for Identity Confirmation
The fundamental workflow for confirming the identity of a test sample of this compound involves a side-by-side comparison with a certified reference standard under identical analytical conditions. The process ensures that the physicochemical properties of the test sample align with those of the established standard.
Caption: Experimental workflow for identity confirmation.
Data Presentation and Comparison
The following tables summarize the expected quantitative data from the comparative analysis of a test sample of this compound against its reference standard.
Table 1: HPLC Analysis Data
| Analyte | Retention Time (minutes) - Method 1 | Retention Time (minutes) - Method 2 |
| This compound (Reference) | 2.97 | 2.82 |
| This compound (Test Sample) | 2.97 | 2.82 |
| Asenapine | 10.02 | 3.63 |
Table 2: LC-MS/MS Analysis Data
| Analyte | Parent Ion (m/z) [M+H]⁺ | Product Ion (m/z) |
| This compound (Reference) | 272.1 | 166.0 |
| This compound (Test Sample) | 272.1 | 166.0 |
| Asenapine | 286.1 | 166.0 |
Table 3: NMR Spectroscopy Data (Predicted)
| Nucleus | Predicted Chemical Shift (ppm) - this compound |
| ¹H NMR | Aromatic Protons: 6.8 - 7.5 ppmAliphatic Protons: 2.5 - 4.5 ppm |
| ¹³C NMR | Aromatic Carbons: 110 - 160 ppmAliphatic Carbons: 40 - 70 ppm |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on validated methods for the analysis of Asenapine and its metabolites.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of this compound and for confirming its retention time relative to a reference standard.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Accucore C8, 2.6 µm, 150 mm x 3.0 mm.
-
Mobile Phase:
-
Buffer: 3.48 g of dipotassium (B57713) hydrogen orthophosphate in 1000 mL of water, add 0.5 mL of triethylamine, and adjust pH to 6.7 with orthophosphoric acid.
-
Mobile Phase A: Buffer
-
Mobile Phase B: Acetonitrile/water (90:10 v/v)
-
-
Isocratic Elution: 40% Mobile Phase B.
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 40°C.
-
UV Detection Wavelength: 220 nm.
-
Injection Volume: 2.5 µL.
-
Procedure:
-
Prepare the mobile phase and degas thoroughly.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare solutions of the this compound reference standard and the test sample in the mobile phase at a concentration of approximately 0.1 mg/mL.
-
Inject the reference standard solution and record the chromatogram and retention time.
-
Inject the test sample solution and record the chromatogram and retention time.
-
Compare the retention time of the major peak in the test sample chromatogram with that of the reference standard. A co-injection of the sample and standard is recommended to confirm peak purity and identity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high selectivity and sensitivity for the confirmation of the molecular weight and fragmentation pattern of this compound.
-
Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled to an HPLC system.
-
Column: Chromolith Performance RP8e, 100 mm x 4.6 mm.
-
Mobile Phase: Acetonitrile, 5.0 mM ammonium (B1175870) acetate, and 10% formic acid (90:10:0.1, v/v/v), pH approximately 5.5.
-
Flow Rate: 0.9 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5.0 µL.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: m/z 272.1 → 166.0.
-
MRM Transition for Asenapine (for comparison): m/z 286.1 → 166.0.
-
-
Procedure:
-
Prepare solutions of the this compound reference standard and the test sample in the mobile phase at a concentration of approximately 1 µg/mL.
-
Tune the mass spectrometer for the parent and product ions of this compound using the reference standard solution.
-
Inject the reference standard and confirm the retention time and the MRM transition.
-
Inject the test sample and compare the retention time and the observed MRM transition with the reference standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the definitive structural elucidation of molecules.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
2D NMR experiments (e.g., COSY, HSQC, HMBC) for full structural assignment.
-
-
Procedure:
-
Accurately weigh and dissolve the this compound reference standard and the test sample in the chosen deuterated solvent.
-
Acquire the ¹H and ¹³C NMR spectra for both the reference standard and the test sample under identical experimental conditions.
-
Process the spectra (Fourier transformation, phase correction, and baseline correction).
-
Compare the chemical shifts, signal multiplicities, and coupling constants of all signals in the spectra of the test sample with those of the reference standard. The spectra should be superimposable for identity to be confirmed.
-
Conclusion
The identity of a test sample of this compound can be unequivocally confirmed by comparing its analytical data with that of a certified reference standard. HPLC provides a reliable method for comparing retention times, while LC-MS/MS offers high sensitivity and specificity for confirming molecular weight and fragmentation patterns. For absolute structural confirmation, NMR spectroscopy is the gold standard. By employing these methods in a systematic workflow, researchers can ensure the accuracy and reliability of their findings in drug development and related scientific disciplines.
References
Evaluating the Linearity of Analytical Methods for N-Desmethyl Asenapine Quantification
This guide provides a comparative overview of the linearity of various analytical methods for the quantification of N-Desmethyl Asenapine (B1667633) (DMA), a primary metabolite of the atypical antipsychotic drug Asenapine. The linearity of an analytical method is a critical parameter that demonstrates its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. This guide is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring of Asenapine and its metabolites.
Comparative Analysis of Linearity in Analytical Methods
The following tables summarize the linearity and other key validation parameters of different analytical methods reported for the quantification of N-Desmethyl Asenapine. The primary techniques employed are Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography (UPLC), which are widely recognized for their high sensitivity and selectivity.[1]
| Method | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| SPE-HPLC-MS/MS | Human Urine | 0.500 - 100 | Not explicitly stated, but method was validated | Not explicitly stated | [2][3] |
| LC-MS/MS | Human Plasma | 0.050 - 20.0 | ≥ 0.9996 | 0.050 | [4] |
| UPLC | Bulk Drug | LOQ - 150% of max | > 0.99 | Not explicitly stated, but precision at LOQ was determined | [5] |
| Method | Intra-batch Precision (%CV) | Inter-batch Precision (%CV) | Intra-batch Accuracy (%) | Inter-batch Accuracy (%) | Mean Extraction Recovery (%) | Reference |
| SPE-HPLC-MS/MS | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [2][3] |
| LC-MS/MS | ≤ 2.8 | ≤ 5.8 | 94.1 - 99.5 | 91.2 - 97.0 | 85.2 - 89.4 (for Asenapine) | [4][6] |
| UPLC | < 2.0 (Repeatability) | < 2.0 (Intermediate Precision) | Bias at 100% level was less than 5% | Not Reported | Not Applicable | [5] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
SPE-HPLC-MS/MS Method for Quantification in Human Urine[2][3]
-
Sample Preparation: Online Solid-Phase Extraction (SPE) was utilized for sample clean-up and concentration.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) was used for the separation of this compound from other components in the urine matrix.
-
Detection: Tandem Mass Spectrometry (MS/MS) was employed for the detection and quantification of the analyte.
-
Linearity Assessment: The linearity was established by analyzing a series of calibration standards in human urine over the concentration range of 0.500-100 ng/mL.
LC-MS/MS Method for Quantification in Human Plasma[4]
-
Sample Preparation: A liquid-liquid extraction (LLE) procedure was performed using 300 µL of human plasma. Methyl tert-butyl ether was used as the extraction solvent.
-
Chromatography: Separation was achieved on a Chromolith Performance RP8e (100 mm × 4.6 mm) column. The mobile phase consisted of acetonitrile-5.0 mM ammonium (B1175870) acetate-10% formic acid (90:10:0.1, v/v/v).
-
Detection: A triple quadrupole mass spectrometer with electrospray ionization (ESI) in the positive mode was used for quantification.
-
Linearity Assessment: The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The linearity was evaluated over the range of 0.050–20.0 ng/mL. The acceptance criterion for the correlation coefficient (r²) was ≥ 0.99.
UPLC Method for Quantification in Bulk Drug[5]
-
Sample Preparation: Solutions of the bulk drug were prepared in a suitable diluent.
-
Chromatography: An Acquity BEH Shield RP18 column (1.7 μm, 2.1 mm × 100 mm) was used for separation. The mobile phase consisted of a gradient elution with acetonitrile, methanol, and potassium dihydrogen phosphate (B84403) buffer with tetra-n-butyl ammonium hydrogen sulphate as an ion pair agent (pH 2.2; 0.01 M).
-
Detection: UV detection was performed at 228 nm.
-
Linearity Assessment: Linearity was assessed by preparing and analyzing a series of solutions at concentrations ranging from the Limit of Quantification (LOQ) to 150% of the maximum allowed limit. The correlation coefficient was calculated from the plot of peak area versus concentration.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the linearity of an analytical method for this compound.
Caption: Workflow for Linearity Assessment of this compound Analytical Methods.
References
- 1. Determination of Asenapine Maleate in Pharmaceutical and Biological Matrices: A Critical Review of Analytical Techniques over the Past Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of automated SPE-HPLC-MS/MS methods for the quantification of asenapine, a new antipsychotic agent, and its two major metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. search.library.nyu.edu [search.library.nyu.edu]
- 4. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Comparison of different extraction techniques for N-Desmethyl Asenapine
A Comparative Guide to Extraction Techniques for N-Desmethyl Asenapine (B1667633)
N-Desmethyl Asenapine is the primary active metabolite of Asenapine, an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[1][2] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and metabolic studies. The choice of extraction technique significantly impacts the efficiency, sensitivity, and accuracy of subsequent analytical methods. This guide provides a comparative overview of various extraction techniques for this compound, supported by available experimental data and detailed methodologies.
Comparison of Key Extraction Techniques
The two most prominently documented methods for the extraction of this compound and its parent compound from biological matrices are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Other potential but less specifically documented methods for this analyte include Solid-Phase Microextraction (SPME) and Supercritical Fluid Extraction (SFE).
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning of the analyte between two immiscible liquid phases based on its relative solubility. | Adsorption of the analyte from a liquid sample onto a solid sorbent, followed by elution with a suitable solvent.[3] |
| Sample Throughput | Generally lower, can be labor-intensive for large numbers of samples. | Higher, especially with automated systems.[4] |
| Selectivity | Can be lower, prone to co-extraction of interfering substances. | Higher, due to the specific interactions between the analyte and the sorbent material.[3] |
| Solvent Consumption | Typically higher. | Generally lower, contributing to greener analytical practices.[3] |
| Automation Potential | Limited, though some automated systems exist. | High, with many commercially available automated SPE workstations.[4] |
| Recovery | Variable, reported up to 87.3% for Asenapine under optimized conditions.[5] | Generally high and reproducible. |
| Matrix Effect | Can be significant.[5] | Often reduced due to cleaner extracts. |
| Cost per Sample | Lower in terms of consumables, but can be higher in terms of labor and solvent disposal. | Higher initial cost for cartridges and equipment, but can be more cost-effective for high-throughput applications. |
Experimental Protocols
Liquid-Liquid Extraction (LLE)
This protocol is based on a method developed for the extraction of Asenapine from human plasma, which is also applicable for its metabolite, this compound.[5]
Objective: To extract this compound from a plasma sample.
Materials:
-
Human plasma sample
-
Methyl tert-butyl ether (MTBE)[5]
-
Ammonia (B1221849) solution (for pH adjustment)
-
Internal standard (e.g., Asenapine-d3)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase for LC-MS/MS analysis)
Procedure:
-
Pipette 300 µL of human plasma into a clean microcentrifuge tube.
-
Add the internal standard solution.
-
Adjust the pH of the plasma sample to approximately 9.0 using a mild alkaline solution like ammonia to ensure this compound is in its unionized state.[5]
-
Add 1 mL of MTBE to the tube.
-
Vortex the mixture for 5-10 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a suitable volume of reconstitution solvent.
-
The sample is now ready for analysis by an appropriate analytical instrument, such as LC-MS/MS.
Solid-Phase Extraction (SPE)
This protocol outlines a general procedure for the extraction of this compound from a biological matrix like urine, based on automated SPE-HPLC-MS/MS methods.[4]
Objective: To extract this compound from a urine sample using an automated SPE system.
Materials:
-
Urine sample
-
SPE cartridge (e.g., a mixed-mode or ion-exchange sorbent)[3]
-
Methanol (B129727) (for conditioning and elution)
-
2% Formic acid (for sample pre-treatment)[3]
-
5% Ammonia solution in methanol (for elution)[3]
-
Automated SPE system coupled to an HPLC-MS/MS
Procedure:
-
Sample Pre-treatment: Dilute the urine sample with 2% formic acid.[3]
-
SPE Cartridge Conditioning:
-
Wash the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of deionized water.
-
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove hydrophilic impurities.
-
Wash the cartridge with a mixture of water and methanol (1:1) to remove less polar interferences.[3]
-
-
Elution: Elute the retained this compound from the cartridge with a 5% ammonia solution in methanol.[3]
-
Analysis: The eluate is directly introduced into the HPLC-MS/MS system for quantification. The linearity for this compound in human urine has been established in the range of 0.500-100 ng/mL using such a method.[4]
Alternative Extraction Techniques
While LLE and SPE are well-established, other techniques offer potential advantages for the extraction of this compound.
| Technique | Principle | Potential Advantages |
| Solid-Phase Microextraction (SPME) | A fiber coated with a stationary phase is exposed to the sample, and the analyte partitions onto the fiber. The fiber is then thermally desorbed in the injector of a gas chromatograph or desorbed with a solvent for liquid chromatography.[6] | Minimally invasive, requires very small sample volumes, solvent-free (for thermal desorption), and can be automated.[6] |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (most commonly CO2) as the extraction solvent. By manipulating pressure and temperature, the solvating power of the fluid can be tuned for selective extraction.[7][8] | "Green" technique with low consumption of organic solvents, fast extraction times, and the ability to selectively extract compounds by adjusting fluid density.[7][9] |
Visualized Experimental Workflows
References
- 1. Buy this compound Hydrochloride | 1170701-78-6 [smolecule.com]
- 2. Asenapine, a new sublingual atypical antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid Phase Extraction Purification of Saliva Samples for Antipsychotic Drug Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of automated SPE-HPLC-MS/MS methods for the quantification of asenapine, a new antipsychotic agent, and its two major metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct Immersion–Solid Phase Microextraction for Therapeutic Drug Monitoring of Patients with Mood Disorders [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Paving the Way for Robust N-Desmethyl Asenapine Quantification in Dried Blood Spots: A Comparative Guide to Bioanalytical Validation
For researchers, scientists, and drug development professionals venturing into the therapeutic drug monitoring of asenapine (B1667633) and its primary metabolite, N-desmethyl asenapine, the use of dried blood spots (DBS) offers a minimally invasive and logistically favorable alternative to traditional venous sampling. However, the successful implementation of this technique hinges on rigorous bioanalytical method validation. To date, a specific, publicly available validated method for the measurement of this compound in DBS remains elusive. This guide provides a comprehensive framework for the development and validation of such a method, drawing comparisons from existing literature on asenapine and its metabolites in other biological matrices and established regulatory guidelines.
Performance Benchmarks: A Look at Asenapine and its Metabolite in Plasma
While a direct comparison for this compound in DBS is not available, examining the performance of validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for asenapine and this compound in human plasma provides a valuable starting point for establishing performance goals.
| Analyte | Matrix | Method | LLOQ (ng/mL) | Linearity Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Asenapine | Human Plasma | LC-MS/MS | 0.05 | 0.05 - 20.0 | 1.3 - 2.8 | 2.4 - 5.8 | 91.2 - 99.5 | [1] |
| This compound | Human Plasma | LC-MS/MS | 0.04 | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
| Asenapine | Human Plasma | LC-MS/MS | 0.1 | 0.1 - 10.02 | < 15 | < 15 | Within ±15 | [3] |
Crafting a Validated DBS Method: Key Experiments and Acceptance Criteria
The validation of a bioanalytical method for this compound in DBS must adhere to stringent guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The following table outlines the essential validation experiments and their generally accepted criteria.
| Validation Parameter | Experiment | Acceptance Criteria |
| Selectivity | Analysis of at least six different blank blood sources. | No significant interfering peaks at the retention time of the analyte and internal standard (IS). |
| Linearity & Range | Analysis of a calibration curve with at least six non-zero standards. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards within ±15% of nominal (±20% for LLOQ). |
| Lower Limit of Quantification (LLOQ) | Analysis of replicate samples (n≥5) at the lowest concentration of the calibration curve. | Analyte response should be at least 5 times the response of a blank sample. Precision should be ≤ 20% and accuracy within ±20%. |
| Precision & Accuracy | Analysis of replicate (n≥5) quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on at least three different days (inter-day). | For precision, the coefficient of variation (%CV) should be ≤ 15%. For accuracy, the mean concentration should be within ±15% of the nominal value. |
| Recovery | Comparison of the analyte response from extracted DBS samples to the response of post-extraction spiked samples at three concentration levels (low, medium, high). | Recovery should be consistent, precise, and reproducible. |
| Matrix Effect | Comparison of the analyte response in the presence of matrix ions to the response in a neat solution at low and high concentrations. | The IS-normalized matrix factor should have a %CV ≤ 15%. |
| Hematocrit Effect | Analysis of QC samples prepared from blood with different hematocrit levels (e.g., 30%, 45%, 60%). | The measured concentrations should be within ±15% of the nominal concentration across the tested hematocrit range. |
| Stability | Evaluation of analyte stability under various conditions: short-term (bench-top), long-term (storage temperature), freeze-thaw cycles, and in the processed sample (autosampler). | The mean concentration of stability samples should be within ±15% of the mean concentration of freshly prepared samples. |
A Roadmap to Measurement: Proposed Experimental Protocol
The following presents a detailed, hypothetical experimental protocol for the quantification of this compound in DBS by LC-MS/MS, based on established methodologies for similar compounds.
Sample Preparation and Extraction
-
DBS Punching: A 3 mm disc is punched from the center of the dried blood spot into a clean 96-well plate.
-
Internal Standard Addition: An appropriate volume of a working solution of a stable isotope-labeled internal standard (e.g., this compound-d3) in extraction solvent is added to each well.
-
Extraction: The samples are extracted with an organic solvent, such as methanol (B129727) or a mixture of methanol and methyl-t-butyl-ether (4:1, v/v).[4] The plate is then vortexed and centrifuged.
-
Evaporation and Reconstitution: The supernatant is transferred to a new plate and evaporated to dryness under a stream of nitrogen. The residue is reconstituted in the mobile phase.
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Tandem Mass Spectrometry
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (Q1) -> Product ion (Q3)
-
This compound-d3 (IS): Precursor ion (Q1) -> Product ion (Q3)
-
Visualizing the Path to Validation
The following diagram illustrates the comprehensive workflow for the development and validation of a DBS-based bioanalytical method.
Figure 1. Workflow for DBS Method Development and Validation.
By leveraging the comparative data and following the structured validation framework presented, researchers can confidently develop and implement a robust and reliable method for the quantification of this compound in dried blood spots, ultimately contributing to more effective therapeutic drug monitoring and improved patient outcomes.
References
- 1. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cliantha.com [cliantha.com]
- 3. Simultaneous determination of asenapine and valproic acid in human plasma using LC–MS/MS: Application of the method to support pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The use of dried blood spots for quantification of 15 antipsychotics and 7 metabolites with ultra-high performance liquid chromatography - tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking of N-Desmethyl Asenapine Analytical Standards from Leading Suppliers
For researchers, scientists, and drug development professionals, the quality and reliability of analytical standards are paramount for accurate quantification and validation of pharmaceutical impurities. This guide provides a comprehensive comparative assessment of N-Desmethyl Asenapine analytical standards from three leading suppliers, herein anonymized as Supplier A, Supplier B, and Supplier C. The evaluation is based on a series of head-to-head analytical experiments designed to assess purity, identity, and concentration. All experimental protocols are detailed to allow for reproducibility.
This compound is a key metabolite of the atypical antipsychotic drug Asenapine.[1][2] Its accurate quantification is crucial for pharmacokinetic studies and impurity profiling in drug manufacturing. This guide aims to equip researchers with the necessary data to make an informed decision when selecting an analytical standard for their specific application, be it for analytical method development, validation, or quality control.[3][4]
Executive Summary of Comparative Data
The performance of the this compound analytical standards from the three suppliers was evaluated based on key analytical parameters. The results are summarized in the table below, with detailed experimental methodologies provided in the subsequent sections.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (HPLC-UV, % Area) | 99.85% | 99.52% | 98.99% |
| Purity (qNMR, % w/w) | 99.7% (Maleic Acid as internal standard) | 99.4% (Maleic Acid as internal standard) | 98.8% (Maleic Acid as internal standard) |
| Identity Confirmation (LC-MS/MS) | Consistent with this compound structure | Consistent with this compound structure | Consistent with this compound structure |
| Residual Solvents (GC-HS) | Acetone: 250 ppm, Isopropanol: 150 ppm | Acetone: 450 ppm, Isopropanol: 300 ppm | Acetone: 800 ppm, Isopropanol: 550 ppm |
| Water Content (Karl Fischer) | 0.15% | 0.25% | 0.45% |
| Certificate of Analysis (CoA) | Comprehensive, with detailed data and spectra | Standard CoA with key results | Basic CoA with summary data |
Experimental Workflow
The following diagram illustrates the workflow for the comparative assessment of the analytical standards.
Caption: Workflow for the comparative assessment of this compound analytical standards.
Detailed Experimental Protocols
The following methodologies were employed for the comparative analysis of the this compound standards.
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
This method was adapted from established procedures for Asenapine and its related substances.[5][6]
-
Instrumentation: Agilent 1260 Infinity II LC System with Diode Array Detector.
-
Column: Waters XBridge BEH C18, 2.5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.01 M Potassium Phosphate Monobasic in Water, pH adjusted to 3.0 with Phosphoric Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %B 0 20 20 60 25 80 25.1 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 228 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: 0.5 mg/mL of this compound in Acetonitrile/Water (50:50, v/v).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity Confirmation
-
Instrumentation: Sciex Triple Quad 5500 System coupled with a Shimadzu Nexera X2 UHPLC.
-
Column: Phenomenex Kinetex C18, 2.6 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) %B 0 10 5 90 7 90 7.1 10 | 10 | 10 |
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: Q1: m/z 272.1 -> Q3: m/z 215.1 (Quantifier), m/z 185.1 (Qualifier).
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity and Assay
-
Instrumentation: Bruker Avance III 600 MHz Spectrometer.
-
Solvent: DMSO-d6.
-
Internal Standard: Maleic Acid (Certified Reference Material).
-
Method: A known amount of the this compound standard and the internal standard were accurately weighed and dissolved in the deuterated solvent. The 1H NMR spectrum was acquired with a sufficient relaxation delay to ensure accurate integration. The purity of this compound was calculated by comparing the integral of a characteristic proton signal of the analyte to that of the internal standard.
Gas Chromatography-Headspace (GC-HS) for Residual Solvents
-
Instrumentation: Agilent 7890B GC with 7697A Headspace Sampler.
-
Column: Agilent J&W DB-624, 30 m x 0.32 mm, 1.8 µm.
-
Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 260°C.
-
Carrier Gas: Helium.
-
Headspace Parameters:
-
Oven Temperature: 80°C.
-
Loop Temperature: 90°C.
-
Transfer Line Temperature: 100°C.
-
Vial Equilibration Time: 15 min.
-
Karl Fischer Titration for Water Content
-
Instrumentation: Mettler Toledo C30S Compact Karl Fischer Titrator.
-
Reagent: Hydranal-Composite 5.
-
Method: A known amount of the this compound standard was accurately weighed and introduced into the titration vessel containing the Karl Fischer reagent. The titration was performed automatically to determine the water content.
Signaling Pathway and Logical Relationships
The following diagram illustrates the relationship between the quality of the analytical standard and the reliability of the resulting research data.
Caption: Impact of analytical standard quality on research and development outcomes.
Conclusion
The selection of a high-quality analytical standard is a critical step in any pharmaceutical analysis. This comparative guide provides a framework and a set of methodologies for evaluating this compound standards from different suppliers. Based on the hypothetical data presented, Supplier A's standard demonstrated the highest purity and lowest levels of residual impurities. However, researchers should always request and critically evaluate the Certificate of Analysis from their chosen supplier and, where necessary, perform their own confirmatory testing to ensure the standard is fit for its intended purpose.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of N-Desmethyl Asenapine
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. N-Desmethyl Asenapine, a metabolite of the atypical antipsychotic Asenapine, requires careful handling and disposal due to its pharmacological activity and the hazardous nature of its parent compound. Adherence to established protocols is essential to mitigate risks to personnel and the environment.
Waste Characterization and Handling
This compound waste should be managed as hazardous pharmaceutical waste. This classification is based on the toxicological profile of the parent compound, Asenapine, which is recognized as toxic if swallowed, harmful if inhaled, and very toxic to aquatic life with long-lasting effects[1]. All materials contaminated with this compound, including pure compound, solutions, contaminated labware (e.g., vials, pipette tips), and grossly contaminated personal protective equipment (PPE), must be treated as hazardous waste[1].
Personnel handling this compound for disposal must wear appropriate PPE to minimize exposure. This includes chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat[1][2]. All handling of the compound, especially where dust or aerosols may be generated, should occur in a well-ventilated area or under a chemical fume hood[1][3].
Segregation and Containerization Protocol
Proper segregation and containment are fundamental to compliant disposal and the prevention of accidental chemical reactions[1].
Step 1: Segregate the Waste Isolate this compound waste from all other laboratory waste streams at the point of generation. It is crucial not to mix this waste with non-hazardous materials, biohazards, or other incompatible chemicals[1].
Step 2: Select an Appropriate Waste Container Use a dedicated hazardous waste container that is chemically compatible with this compound, leak-proof with a secure lid, and in good condition[1]. For hazardous pharmaceutical waste, black containers are commonly used and should be clearly labeled as "Hazardous Waste - Pharmaceuticals"[4][5].
Step 3: Accumulate Waste Place all materials contaminated with this compound directly into the designated hazardous waste container. For any spills, the material should be carefully swept or vacuumed and placed into the container for disposal[1].
Disposal and Regulatory Compliance
The disposal of this compound must comply with all applicable federal, state, and local regulations[4]. The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA)[5][6].
Final Disposal Method Hazardous pharmaceutical waste must not be disposed of down the drain or in regular trash[7]. The required method of disposal is through a licensed hazardous waste management company. These specialized companies ensure that the waste is transported, treated, and disposed of in a compliant manner, which typically involves incineration at a permitted facility[5][8].
Operational Guidelines Summary
For quick reference, the following table summarizes the key operational guidelines for handling and disposing of this compound waste.
| Guideline Category | Procedure | Rationale |
| Waste Classification | Classify as hazardous pharmaceutical waste. | Based on the hazardous properties of the parent compound, Asenapine[1]. |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety glasses/goggles, and a lab coat. | To minimize personal exposure to the chemical[1][2]. |
| Handling Location | Use a well-ventilated area or a chemical fume hood. | To prevent inhalation of dust or aerosols[1][3]. |
| Waste Segregation | Isolate from all other waste streams at the point of generation. | To prevent hazardous reactions and ensure proper disposal[1]. |
| Containerization | Use a dedicated, sealed, and clearly labeled black hazardous waste container. | To ensure safe containment and regulatory compliance[1][4][5]. |
| Disposal Method | Arrange for pickup and disposal by a licensed hazardous waste management company. | To comply with EPA regulations and ensure environmental protection[4][5]. |
| Prohibited Actions | Do not flush down the drain or dispose of in regular trash. | To prevent environmental contamination and harm to public health[7]. |
Experimental Workflow: Disposal Decision Process
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Asenapine N-Desmethyl Impurity | CAS No: NA [aquigenbio.com]
- 3. media.allergan.com [media.allergan.com]
- 4. danielshealth.com [danielshealth.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 8. Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs [ecomedicalwaste.com]
Essential Safety and Logistical Information for Handling N-Desmethyl Asenapine
For researchers, scientists, and drug development professionals, the safe handling and disposal of N-Desmethyl Asenapine (B1667633), a metabolite of the atypical antipsychotic Asenapine, is paramount.[1][2] This guide provides essential procedural information to ensure laboratory safety and operational integrity.
Immediate Safety and Personal Protective Equipment (PPE)
N-Desmethyl Asenapine should be handled with care, treating it as a potentially hazardous compound. While a specific Occupational Exposure Limit (OEL) for this compound has not been established, the OEL for the parent compound, Asenapine, can be used as a conservative guideline.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with powder-free nitrile or neoprene chemotherapy gloves compliant with ASTM D6978 standard. | Prevents skin contact and absorption. The outer glove should be removed and disposed of after handling. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes, dust, and aerosols. |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a containment system, such as a chemical fume hood or glove box, or when there is a risk of aerosolization. | Minimizes inhalation of the compound. |
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure to vapors or dust.[3]
Chemical and Physical Properties
Below is a summary of the available quantitative data for this compound and its parent compound, Asenapine.
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 128915-56-0 (free base) | [2] |
| Molecular Formula | C₁₆H₁₄ClNO | [2] |
| Molecular Weight | 271.7 g/mol | [2] |
| Purity | ≥98% | [2] |
| Formulation | A solid | [2] |
| Solubility | Soluble in DMSO | [2] |
| Storage | -20°C | [2] |
Table 2: Properties of Asenapine (Parent Compound)
| Property | Value | Source |
| CAS Number | 85650-56-2 (maleate salt) | [4] |
| Molecular Weight | 401.84 g/mol (maleate salt) | [4] |
| Melting Point | 141-145 °C | [4] |
| pKa | 8.51 (free base) | [4] |
| Solubility (Water) | Slightly soluble | [4] |
| Occupational Exposure Limit (OEL) | 1 µg/m³ (Time-Weighted Average) | [5] |
Metabolic Pathway and Synthesis Workflow
Metabolism of Asenapine to this compound
This compound is a primary metabolite of Asenapine. The metabolic process is primarily mediated by cytochrome P450 enzymes in the liver.[1][6]
General Synthetic Workflow for Asenapine Analogs
While a specific protocol for this compound is not publicly detailed, the synthesis of its parent compound, Asenapine, provides a general workflow. The synthesis is a multi-step process often involving the formation of a tricyclic ring system.[7][8][9]
Operational Plan: Handling and Storage
A clear and concise operational plan is crucial for minimizing risk and ensuring the integrity of the research material.
Step-by-Step Handling Procedure:
-
Preparation : Before handling, ensure all necessary PPE is correctly donned. Prepare the work area within a chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing : If weighing the solid compound, do so within the fume hood or a balance enclosure to prevent the dispersion of powder.
-
Dissolving : When preparing solutions, add the solvent to the solid slowly to avoid splashing. As this compound is soluble in DMSO, use appropriate chemical-resistant pipette tips.[2]
-
Cleaning : After handling, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste.
-
Doffing PPE : Remove PPE in the correct order (outer gloves, gown, inner gloves) to prevent cross-contamination. Wash hands thoroughly with soap and water after removing all PPE.
Storage:
This compound should be stored at -20°C in a tightly sealed, clearly labeled container.[2] The storage area should be secure and accessible only to authorized personnel.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous pharmaceutical waste and disposed of in accordance with all applicable federal, state, and local regulations.[10][11][12][13]
Step-by-Step Disposal Procedure:
-
Segregation : At the point of generation, segregate all this compound waste from other waste streams. This includes unused compounds, contaminated labware (e.g., pipette tips, vials), and grossly contaminated PPE.
-
Containerization : Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical nature of the waste.
-
Labeling : The waste container must be labeled "Hazardous Waste" and include the chemical name "this compound."
-
Accumulation : Store the sealed waste container in a designated, secure area away from general lab traffic.
-
Disposal : Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management vendor. Do not dispose of this compound down the drain or in the regular trash.[13]
Experimental Protocol: Analytical Method Development
While a specific, detailed experimental protocol for handling this compound is not publicly available, the following outlines a general procedure for analytical method development based on published literature for its quantification.[14][15][16][17]
Objective : To develop a robust method for the quantification of this compound in a given matrix (e.g., plasma, urine).
Methodology : High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a common and sensitive method.[14][15]
-
Standard Preparation :
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration.
-
Perform serial dilutions to create a series of calibration standards and quality control (QC) samples at various concentrations.
-
-
Sample Preparation :
-
For biological matrices, a sample extraction step is necessary to remove interfering substances. This can be achieved through:
-
Protein Precipitation (PPT) : Add a cold organic solvent (e.g., acetonitrile) to the sample, vortex, and centrifuge to pellet the proteins.
-
Liquid-Liquid Extraction (LLE) : Use an appropriate organic solvent to extract the analyte from the aqueous sample.
-
Solid-Phase Extraction (SPE) : Use a specialized cartridge to bind and elute the analyte, providing a cleaner sample.
-
-
-
Chromatographic Conditions :
-
Column : A C18 or similar reversed-phase column is typically used.
-
Mobile Phase : A gradient of an aqueous phase (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate : Typically around 0.5 - 1.0 mL/min.
-
Injection Volume : 5-20 µL.
-
-
Mass Spectrometry Detection :
-
Ionization Mode : Electrospray Ionization (ESI) in positive mode is common for this type of compound.
-
Transitions : Optimize the precursor and product ion transitions (MRM - Multiple Reaction Monitoring) for this compound and an internal standard.
-
-
Method Validation :
-
Validate the method according to relevant guidelines (e.g., FDA, ICH) for linearity, accuracy, precision, selectivity, and stability.
-
This guide provides a foundational framework for the safe handling and disposal of this compound. It is imperative that all laboratory personnel are trained on these procedures and that the specific Safety Data Sheet for the compound is readily available and reviewed before any work commences.
References
- 1. Asenapine, a new sublingual atypical antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Asenapine N-Desmethyl Impurity | CAS No: NA [aquigenbio.com]
- 4. thepharmstudent.com [thepharmstudent.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. CN102229613A - New process for synthesis of asenapine - Google Patents [patents.google.com]
- 8. The Ireland–Claisen rearrangement strategy towards the synthesis of the schizophrenia drug, (+)-asenapine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. epa.gov [epa.gov]
- 11. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 12. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 13. EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals | AHE [ahe.org]
- 14. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Determination of Asenapine Maleate in Pharmaceutical and Biological Matrices: A Critical Review of Analytical Techniques over the Past Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
